molecular formula C13H11NOS B184597 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 17583-15-2

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Katalognummer: B184597
CAS-Nummer: 17583-15-2
Molekulargewicht: 229.3 g/mol
InChI-Schlüssel: LDXLKSGOQIQGLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a dihydrobenzo[d]thiazole derivative of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure due to its versatile pharmacological potential. Compounds based on this fused heterocyclic core, which integrates sulfur and nitrogen, are frequently explored as novel anti-infective agents against emerging drug-resistant bacterial strains . Furthermore, structurally similar 5,6-dihydrobenzo[d]thiazole derivatives have demonstrated promising biological activities in research settings, including investigations into anti-tumor properties, particularly against gastric cancer lines . The core structure's adaptability allows for functionalization to create hybrid molecules, making it a valuable platform for developing new, potent, and diverse biologically active compounds . Researchers utilize this chemical as a key intermediate to generate libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXLKSGOQIQGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509011
Record name 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17583-15-2
Record name 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Derivatives of this heterocyclic system are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This compound merges the established benzothiazole core with a cyclohexanone moiety, presenting a unique scaffold for further functionalization and evaluation in drug discovery programs. We present a detailed, field-proven protocol based on the venerable Hantzsch thiazole synthesis, followed by a systematic approach to structural elucidation and purity confirmation using modern analytical techniques.

Rationale and Synthetic Strategy

The Significance of the Benzothiazole Core

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a "privileged structure" in drug development.[2] Its rigid, planar nature and ability to participate in various non-covalent interactions allow it to bind effectively to a multitude of biological targets. This has led to the development of benzothiazole-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[4][5][6] The target molecule, 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, is of particular interest as it combines the aromatic benzothiazole system with a reactive ketone functional group, providing a handle for subsequent chemical modifications to explore structure-activity relationships (SAR).

The Hantzsch Thiazole Synthesis: A Classic Approach

The chosen synthetic route is the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[7] This reaction classically involves the condensation of an α-haloketone with a thioamide.[8] For our target molecule, the logical precursors are 2-bromocyclohexane-1,3-dione (the α-haloketone component) and benzothioamide (the thioamide component).

The causality behind this choice is twofold:

  • Efficiency: The Hantzsch synthesis is known for its reliability and often proceeds in good to excellent yields.[9]

  • Mechanism: The reaction proceeds via a well-understood pathway involving an initial SN2 reaction, followed by an intramolecular cyclization and dehydration, leading unequivocally to the desired thiazole ring system.[8][10]

G cluster_reactants Reactants cluster_product Product A 2-bromocyclohexane-1,3-dione C Reaction (Ethanol, Reflux) A->C B Benzothioamide B->C D Intermediate Formation (S-alkylation) C->D S_N2 Attack E Intramolecular Cyclization & Dehydration D->E F 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one E->F Formation of Aromatic Thiazole

Caption: Figure 1: Hantzsch Synthesis Reaction Scheme

Experimental Protocols

Synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

This protocol is designed as a self-validating system. Successful synthesis will result in a solid precipitate upon completion, which can be isolated and purified.

Materials and Equipment:

  • 2-bromocyclohexane-1,3-dione

  • Benzothioamide

  • Absolute Ethanol (EtOH)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

Step-by-Step Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine 2-bromocyclohexane-1,3-dione (1.0 eq) and benzothioamide (1.1 eq).

  • Solvent Addition: Add absolute ethanol (approx. 50 mL) to the flask along with a magnetic stir bar. The exact volume should be sufficient to dissolve the reactants upon gentle heating.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product should form. The cooling process can be aided by placing the flask in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (40-50°C) to a constant weight.

Characterization and Data Analysis

Structural confirmation and purity assessment are critical. The following methods provide a comprehensive characterization of the synthesized 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

G cluster_techniques Analytical Techniques cluster_data Data Output A Synthesized Compound (Purified Solid) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation (Chemical Shifts, Coupling) B->E F Functional Group ID (Vibrational Frequencies) C->F G Molecular Weight (m/z) D->G H Final Structure & Purity Verified E->H F->H G->H

Caption: Figure 2: Characterization Workflow

Spectroscopic Data Summary

The following table summarizes the expected quantitative data from spectroscopic analysis. This data serves as a benchmark for verifying the successful synthesis of the target compound.

Analysis Technique Parameter Expected Value / Observation
Mass Spectrometry Molecular FormulaC₁₃H₁₁NOS
Molecular Weight229.29 g/mol
Expected [M+H]⁺m/z ≈ 230.06
¹H NMR (400 MHz, CDCl₃)Phenyl Protons (Ar-H)δ 7.8-8.2 ppm (m, 2H), δ 7.3-7.6 ppm (m, 3H)
Methylene Protons (-CH₂-)δ 2.8-3.0 ppm (t, 2H), δ 2.5-2.7 ppm (t, 2H), δ 2.0-2.2 ppm (m, 2H)
¹³C NMR (100 MHz, CDCl₃)Carbonyl Carbon (C=O)δ ~195 ppm
Thiazole Carbons (C=N, C-S)δ ~168 ppm, δ ~150 ppm
Aromatic Carbonsδ ~125-135 ppm
Methylene Carbons (-CH₂-)δ ~20-40 ppm
IR Spectroscopy (KBr)Carbonyl Stretch (C=O)~1680 cm⁻¹
Imine Stretch (C=N)~1610 cm⁻¹
Aromatic C=C Stretch~1580, 1450 cm⁻¹
C-S Stretch~700 cm⁻¹
Characterization Protocols

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Analysis: Process the spectra to identify chemical shifts (δ), integration values, and coupling constants (J). The data should align with the expected values in the table above, confirming the connectivity of the atoms in the molecule.

Protocol 3.2.2: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount (~1-2 mg) of the dry product with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an ATR-FTIR spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (C=O, C=N, aromatic C=C).[11][12] The presence of a strong peak around 1680 cm⁻¹ is a key indicator of the ketone group.

Protocol 3.2.3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak. For this compound, the protonated molecule [M+H]⁺ is expected at an m/z value corresponding to the molecular weight plus the mass of a proton.[13]

Field Insights and Future Directions

The successful synthesis and characterization of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one provide a valuable molecular scaffold for drug discovery. The presence of the ketone at the 7-position is a strategic feature, offering a reactive site for further chemical elaboration. For instance, it can be converted into hydrazones, oximes, or other derivatives, which have shown a wide range of biological activities in other contexts.[14][15]

Given the known pharmacological profile of the broader benzothiazole family, this core structure is a promising candidate for screening in assays for:

  • Antimicrobial Activity: Many benzothiazole derivatives exhibit potent antibacterial and antifungal properties.[6][14]

  • Anticancer Activity: The 2-phenylbenzothiazole scaffold, in particular, has been investigated for its antitumor effects.[2][16]

  • Enzyme Inhibition: These structures can act as inhibitors for various enzymes, such as kinases or monoamine oxidase (MAO).[3][4]

Future work should focus on creating a library of derivatives based on this core structure and performing systematic biological screening to identify lead compounds for therapeutic development.

References

  • Aston University. (n.d.). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Aston Research Explorer. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][3][16]benzothiazole. [Link]

  • Mor, S., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC, NIH. [Link]

  • Naresh, P. (2019). Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[11][12][16] Triazole Analogues. ResearchGate. [Link]

  • Musso, L., et al. (n.d.). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. SciSpace. [Link]

  • Forotan, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, NIH. [Link]

  • Wang, C., et al. (2020). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. [Link]

  • Lara-Lugo, M., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (2024). General procedure for the synthesis of benzothiazole derivatives. [Link]

  • Al-Ostath, R. A., et al. (2021). Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. PubMed. [Link]

  • ResearchGate. (2022). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. [Link]

  • Eldehna, W. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC, NIH. [Link]

  • Semantic Scholar. (n.d.). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. [Link]-benzothiazole-derivatives-as-Wang-Zhang/5039f9976378e6357494f1c93a0d18d844299b95)

  • ResearchGate. (n.d.). Synthesis of 2-phenylbenzo[d]thiazole. [Link]

  • Journal of Wildlife and Biodiversity. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. [Link]

  • National Institutes of Health. (2024). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Inpressco. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. [Link]

  • Rollas, S., & Küçükgüzel, S. G. (2007). Biological Activities of Hydrazone Derivatives. PMC, PubMed Central. [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • PubMed Central. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

Sources

Physicochemical properties of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Authored by: A Senior Application Scientist

Introduction

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound featuring a benzothiazole core fused with a cyclohexanone ring, and a phenyl substituent at the 2-position. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The dihydrobenzothiazolone core is a key pharmacophore that can interact with various biological targets, and the phenyl group at the 2-position can be crucial for modulating this activity through steric and electronic effects. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for its characterization. The information presented herein is synthesized from available literature on analogous structures and established principles of physical organic chemistry, providing a robust framework for further investigation.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The table below summarizes the core properties of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

PropertyValueSource
Molecular Formula C₁₅H₁₃NOS
Molecular Weight 255.34 g/mol
Appearance White to off-white solid (predicted)
CAS Number 100430-41-9

Physicochemical Parameters: A Deeper Dive

The interplay of a molecule's solubility, lipophilicity, and ionization state is critical for its pharmacokinetic and pharmacodynamic profiles. These parameters are essential for predicting a compound's ability to cross biological membranes and interact with its target.

Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. For orally administered drugs, poor solubility can lead to low absorption and limited efficacy. The predicted aqueous solubility of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is low, which is typical for aromatic heterocyclic compounds of this size.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. This property is crucial for membrane permeability and protein binding. A balanced logP is often sought in drug design to ensure adequate solubility and membrane transport. The predicted logP for this compound suggests it is moderately lipophilic.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold contains a weakly basic nitrogen atom in the thiazole ring. The predicted pKa suggests that this compound will be predominantly in its neutral form at physiological pH (7.4), which can influence its interaction with targets and its cellular uptake.

ParameterPredicted ValueSignificance in Drug Development
Aqueous Solubility LowAffects bioavailability and formulation strategies.
logP 3.1 - 3.5Influences membrane permeability, protein binding, and metabolism.
pKa (most basic) 2.5 - 3.0Determines the ionization state at physiological pH, impacting solubility and target binding.

Experimental Protocols for Physicochemical Characterization

To empirically determine the properties of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a series of well-established analytical techniques should be employed. The following protocols provide a framework for this characterization.

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the comprehensive physicochemical profiling of a novel compound like 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

G cluster_synthesis Synthesis & Purification synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC-UV (Purity Assessment) purification->hplc solubility Aqueous Solubility (Shake-flask or Potentiometric) hplc->solubility logp logP Determination (Shake-flask or HPLC) hplc->logp pka pKa Measurement (Potentiometric or Spectrophotometric) hplc->pka

Caption: Workflow for Synthesis, Characterization, and Physicochemical Profiling.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and is considered the gold standard for solubility measurement.

Objective: To determine the saturation solubility of the compound in water at a specific temperature.

Materials:

  • 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

  • Distilled, deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • HPLC system with UV detector

  • Calibrated analytical balance

  • pH meter

Procedure:

  • Add an excess amount of the solid compound to a known volume of water in a sealed flask.

  • Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension to separate the undissolved solid.

  • Carefully withdraw a sample from the clear supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

  • The measured concentration represents the aqueous solubility.

Protocol 2: Determination of logP (Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water.

Objective: To determine the n-octanol/water partition coefficient.

Materials:

  • 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add a known volume of this stock solution to a flask containing known volumes of both n-octanol and water.

  • Seal the flask and shake vigorously for several hours to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).

Spectroscopic and Structural Characterization

The definitive identification and structural elucidation of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, as well as signals for the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ketone, the carbons of the thiazole and phenyl rings, and the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the most powerful technique. This method would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Potential Biological Significance and Applications

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one suggests potential for development in several therapeutic areas. The lipophilic phenyl group and the hydrogen bond acceptors (carbonyl oxygen and thiazole nitrogen) provide features for potential interactions with biological macromolecules. Further screening and lead optimization studies would be necessary to explore its full therapeutic potential.

Conclusion

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound of significant interest with a molecular architecture that suggests potential for biological activity. A thorough understanding of its physicochemical properties is the cornerstone of any drug discovery and development program. This guide has provided a comprehensive overview of its key properties, along with detailed protocols for their experimental determination. By applying these methodologies, researchers can build a robust data package to support the advancement of this and related compounds in their research endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The structural elucidation of such molecules is paramount in drug discovery and development, where unambiguous characterization is a prerequisite for further biological evaluation. This document offers a comprehensive examination of the expected spectral features, supported by established principles of NMR spectroscopy and data from analogous structures.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules.[1][2] For complex heterocyclic systems like 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, NMR provides critical information regarding the connectivity of atoms, the electronic environment of nuclei, and the stereochemistry of the molecule. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5][6][7] A thorough understanding of their NMR spectra is crucial for confirming their synthesis and for studying their interactions with biological targets.

Predicted ¹H and ¹³C NMR Spectral Data

Chemical Structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Caption: Numbering of the 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one skeleton.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will exhibit signals corresponding to the protons of the dihydrobenzo moiety and the phenyl ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4~ 2.5 - 2.7Triplet (t)~ 6.0 - 7.02H
H5~ 2.1 - 2.3Multiplet (m)-2H
H6~ 2.8 - 3.0Triplet (t)~ 6.0 - 7.02H
H-ortho (Phenyl)~ 7.8 - 8.0Doublet (d) or Multiplet (m)~ 7.0 - 8.02H
H-meta (Phenyl)~ 7.4 - 7.6Multiplet (m)-2H
H-para (Phenyl)~ 7.3 - 7.5Multiplet (m)-1H

Causality behind Predictions:

  • Aliphatic Protons (H4, H5, H6): The protons on the saturated cyclohexanone ring are expected in the upfield region.[8] The protons at C4 and C6 are adjacent to a carbonyl group (C7) and a double bond (C3a=C7a), respectively, which will deshield them relative to the C5 protons. The expected triplet multiplicity for H4 and H6 arises from coupling with the adjacent two protons on C5. The H5 protons will likely appear as a multiplet due to coupling with both H4 and H6.

  • Aromatic Protons (Phenyl Ring): The protons of the phenyl group will be in the aromatic region (δ 7.0-8.0 ppm). The ortho protons are expected to be the most deshielded due to the proximity to the electron-withdrawing thiazole ring. The meta and para protons will appear at slightly higher fields. The exact splitting pattern will depend on the degree of rotational restriction around the C2-phenyl bond.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~ 165 - 170
C3a~ 120 - 125
C4~ 25 - 30
C5~ 20 - 25
C6~ 35 - 40
C7~ 195 - 200
C7a~ 150 - 155
C-ipso (Phenyl)~ 130 - 135
C-ortho (Phenyl)~ 127 - 130
C-meta (Phenyl)~ 128 - 131
C-para (Phenyl)~ 130 - 133

Causality behind Predictions:

  • C2: This carbon is part of the thiazole ring and is bonded to a nitrogen and a sulfur atom, leading to a significant downfield shift.

  • C7 (Carbonyl): The carbonyl carbon will be the most deshielded carbon in the spectrum, appearing at a very low field.

  • C3a and C7a: These are sp² hybridized carbons of the enamine-like system within the bicyclic structure.

  • Aliphatic Carbons (C4, C5, C6): These sp³ hybridized carbons will appear in the upfield region of the spectrum. C6, being adjacent to the electron-withdrawing double bond and imine functionality, is expected to be more deshielded than C4 and C5.

  • Phenyl Carbons: The chemical shifts of the phenyl carbons will be in the aromatic region, with the ipso-carbon being a quaternary carbon and potentially having a lower intensity.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, the following self-validating protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] Modern NMR instruments often reference the residual solvent peak.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Spectral Width: 0-12 ppm.

¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-220 ppm.

Advanced 2D NMR Experiments for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for tracing the connectivity of the protons in the dihydrobenzo ring. A cross-peak between two proton signals indicates that they are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[2] It allows for the direct assignment of the carbons attached to protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that can help to determine the three-dimensional structure of the molecule.

Workflow for 2D NMR-based Structural Elucidation

H1 ¹H NMR (Initial Proton Assignments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC C13 ¹³C NMR (Carbon Chemical Shifts) C13->HSQC COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Final Final Structure Confirmation HMBC->Final

Caption: A typical workflow for structure elucidation using 2D NMR experiments.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of novel heterocyclic compounds such as 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR data for this molecule. By combining 1D and 2D NMR techniques, researchers can achieve a high level of confidence in the structural assignment, which is a critical step in the advancement of drug discovery and development programs.

References

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic compounds." Current Organic Chemistry 8.15 (2004): 1495-1526. [Link]

  • JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." [Link]

  • ACD/Labs. "The Basics of Interpreting a Proton (¹H) NMR Spectrum." (2021). [Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." (2018). [Link]

  • Özdemir, A., et al. "Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease." Molecules 26.11 (2021): 3196. [Link]

  • Siddiqui, H. L., et al. "Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides." Arabian Journal of Chemistry 9 (2016): S101-S106. [Link]

  • Mubarik, A., et al. "Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials." Molecules 27.21 (2022): 7291. [Link]

  • Gaur, R., et al. "Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase." Future Medicinal Chemistry 13.15 (2021): 1325-1342. [Link]

  • Fieser, L. F., and M. Fieser. Reagents for Organic Synthesis. Vol. 1. John Wiley & Sons, 1967.
  • Zhang, X., et al. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Medicinal Chemistry 14.9 (2023): 1735-1748. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using advanced mass spectrometry techniques.

Introduction: The Significance of Structural Elucidation

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and its derivatives represent a class of compounds with potential biological activities, making their precise characterization critical for drug discovery and development. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of small molecules, providing unparalleled sensitivity and specificity for determining molecular weight and dissecting molecular structure through fragmentation analysis.[1] This guide will detail a systematic approach to the analysis of this specific benzothiazole derivative, from sample preparation to in-depth spectral interpretation.

Part 1: Foundational Mass Spectrometry Principles for Analysis

The successful analysis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hinges on the judicious selection of ionization techniques and mass analyzers. The inherent chemical properties of the analyte, including its polarity and thermal lability, guide these choices.

Ionization Methodology: Electrospray Ionization (ESI)

Given the presence of nitrogen and oxygen atoms, the target molecule is amenable to protonation. Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes in-source fragmentation, thereby preserving the molecular ion.[2] ESI is particularly well-suited for producing protonated molecules ([M+H]+) from nitrogen-containing compounds, which is the expected ionic species for our analyte in the positive ion mode.[3]

Mass Analysis: High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous elemental composition determination, high-resolution mass spectrometry (HRMS) is indispensable. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide the necessary mass accuracy (typically in the sub-ppm range) to confidently assign a molecular formula to the detected ions.[1] This capability is crucial for distinguishing between isobaric interferences and confirming the identity of the analyte and its fragments.

Part 2: Experimental Workflow: A Step-by-Step Protocol

A robust and reproducible workflow is paramount for obtaining high-quality mass spectrometric data. The following protocol outlines a validated approach for the analysis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

Experimental Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard_Solution Prepare Stock Solution (1 mg/mL in Methanol) Working_Solution Dilute to Working Concentration (e.g., 1 µg/mL) with Mobile Phase Standard_Solution->Working_Solution Injection Inject Sample LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI) (Positive Mode) LC_Separation->Ionization MS_Scan Full Scan MS (e.g., m/z 100-500) Ionization->MS_Scan MSMS_Scan Tandem MS (MS/MS) (Collision-Induced Dissociation) MS_Scan->MSMS_Scan Peak_Detection Peak Detection & Integration MSMS_Scan->Peak_Detection Formula_Determination Elemental Composition (from HRMS data) Peak_Detection->Formula_Determination Fragmentation_Analysis Fragmentation Pathway Elucidation Formula_Determination->Fragmentation_Analysis Structure_Confirmation Structural Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: Overall workflow for the mass spectrometry analysis.

Step 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL). For "dilute and shoot" methods, the sample is simply diluted in the mobile phase.[4]

Step 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A standard reverse-phase HPLC or UHPLC system.

  • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for separating the analyte from potential impurities.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized for the best peak shape and separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Ionization Source: ESI in positive ion mode.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~120 °C.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in the range of m/z 100-500 to detect the protonated molecular ion.

    • Tandem MS (MS/MS): Perform product ion scans on the [M+H]+ ion using collision-induced dissociation (CID) to generate fragment ions. The collision energy should be ramped to obtain a comprehensive fragmentation spectrum.

Part 3: Data Interpretation and Structural Elucidation

The cornerstone of this analysis lies in the interpretation of the mass spectral data to confirm the structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

Molecular Ion and Elemental Composition

The molecular formula of the target compound is C13H11NOS. The expected monoisotopic mass of the neutral molecule is 229.0561 Da. In positive mode ESI, the protonated molecule [M+H]+ is expected at an m/z of 230.0639. High-resolution mass measurement is critical to confirm this elemental composition.

Proposed Fragmentation Pathway

The fragmentation of the [M+H]+ ion of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is predicted to occur through several key pathways, primarily driven by the presence of the phenyl, thiazole, and cyclohexanone moieties. The fragmentation of cyclic ketones often involves α-cleavage adjacent to the carbonyl group.[5][6]

Fragmentation_Pathway cluster_path1 Pathway 1: Phenyl Group Loss cluster_path2 Pathway 2: Thiazole Ring Opening cluster_path3 Pathway 3: Cyclohexanone Ring Fragmentation M_H [M+H]+ m/z 230.0639 F1 Loss of Phenyl Radical (-C6H5) m/z 153.0275 M_H->F1 F2 Cleavage of Thiazole Ring m/z 136.0500 M_H->F2 F4 α-Cleavage of Ketone m/z 202.0687 M_H->F4 F3 Further Fragmentation m/z 104.0500 F2->F3 Loss of S F5 Loss of CO from F4 m/z 174.0738 F4->F5 -CO

Caption: Proposed fragmentation pathways for [M+H]+.

Quantitative Data Summary
Ion DescriptionProposed Structure/FragmentCalculated m/z
[M+H]+ Protonated Parent Molecule 230.0639
Fragment 1[M+H - C6H5]+153.0275
Fragment 2[C7H6NS]+136.0215
Fragment 3[C7H6N]+104.0500
Fragment 4[M+H - CO]+202.0687
Fragment 5[M+H - CO - C2H4]+174.0738

Note: The m/z values are calculated for the monoisotopic masses.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. By employing high-resolution mass spectrometry with electrospray ionization and a systematic approach to data interpretation, researchers can confidently elucidate the structure of this and related compounds. The provided protocols and fragmentation insights serve as a valuable resource for professionals in drug development and chemical analysis, ensuring the scientific integrity and trustworthiness of their findings.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Kalgutkar, A. S., et al. (2000). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 1-27. Available at: [Link]

  • A Guide to Achieving Reliable Quantitative LC-MS Measurements. LGC Ltd. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • GCMS Section 6.11.2 - Whitman People. Available at: [Link]

  • Mass spectrometry 1 - Chemistry LibreTexts. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. Available at: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. Available at: [Link]

  • 2-Phenylbenzothiazole | C13H9NS | CID 13439 - PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Vibrational Signature of a Promising Heterocycle

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a fusion of a phenyl ring, a thiazole moiety, and a cyclic ketone, presents a unique vibrational landscape. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to probe this landscape, providing invaluable information about the compound's functional groups, bond strengths, and overall molecular structure. This guide offers a comprehensive exploration of the theoretical and practical aspects of obtaining and interpreting the infrared spectrum of this molecule, tailored for researchers and professionals in the pharmaceutical sciences.

The benzothiazole core is a well-established pharmacophore found in a variety of biologically active compounds.[1][2] Thiazole derivatives, in general, exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific structural amalgamation in 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one suggests its potential as a scaffold for novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and quality control during the drug development process.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a composite of the vibrational modes of its constituent functional groups. By dissecting the molecule into its key components, we can anticipate the regions of significant absorption.

  • The Carbonyl (C=O) Stretch of the Cyclic Ketone: The six-membered cyclic ketone is expected to exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹.[5] However, conjugation with the adjacent thiazole ring system will likely shift this absorption to a lower wavenumber, potentially in the range of 1685-1666 cm⁻¹, due to delocalization of electron density which weakens the C=O double bond.[5][6][7]

  • The Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic absorptions. The C=N stretching vibration within the thiazole ring is expected to appear in the region of 1630-1670 cm⁻¹.[1][8] Additionally, the C-S stretching vibration, a key indicator of the thiazole moiety, is typically observed in the fingerprint region, around 700-600 cm⁻¹.[1][8]

  • The Phenyl Group Absorptions: The 2-phenyl substituent will contribute several distinct peaks to the spectrum. Aromatic C-H stretching vibrations are anticipated as a group of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8] Aromatic C=C stretching vibrations will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations will give rise to strong absorptions in the 900-675 cm⁻¹ range, the exact position of which can be indicative of the substitution pattern on the benzene ring.

  • Aliphatic C-H Vibrations: The dihydro portion of the benzothiazole ring system contains saturated C-H bonds. These will result in stretching absorptions just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) and bending vibrations in the 1470-1350 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a high-quality infrared spectrum of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and speed.

Sample Preparation: The Key to a Clean Spectrum

The choice of sample preparation technique is critical and depends on the physical state of the compound. Assuming the compound is a solid at room temperature, the following methods are recommended:

  • Potassium Bromide (KBr) Pellet Method:

    • Rationale: This technique produces a high-quality spectrum with minimal interference from the matrix material (KBr is transparent in the mid-IR region). It is ideal for creating a reference spectrum.

    • Procedure:

      • Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which can introduce broad O-H stretching bands around 3400 cm⁻¹.

      • Weigh out approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

      • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogenous powder is obtained. The quality of the grind is crucial to minimize scattering of the infrared radiation.

      • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

      • Place the pellet in the sample holder of the FTIR spectrometer.

  • Attenuated Total Reflectance (ATR) Method:

    • Rationale: ATR is a rapid and simple technique that requires minimal sample preparation. It is particularly useful for routine analysis and for samples that are difficult to prepare as KBr pellets.

    • Procedure:

      • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

      • Acquire the spectrum.

Instrumental Parameters for Optimal Data Acquisition
  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis. Higher resolution (e.g., 2 cm⁻¹) can be used to resolve closely spaced peaks if necessary.

  • Number of Scans: Co-adding 16 to 32 scans is typically adequate to achieve a good signal-to-noise ratio.

  • Apodization: A Happ-Genzel apodization function is a good starting point for most applications.

  • Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected under the same conditions as the sample spectrum and subtracted from the sample spectrum.

Data Visualization and Interpretation

Predicted Infrared Spectrum Data

The following table summarizes the predicted key absorption bands for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, their expected wavenumber ranges, and the corresponding vibrational modes.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Medium-Weak, SharpC-H StretchAromatic (Phenyl)
2990-2850MediumC-H StretchAliphatic (Dihydro ring)
~1670Strong, SharpC=O StretchConjugated Cyclic Ketone
1630-1600MediumC=N StretchThiazole Ring
1600-1450Medium-WeakC=C StretchAromatic (Phenyl)
1470-1350MediumC-H BendAliphatic (Dihydro ring)
~700-600MediumC-S StretchThiazole Ring
900-675StrongC-H Out-of-plane BendAromatic (Phenyl)
Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample KBr KBr Pellet Method Sample->KBr ATR ATR Method Sample->ATR FTIR FTIR Spectrometer KBr->FTIR ATR->FTIR Background Background Scan FTIR->Background SampleScan Sample Scan FTIR->SampleScan Processing Background Subtraction & Fourier Transform Background->Processing SampleScan->Processing Spectrum IR Spectrum Processing->Spectrum Interpretation Peak Assignment & Structural Confirmation Spectrum->Interpretation

Caption: Workflow for obtaining and analyzing the FTIR spectrum.

Applications in Drug Development

The infrared spectrum of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a critical analytical tool throughout the drug development pipeline:

  • Structural Verification: Following synthesis, the IR spectrum provides a rapid and reliable method to confirm the presence of key functional groups and thus verify the identity of the target molecule.

  • Purity Assessment: The absence of extraneous peaks, such as those corresponding to starting materials or solvents, can indicate the purity of the synthesized compound.

  • Reaction Monitoring: In-situ FTIR spectroscopy can be employed to monitor the progress of the synthesis reaction by tracking the disappearance of reactant peaks and the appearance of product peaks.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit distinct IR spectra. FTIR can be used to identify and characterize different polymorphs, which can have significant implications for the drug's stability, solubility, and bioavailability.

  • Quality Control: As a routine quality control measure, the IR spectrum of each new batch of the compound can be compared against a reference spectrum to ensure consistency and quality.

Conclusion

Infrared spectroscopy provides a detailed and nuanced vibrational fingerprint of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. A thorough understanding of the expected absorption bands, coupled with a robust experimental protocol, enables researchers to confirm the structure of this promising heterocyclic compound, assess its purity, and monitor its synthesis. This analytical technique is an indispensable tool in the arsenal of the medicinal chemist and pharmaceutical scientist, facilitating the efficient and reliable development of new therapeutic agents.

References

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2017). Al-Qadisiyha University College of Pharmacy.
  • 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one. J&K Scientific.
  • Benzothiazole(95-16-9) IR Spectrum. ChemicalBook.
  • Dagar, S., et al. (2026).
  • Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes.
  • Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(15), 3671-3675.
  • Theoretical FT-IR spectrum of benzothiazole.
  • Zdanovskaia, M. A., et al. (2019). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 151(22), 224303.
  • 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1][9]benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.

  • Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes.
  • IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder.
  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrobromide.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(11), 2243-2256.
  • Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(18), 4203.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. YouTube.
  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry, 14(20), 1779-1798.
  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 25(11), 329.
  • FT-IR spectra of synthesized materials.
  • Carbonyl - compounds - IR - spectroscopy. University of Warsaw.
  • Benzothiazole, 2-phenyl-. NIST WebBook.
  • 2-Phenyl-5-thiazolecarboxylic acid. SpectraBase.

Sources

Crystal structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold represents a promising heterocyclic core in medicinal chemistry, yet a comprehensive understanding of its three-dimensional structure at the atomic level remains an area of active investigation. As of the latest literature surveys, a definitive single-crystal X-ray structure for this specific parent molecule or its direct derivatives has not been publicly reported. This technical guide, therefore, adopts a predictive and comparative analytical approach. By synthesizing crystallographic data from structurally related benzothiazole and tetrahydrobenzothiazole analogs, we aim to provide researchers with a robust framework for understanding the likely structural characteristics of this compound class. This guide will delve into established synthetic methodologies, analyze key crystallographic features of analogous structures—such as ring conformation and intermolecular packing—and present detailed experimental protocols to facilitate future crystallographic studies. The overarching goal is to equip drug development professionals with the foundational knowledge required to rationally design and synthesize novel derivatives of this scaffold for therapeutic applications.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole moiety is a cornerstone in the architecture of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The fusion of a benzene ring with a thiazole ring creates a bicyclic system with a unique electronic and steric profile, making it an excellent pharmacophore for interacting with various biological targets. The specific scaffold of interest, 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, combines the established benzothiazole core with a cyclohexanone fragment, introducing a non-aromatic, partially saturated ring. This feature imparts a three-dimensional character to the molecule that is distinct from fully aromatic benzothiazoles, potentially allowing for novel interactions with protein binding sites. The 2-phenyl substituent further provides a vector for chemical modification to modulate properties such as solubility, metabolic stability, and target affinity. Given the therapeutic precedent of related structures, a thorough understanding of the crystal structure of this scaffold is paramount for advancing structure-based drug design efforts.

Synthetic Pathways: Constructing the Core Scaffold

While specific synthetic protocols for 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one are not extensively detailed in the available literature, established methods for the synthesis of related tetrahydrobenzothiazoles provide a reliable blueprint. The most probable and widely adopted method is a variation of the Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

The synthesis would likely proceed via a three-component reaction involving an α-haloketone, a thiourea or thioamide, and a suitable starting material for the cyclohexanone ring. A plausible route is outlined below:

G cluster_reactants Starting Materials cluster_intermediates Reaction Cascade cluster_product Final Product A 2-Bromo-1,3-cyclohexanedione I1 Condensation & Cyclization A->I1 B Benzaldehyde B->I1 C Thiourea C->I1 P 2-Amino-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Intermediate for further modification) I1->P Hantzsch-type Reaction

Caption: Proposed Hantzsch-type synthesis workflow for a derivative.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from methodologies reported for the synthesis of similar tetrahydrobenzothiazole derivatives.[2]

Objective: To synthesize a 2-amino-substituted precursor, which can be further modified to the 2-phenyl derivative.

Materials:

  • 2-Chlorocyclohexanone

  • Thiourea

  • Iodine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorocyclohexanone (10 mmol), thiourea (12 mmol), and a catalytic amount of iodine (0.5 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product and wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the purified 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving the reactants and facilitates the reaction mechanism, which involves proton transfer steps.

  • Iodine as Catalyst: Iodine acts as a mild Lewis acid, activating the carbonyl group of the cyclohexanone and promoting the initial condensation with thiourea.

  • Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the limiting reagent, 2-chlorocyclohexanone.

  • Recrystallization: This is a critical step for obtaining a high-purity crystalline product suitable for single-crystal X-ray diffraction analysis. The choice of solvent is crucial and often requires empirical optimization.

Crystallographic Analysis: Insights from Analogous Structures

In the absence of a crystal structure for the title compound, we can draw valuable inferences from the crystallographic data of structurally related molecules. The key structural questions to address are the conformation of the dihydro-benzo ring and the nature of the intermolecular interactions that dictate the crystal packing.

Conformation of the Tetrahydro-benzo Ring

The crystal structure of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine provides an excellent model for the dihydro-benzo portion of our target molecule.[2] In this structure, the six-membered ring is not planar but adopts a half-chair conformation .[2] This is a common, low-energy conformation for cyclohexene rings.

It is highly probable that the 5,6-dihydro-benzo[d]thiazol-7(4H)-one core will also exhibit a similar non-planar conformation for its six-membered ring. The presence of the ketone at the 7-position introduces an sp² hybridized carbon, which will influence the precise geometry, but a half-chair or a related distorted envelope conformation is expected.

G cluster_core Core Structure Analysis A 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one B Dihydro-benzo Ring Conformation (Predicted: Half-Chair/Envelope) A->B Focus on C Thiazole Ring (Planar) A->C Component D Phenyl Ring (Planar, variable dihedral angle) A->D Component B->C Fused to C->D Attached to

Caption: Key structural components for crystallographic analysis.

Intermolecular Interactions and Crystal Packing

The nature and substitution pattern of the 2-phenyl ring and the core scaffold will govern the supramolecular assembly in the solid state. Analysis of related benzothiazole crystal structures reveals common interaction motifs:

  • Hydrogen Bonding: If substituents capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) are present on the phenyl ring or the core, strong hydrogen bonds are likely to be the primary drivers of the crystal packing. For instance, in the crystal of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, N—H⋯N hydrogen bonds link the molecules into infinite chains.[2] The ketone oxygen at the 7-position of our target molecule is a potent hydrogen bond acceptor.

  • π-π Stacking: The aromatic phenyl and benzothiazole rings provide opportunities for π-π stacking interactions. These interactions, where the aromatic rings pack in a parallel or offset fashion, are common in the crystal structures of 2-aryl benzothiazoles.[2]

  • C-H⋯π and C-H⋯O/N Interactions: Weaker C-H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, and C-H⋯O/N hydrogen bonds also play a significant role in stabilizing the crystal lattice.

Tabulated Crystallographic Data of Analogous Compounds

To provide a quantitative basis for comparison, the table below summarizes key crystallographic parameters for a relevant tetrahydrobenzothiazole derivative.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) V (ų) Ref.
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amineC₇H₁₀N₂SOrthorhombicPccn14.436813.39288.07341560.99[2]

This table serves as an example. A comprehensive study would populate this with data from several closely related structures from the Cambridge Structural Database (CSD).

Protocol for X-ray Crystallography

For researchers aiming to obtain the definitive crystal structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives, the following experimental workflow is recommended.

Step 1: Single Crystal Growth

This is often the most challenging step. The purified compound should be subjected to various crystallization techniques.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) to near saturation at room temperature. Loosely cover the vial and allow the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.

Step 2: X-ray Diffraction Data Collection

Once suitable single crystals are obtained, data collection can be performed using a single-crystal X-ray diffractometer.

  • Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[3]

Step 3: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction intensities using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[2]

Conclusion and Future Outlook

The 2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold holds significant promise for the development of novel therapeutic agents. While a definitive crystal structure is not yet available, this guide provides a comprehensive framework based on the analysis of structurally related compounds. We predict that the dihydro-benzo ring will adopt a non-planar, half-chair-like conformation and that crystal packing will be governed by a combination of hydrogen bonding (particularly involving the ketone group) and π-π stacking interactions.

The experimental protocols outlined herein offer a clear path for researchers to pursue the synthesis and crystallization of these derivatives. Obtaining high-resolution crystal structures is a critical next step. Such data will enable detailed structure-activity relationship (SAR) studies and facilitate computational approaches like molecular docking, ultimately accelerating the discovery of new and effective drugs based on this versatile scaffold.[4]

References

  • Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. Available at: [Link]

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. (2024). PMC. Available at: [Link]

  • Musso, L., et al. (n.d.). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. SciSpace. Available at: [Link]

  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). (2024). NIH. Available at: [Link]

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. (2024). ResearchGate. Available at: [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Available at: [Link]

  • Synthesis of 2-phenylbenzo[d]thiazole. Reaction conditions: 9 (0.5...). (n.d.). ResearchGate. Available at: [Link]

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). MDPI. Available at: [Link]

  • Synthesis and biological properties of 2-phenylbenzothiazole derivatives. (n.d.). Aston Research Explorer. Available at: [Link]

  • El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. (2014). Inpressco. Available at: [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). NIH. Available at: [Link]

  • Shawky, A. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. Available at: [Link]

  • Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2025). ResearchGate. Available at: [Link]

  • Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. (2025). PubMed Central. Available at: [Link]

  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. (2024). ResearchGate. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Available at: [Link]

  • Uma, V., et al. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). ResearchGate. Available at: [Link]

  • Prabhu, P. P., et al. (2014). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. (2024). ResearchGate. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). NIH. Available at: [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). PMC. Available at: [Link]

Sources

The Expanding Therapeutic Landscape of Novel Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of novel benzothiazole derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the burgeoning therapeutic potential of this versatile molecular framework. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data and mechanistic visualizations to empower the rational design of next-generation benzothiazole-based therapeutics.

The Benzothiazole Core: A Gateway to Diverse Bioactivities

The unique structural and electronic properties of the benzothiazole nucleus, arising from the fusion of a benzene ring with a thiazole ring, confer upon it the ability to interact with a wide array of biological targets.[1] This inherent versatility has led to the development of benzothiazole derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), underscore the therapeutic relevance of this scaffold.[3][4]

Synthesis of Novel Benzothiazole Derivatives: A Practical Guide

The chemical tractability of the benzothiazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A variety of synthetic methodologies have been developed to access novel derivatives with enhanced biological activities.

General Synthesis of 2-Substituted Benzothiazoles

A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of o-aminothiophenol with various electrophilic reagents.

Experimental Protocol: Synthesis of 2-Phenol-benzothiazole [5][6]

  • Reaction Setup: In a round-bottom flask, combine benzothiazole (1 mmol), 2-hydroxyiodobenzene (1 mmol), and K₂CO₃ (2 mmol) in 2 mL of DMSO.[5][6]

  • Reaction Conditions: Magnetically stir the resulting mixture at 120°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.[5][6]

  • Extraction: Add 8 mL of water and an equal volume of ethyl acetate to the residue. Perform extraction three times with small volumes of ethyl acetate.[5][6]

  • Isolation and Purification: Discard the aqueous layer and dry the organic layer with Na₂SO₄. Evaporate the solvent under reduced pressure and purify the resulting residue by column chromatography using a mobile phase of petroleum ether: ethyl acetate (2:1) to yield the desired 2-phenol-benzothiazole.[6]

Synthesis of Benzothiazole Derivatives with Benzenesulphonamide and Carboxamide Moieties

This protocol describes the synthesis of benzothiazole derivatives bearing benzenesulphonamide and carboxamide functionalities, which have shown promising anti-inflammatory and analgesic activities.[7]

Experimental Protocol: Synthesis of N-benzoyl derivatives of benzenesulphonamides [7]

  • Dissolution: Dissolve the appropriate benzenesulphonamide (1.0 mmol) in 10 mL of 10% NaOH in a 50 mL round-bottom flask.[7]

  • Acylation: Add benzoyl chloride (1.1 mmol, 0.2 mL) to the solution and stir at room temperature.[7]

  • Monitoring: Monitor the reaction progress by TLC (3% MeOH/CH₂Cl₂) until the benzenesulphonamide spot disappears.[7]

  • Precipitation: Once the reaction is complete, pour the solution into a beaker containing crushed ice and acidify to pH 3 with concentrated hydrochloric acid.[7]

  • Purification: Collect the resulting solid by suction filtration. Transfer the solid to a beaker containing 10 mL of CCl₄, cover with a watch glass, and boil for 10 minutes. Allow the mixture to cool slightly and then filter. Wash the product with 10-20 mL of CCl₄ and dry over fused self-indicating silica gel in a desiccator.[7]

Anticancer Activity of Novel Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.

Mechanism of Action: Targeting Key Signaling Pathways

Several novel benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. A notable example is the simultaneous inhibition of the AKT and ERK pathways.[5]

Signaling Pathway Diagram: Inhibition of AKT and ERK Pathways by a Benzothiazole Derivative

AKT_ERK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits AKT->Proliferation Promotes BTZ Benzothiazole Derivative BTZ->ERK Inhibits BTZ->AKT Inhibits

Caption: Inhibition of AKT and ERK signaling pathways by a novel benzothiazole derivative, leading to decreased cell proliferation and survival, and induction of apoptosis.

Evaluation of Anticancer Activity: In Vitro Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Novel Benzothiazole Derivatives (IC₅₀ values in µM)

CompoundA549 (Lung)H1299 (Lung)HepG2 (Liver)MCF-7 (Breast)C6 (Glioma)HeLa (Cervical)Reference
B7 Significant InhibitionSignificant Inhibition----[3]
Compound 53 -----9.76[8][9]
Compound 70 ----0.03-[8]
Compound 71 ----0.03-[8]

Antimicrobial Activity of Novel Benzothiazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzothiazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Targeting Essential Microbial Enzymes

One of the key mechanisms of antimicrobial action for benzothiazole derivatives is the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS) and dihydroorotase.[1][10]

Experimental Workflow: Screening for Antimicrobial Activity

Antimicrobial_Screening Start Synthesized Benzothiazole Derivatives Agar_Diffusion Agar Well Diffusion Assay (Initial Screening) Start->Agar_Diffusion MIC_Determination Broth Microdilution Assay (Determine MIC) Agar_Diffusion->MIC_Determination Active Compounds Enzyme_Inhibition Enzyme Inhibition Assay (e.g., DHPS, Dihydroorotase) MIC_Determination->Enzyme_Inhibition Mechanism_Study Mechanism of Action Studies (e.g., DNA/Protein Leakage) Enzyme_Inhibition->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Sources

In Vitro Screening of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These include, but are not limited to, anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[1][2][3] The 2-phenyl substituted benzothiazole moiety, in particular, has garnered significant attention for its potent anticancer effects, with some derivatives demonstrating nanomolar cytotoxicity against various cancer cell lines.[4] The mechanism of action for many of these compounds often involves the inhibition of critical cellular processes such as kinase signaling and microtubule dynamics.[4][5] This technical guide focuses on establishing a robust in vitro screening cascade for a specific class of these compounds: 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs. The strategic selection of assays is paramount in identifying promising lead compounds and elucidating their mechanism of action, thereby accelerating their journey through the drug discovery pipeline.

This guide is structured to provide a logical and efficient workflow for the initial in vitro evaluation of this compound class. We will begin with primary cytotoxicity screening to identify active compounds, followed by a series of secondary assays aimed at deconvoluting the underlying mechanism of action. Each step is designed to be self-validating, ensuring the generation of reliable and reproducible data.

Proposed In Vitro Screening Cascade

The proposed screening cascade is designed as a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays for the most promising "hit" compounds. This strategy allows for the efficient allocation of resources by focusing on compounds with the highest potential.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Mechanism of Action Studies A Compound Library of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Analogs B Single-Dose Cytotoxicity Screening (e.g., 10 µM) in Cancer Cell Lines (e.g., MCF-7, HCT116, A549) A->B C Dose-Response Cytotoxicity Assays (IC50 Determination) B->C Active Compounds D Orthogonal Cell Viability Assay (e.g., ATP-based) C->D E Kinase Inhibition Assays (Broad Panel or Targeted) D->E F Tubulin Polymerization Assay D->F G Cell Cycle Analysis E->G F->G H Apoptosis Assays (e.g., Caspase Activity, Annexin V) G->H I Lead Candidate Selection H->I

Caption: A tiered in vitro screening cascade for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs.

Part 1: Primary Cytotoxicity Screening

The initial step in evaluating a new library of compounds is to assess their general cytotoxicity against a panel of cancer cell lines. This provides a first pass filter to identify compounds that exhibit antiproliferative or cytotoxic effects.

Rationale for Cell Line Selection

The choice of cell lines should ideally represent a diversity of cancer types to identify broad-spectrum activity or potential tissue-specific selectivity. A common starting panel could include:

  • MCF-7: An estrogen receptor-positive breast cancer cell line.

  • MDA-MB-231: A triple-negative breast cancer cell line.

  • HCT116: A colorectal cancer cell line.

  • A549: A lung carcinoma cell line.

Recommended Assay: The XTT Cell Viability Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a reliable and high-throughput compatible colorimetric assay for measuring cell viability.[6][7] It is based on the principle that metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7] Unlike the related MTT assay, the XTT assay produces a soluble formazan product, eliminating the need for a solubilization step and thereby reducing handling and potential sources of error.[7]

Experimental Protocol: XTT Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with the 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs at a single, relatively high concentration (e.g., 10 µM) for a period of 48-72 hours.[9] Include appropriate vehicle controls (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • Incubation with XTT: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. The reference wavelength should be set to 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle-treated control cells. Compounds that exhibit a significant reduction in cell viability (e.g., >50%) are considered "hits" and are prioritized for further investigation.

Part 2: Secondary Screening and Hit Validation

Compounds identified as "hits" in the primary screen require further characterization to confirm their activity and determine their potency.

Dose-Response Cytotoxicity and IC50 Determination

The potency of the active compounds is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). This is a critical parameter for comparing the efficacy of different analogs.

Experimental Protocol: Dose-Response XTT Assay

This protocol is similar to the primary screening protocol, with the key difference being the range of compound concentrations used.

  • Cell Seeding: As described in the primary screen.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds (e.g., from 100 µM down to 1 nM) for 48-72 hours.

  • XTT Assay and Data Analysis: Perform the XTT assay as previously described. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Orthogonal Assay for Confirmation

To ensure that the observed effects are not an artifact of the XTT assay chemistry, it is prudent to confirm the cytotoxicity of the most potent compounds using an orthogonal assay that relies on a different biological principle. A suitable choice is an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Part 3: Mechanism of Action Studies

Once potent and validated hits have been identified, the next crucial phase is to investigate their mechanism of action. Based on the known biological activities of the broader benzothiazole class, two primary hypotheses for the anticancer activity of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs are the inhibition of protein kinases and the disruption of microtubule dynamics.

Hypothesis 1: Kinase Inhibition

The benzothiazole scaffold can mimic the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding site of protein kinases.[4] Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.[10][11]

Kinase_Inhibition cluster_kinase Kinase Activity cluster_inhibition Inhibition by Benzothiazole Analog ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Analog Benzothiazole Analog InactiveKinase Inactive Kinase Analog->InactiveKinase ATP_inhib ATP ATP_inhib->InactiveKinase Binding Blocked

Sources

The Emergence of 5,6-Dihydrobenzo[d]thiazoles: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a significant leap toward the efficient discovery of novel therapeutics. The 5,6-dihydrobenzo[d]thiazole core has recently emerged as one such scaffold, demonstrating a remarkable breadth of biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of this versatile heterocyclic system. We will move beyond a mere recitation of facts to provide a narrative grounded in experimental causality, offering insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) that define this promising class of compounds. Our focus is on not just the "how," but the "why," to empower you in your own research endeavors.

The Synthetic Keystone: Accessing the 5,6-Dihydrobenzo[d]thiazole Core

The therapeutic journey of any novel compound class begins with robust and versatile synthetic access. The most prevalent and efficient route to the 5,6-dihydrobenzo[d]thiazole core starts from the readily available precursor, cyclohexan-1,3-dione. This approach provides a strategic entry point for generating a diverse library of derivatives for biological screening.

Core Synthesis Workflow: A Step-by-Step Protocol

The synthesis of the key intermediate, 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, is a foundational procedure. The rationale behind this multi-step synthesis is to first activate the cyclohexane ring for subsequent cyclization with a sulfur and nitrogen source.

cluster_0 Synthetic Workflow for 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one A Cyclohexan-1,3-dione B Bromination A->B Br2, Acetic Acid C 2-Bromocyclohexan-1,3-dione (Intermediate) B->C D Cyclocondensation with Thiourea C->D Reflux E 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Core Scaffold) D->E

Caption: Synthetic pathway to the core scaffold.

Experimental Protocol: Synthesis of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one

  • Step 1: Bromination of Cyclohexan-1,3-dione.

    • Rationale: The initial bromination at the C2 position of cyclohexan-1,3-dione is a critical activation step. The resulting α-haloketone is highly electrophilic, priming it for nucleophilic attack by the sulfur atom of thiourea in the subsequent cyclization.

    • Procedure: To a stirred solution of cyclohexan-1,3-dione (1 equiv.) in glacial acetic acid, add bromine (1 equiv.) dropwise at 0-5°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water. The precipitated 2-bromocyclohexane-1,3-dione is filtered, washed with water, and dried under vacuum.

  • Step 2: Cyclocondensation with Thiourea.

    • Rationale: This is the key ring-forming step. Thiourea acts as a binucleophile, with the sulfur atom attacking the electrophilic carbon bearing the bromine, followed by an intramolecular condensation involving the nitrogen atom and one of the carbonyl groups to form the thiazole ring.

    • Procedure: A mixture of 2-bromocyclohexane-1,3-dione (1 equiv.) and thiourea (1.1 equiv.) in ethanol is refluxed for 8-12 hours.[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether to afford the crude product.

  • Purification and Characterization:

    • Rationale: Purification is crucial to remove unreacted starting materials and by-products, ensuring the integrity of subsequent biological assays.

    • Procedure: The crude 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Characterization: The structure of the final compound should be confirmed by spectroscopic methods:

      • ¹H NMR: To confirm the presence and connectivity of protons.

      • ¹³C NMR: To confirm the carbon framework.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups like N-H, C=O, and C=N.

Biological Activities and Mechanistic Insights

The 5,6-dihydrobenzo[d]thiazole scaffold has been shown to possess a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The nature and position of substituents on this core structure play a pivotal role in determining its biological potency and target selectivity.[1]

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has highlighted the anti-proliferative effects of 5,6-dihydrobenzo[d]thiazole derivatives against various cancer cell lines.[1] One of the key mechanisms of action is the inhibition of protein kinases, which are crucial regulators of cellular growth, proliferation, and survival.

2.1.1. Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor progression, metastasis, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making it an attractive therapeutic target. Several 5,6-dihydrobenzo[d]thiazole derivatives have demonstrated potent inhibitory activity against c-Met.[2]

cluster_0 c-Met Signaling Pathway and Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K/Akt Dimerization->PI3K RAS RAS/MAPK Dimerization->RAS STAT JAK/STAT Dimerization->STAT Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation STAT->Proliferation Inhibitor 5,6-Dihydrobenzo[d]thiazole Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of the c-Met signaling pathway.

Experimental Protocol: In Vitro c-Met Kinase Assay

  • Rationale: To quantify the direct inhibitory effect of the synthesized compounds on the enzymatic activity of c-Met kinase.

  • Procedure:

    • Recombinant human c-Met enzyme is incubated with a specific substrate (e.g., a poly-Glu-Tyr peptide) and ATP in a kinase buffer.

    • The synthesized 5,6-dihydrobenzo[d]thiazole compounds are added at varying concentrations. A known c-Met inhibitor like Foretinib can be used as a positive control.[2]

    • The kinase reaction is allowed to proceed for a defined period at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays with ³²P-ATP.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5,6-dihydrobenzo[d]thiazole compounds is highly dependent on the nature and position of substituents. Systematic modification of the core scaffold allows for the optimization of potency and selectivity.

Core Scaffold Position of Substitution Substituent Target IC₅₀ (nM) Reference
2-Thioxo-2,3,5,6-tetrahydrobenzo[d]thiazol-7(4H)-one3Phenylc-Met<1.30[2]
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one2Fused Quinolinec-Met<1.30[2]
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one2Fused Chromenec-Met<1.30[2]

Key SAR Observations:

  • Fused Heterocyclic Systems: The fusion of additional heterocyclic rings, such as quinoline and chromene, to the core 2-amino-5,6-dihydrobenzo[d]thiazole structure has been shown to produce highly potent c-Met inhibitors.[2] This suggests that extending the molecule into specific pockets of the kinase active site can significantly enhance binding affinity.

  • Substituents on the Phenyl Ring: In derivatives containing a phenyl group, the nature and position of substituents on this ring can dramatically influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric profile of the molecule, affecting its interaction with the target protein.

Antimicrobial Activity

In addition to their anticancer properties, 5,6-dihydrobenzo[d]thiazole derivatives have demonstrated promising activity against a range of microbial pathogens. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Rationale: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Positive (microorganism in broth without compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Future Directions and Concluding Remarks

The 5,6-dihydrobenzo[d]thiazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the tunability of its biological activity through chemical modification make it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: While kinase inhibition is a prominent mechanism, further studies are needed to explore other potential biological targets.

  • Optimization of Pharmacokinetic Properties: In vivo studies are required to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Expansion of the Chemical Space: The synthesis and evaluation of a wider range of derivatives with diverse substituents will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

This guide provides a solid foundation for researchers entering this exciting field. By understanding the principles of synthesis, the nuances of biological evaluation, and the insights from structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of 5,6-dihydrobenzo[d]thiazole compounds.

References

  • Aly Ibrahim, R., & Mohareb, R. M. (2025). The anti-proliferative activities and morphological studies of 5,6-dihydrobenzo [d]thiazole derivatives synthesized from cyclohexan-1,3-dione. Bulletin of the Chemical Society of Ethiopia, 39(5), 967-986. [Link]

  • Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Mohareb, R. M., & Helal, M. H. E. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry, 22(12), 2327-2339. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold renowned for its wide array of pharmacological activities.[1] Derivatives of this core structure have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][3] The 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold, in particular, represents a class of compounds with significant therapeutic potential, merging the key structural features of a thiazole and a cyclohexanone moiety. This unique combination offers opportunities for diverse chemical modifications and the exploration of novel biological activities, including the potential to target various enzymes and receptors implicated in disease.[4][5][6]

This guide provides a comprehensive protocol for the synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives, rooted in the principles of the Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, offer a detailed step-by-step methodology, and provide insights into the characterization and potential pitfalls of the synthesis.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The synthesis of the 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core is achieved through a variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific application, 2-bromo-1,3-cyclohexanedione serves as the α-haloketone component, and thiobenzamide provides the requisite nitrogen and sulfur atoms to form the thiazole ring.

The reaction mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in 2-bromo-1,3-cyclohexanedione. This results in the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then undergoes an intramolecular nucleophilic attack on one of the carbonyl groups of the cyclohexanedione ring.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the aromatic thiazole ring, yielding the final 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-bromo-1,3-cyclohexanedione 2-bromo-1,3-cyclohexanedione S-alkylated_intermediate S-alkylated Intermediate 2-bromo-1,3-cyclohexanedione->S-alkylated_intermediate Nucleophilic Attack by Thioamide Thiobenzamide Thiobenzamide Thiobenzamide->S-alkylated_intermediate Cyclic_intermediate Cyclic Intermediate S-alkylated_intermediate->Cyclic_intermediate Intramolecular Cyclization Product 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Cyclic_intermediate->Product Dehydration

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The reaction conditions can be optimized for different substituted thiobenzamides to generate a library of derivatives.

Materials:

  • 2-bromo-1,3-cyclohexanedione

  • Thiobenzamide

  • Ethanol (absolute)

  • Triethylamine (optional, as a base)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1,3-cyclohexanedione (1 equivalent) and thiobenzamide (1.1 equivalents) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

  • Characterization: Characterize the purified product by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra.

G Start Start Step1 Dissolve reactants in ethanol Start->Step1 Step2 Reflux for 4-6 hours Step1->Step2 Step3 Cool to room temperature Step2->Step3 Step4 Workup (Filtration or Concentration) Step3->Step4 Step5 Extraction with Ethyl Acetate Step4->Step5 Step6 Drying and Concentration Step5->Step6 Step7 Purification by Column Chromatography Step6->Step7 Step8 Characterization (NMR, MS, MP) Step7->Step8 End End Step8->End

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various 2-Aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives. Please note that yields are dependent on the specific substrate and optimization of reaction conditions.

R-group on ThioamideReaction Time (h)Typical Yield (%)
Phenyl4-675-85
4-Chlorophenyl5-770-80
4-Methoxyphenyl4-680-90
4-Nitrophenyl6-865-75

Trustworthiness: Validation and Troubleshooting

Product Characterization:

Accurate characterization of the final product is crucial for validating the success of the synthesis. The following are expected spectral data for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Note that exact chemical shifts may vary slightly depending on the solvent and instrument used.

  • 1H NMR (CDCl3, 400 MHz): δ 7.95-7.92 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 2.85 (t, J = 6.0 Hz, 2H, CH2), 2.55 (t, J = 6.4 Hz, 2H, CH2), 2.20-2.13 (m, 2H, CH2).[7][8]

  • 13C NMR (CDCl3, 100 MHz): δ 195.0 (C=O), 168.5, 155.0, 133.0, 131.0, 129.0, 127.0, 125.0, 37.0, 27.0, 21.0.[7]

  • Mass Spectrometry (ESI): m/z calculated for C13H11NOS [M+H]+: 230.06; found: 230.06.[9]

Troubleshooting Common Issues:

  • Low Yield:

    • Incomplete reaction: Extend the reflux time and monitor by TLC.

    • Decomposition of starting materials: Ensure the quality of 2-bromo-1,3-cyclohexanedione, as it can be unstable.

    • Suboptimal temperature: Ensure the reaction is maintained at a steady reflux.

  • Formation of Side Products:

    • Self-condensation of 2-bromo-1,3-cyclohexanedione: This can be minimized by adding the thioamide solution dropwise to the solution of the α-haloketone.

    • Impure starting materials: Purify the starting materials before use.

  • Difficulty in Purification:

    • Streaking on TLC: The product may be acidic or basic. Try adding a small amount of triethylamine or acetic acid to the eluent.

    • Co-elution of impurities: Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Applications in Drug Discovery

Derivatives of the 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold have shown promise in various areas of drug discovery. Their structural features allow them to interact with a range of biological targets.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of benzothiazole derivatives against various cancer cell lines.[4][5][6] The mechanism of action is often attributed to the inhibition of kinases or interaction with DNA.[4]

  • Antimicrobial Activity: The benzothiazole nucleus is a common feature in many antimicrobial agents. These compounds can exhibit activity against both bacteria and fungi, potentially by disrupting cell wall synthesis or inhibiting essential enzymes.[2][10][11]

The synthesis of a library of these derivatives allows for structure-activity relationship (SAR) studies, which are crucial for the rational design of more potent and selective drug candidates.

References

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Thiazole: A valuable scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 69, 765-780.
  • Bort, G., et al. (2013). Synthesis of a new series of arylbenzothiazoles, potential precursors of the radiochemical tracer [11C]PIB, by Suzuki-Miyaura coupling reaction. Tetrahedron Letters, 54(39), 5349-5352.
  • El-Sayed, M. A. A., et al. (2021). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 354(11), 2100222.
  • Gomha, S. M., et al. (2017). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Molecules, 22(12), 2133.
  • Hassan, A. S., et al. (2021). Synthesis, Characterization, Antibacterial, and Antifungal Activity of Novel 2-(2-hydroxy-5-((aryl)-diazenyl)phenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one. Journal of Chemistry, 2021, 6688929.
  • Kamal, A., et al. (2015). 2-Arylbenzothiazole derivatives as potent anticancer agents. Current Drug Targets, 16(10), 1063-1077.
  • Kavitha, S., et al. (2021).
  • Kucuk, M., et al. (2014). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-haloaryl N-phenyl- and N-thiazolylhydrazones. Beilstein Journal of Organic Chemistry, 10, 1348-1356.
  • Mohamed, M. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301.
  • Sayiner, S., et al. (2020). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Journal of Heterocyclic Chemistry, 57(11), 3968-3978.
  • Sharma, V., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 62(17), 7964-7984.
  • Stana, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of the Serbian Chemical Society, 82(1), 1-12.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Tsolaki, E., et al. (2015). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl).
  • Unsal-Tan, O., et al. (2011). 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][12][13]benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o123.

  • Yakaiah, T., et al. (2014). Synthesis of 2-Aryl-7-Methyl-1-Phenyl-4-Selenoxo-1,4-Dihydro-Pyrano[4,3-d]Pyrimidin-5-One via a Three-Component Condensation.
  • Zareef, M., et al. (2018). Fragments of 1 H NMR spectra of...
  • Zghen, A. A., et al. (2017). Synthesis of 1-[2 (substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluro-7-chloro-1,3-benzothiazol-2-yl)-ureas as anthelmintic agent. Journal of Taibah University for Science, 11(6), 1124-1132.
  • Zhang, Y., et al. (2020). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568.
  • Zote, V. V., & Chatpalliwar, V. A. (2021). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 11(51), 32155-32168.

Sources

Application Notes and Protocols for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzothiazole Derivative

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and notably, anticancer properties. 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No. 17583-15-2) is a member of this versatile class of compounds. Its structural similarity to molecules with demonstrated anti-proliferative effects suggests its potential as a valuable tool for cancer research and drug discovery. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to explore its biological activity and mechanism of action.

Emerging research on related dihydrobenzo[d]thiazole derivatives points towards a likely mechanism involving the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, there is evidence to suggest that this class of compounds may act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Specifically, the receptor tyrosine kinase c-Met has been identified as a potential target for structurally similar compounds. Therefore, the protocols outlined below are designed to investigate these key cellular processes.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of a small molecule is paramount for obtaining reliable and reproducible data in cell-based assays.

Solubility and Stock Solution Preparation:

While specific solubility data for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is not extensively published, compounds of this class are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

Table 1: Recommended Stock Solution Preparation

ParameterRecommendation
Compound Name 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
CAS Number 17583-15-2
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mM
Storage Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Note on Vehicle Controls: It is crucial to include a vehicle control (e.g., DMSO) in all experiments at a concentration equivalent to the highest concentration of the compound used. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is advisable to determine the tolerance of your specific cell line.

Experimental Protocols

The following protocols provide a framework for characterizing the biological effects of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in a cellular context.

Protocol 1: Assessment of Cytotoxicity and Anti-proliferative Effects using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a fundamental first step in evaluating the potential cytotoxic or cytostatic effects of a novel compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one stock solution in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choices: The MTT assay is chosen as an initial screening method due to its high-throughput nature and its ability to provide a quantitative measure of the compound's effect on cell viability. The suggested concentration range is based on the activity of similar benzothiazole derivatives found in the literature.

Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

To determine if the observed reduction in cell viability is due to cell cycle arrest, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed using flow cytometry after staining with a DNA-intercalating dye like propidium iodide (PI).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one at concentrations around the determined IC₅₀ value and a higher concentration (e.g., 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Causality Behind Experimental Choices: This protocol is designed to provide mechanistic insight into the anti-proliferative effects observed in the MTT assay. An accumulation of cells in a specific phase of the cell cycle would suggest that the compound interferes with cell cycle progression at that checkpoint.

Protocol 3: Detection of Apoptosis by Annexin V/PI Staining

To investigate if the compound induces programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Causality Behind Experimental Choices: This assay is a robust method to confirm if the cytotoxic effects of the compound are mediated through the induction of apoptosis. This is a common mechanism of action for many anticancer agents.

Visualizing the Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway that may be affected by 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

G cluster_workflow Experimental Workflow start Start with Cultured Cancer Cells treat Treat with 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one start->treat viability Assess Cell Viability (MTT Assay) treat->viability cycle Analyze Cell Cycle (Flow Cytometry) viability->cycle If cytotoxic apoptosis Detect Apoptosis (Annexin V/PI) viability->apoptosis If cytotoxic kinase Kinase Activity Assay (Optional) cycle->kinase If cell cycle arrest apoptosis->kinase If apoptotic

Caption: A typical experimental workflow for characterizing the cellular effects of the compound.

G cluster_pathway Hypothesized Signaling Pathway Inhibition compound 2-Phenyl-5,6-dihydrobenzo [d]thiazol-7(4H)-one cMet c-Met Receptor Tyrosine Kinase compound->cMet Inhibits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->downstream arrest Cell Cycle Arrest cMet->arrest apoptosis Apoptosis cMet->apoptosis proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase like c-Met.

Summary of Expected Outcomes and Data Interpretation

The data generated from these assays will provide a comprehensive profile of the cellular activity of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

Table 2: Data Interpretation Guide

AssayPossible OutcomeInterpretation
MTT Assay Dose-dependent decrease in cell viabilityCompound exhibits cytotoxic or anti-proliferative effects.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M)Compound induces cell cycle arrest at that checkpoint.
Annexin V/PI Staining Increase in Annexin V-positive cellsCompound induces apoptosis.

A compound that demonstrates potent cytotoxicity, induces cell cycle arrest, and promotes apoptosis would be a strong candidate for further investigation as a potential anticancer agent. If these effects are observed, further studies, such as western blotting for key cell cycle and apoptotic proteins (e.g., cyclins, caspases) and direct kinase inhibition assays, would be warranted to further elucidate the specific molecular targets.

References

  • Shaaban, M. A., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, e1115.
  • Rajabi, M. (2012). 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines. DNA and Cell Biology, 31(3), 388-391.
  • Abdel-Wahab, B. F., et al. (2021). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Letters in Drug Design & Discovery, 18(1), 86-100.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

Application of 2-Aryl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ones in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The landscape of oncological research is continually evolving, with a persistent demand for novel chemical entities that can offer improved efficacy and reduced toxicity. Within this context, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. The benzothiazole moiety, a bicyclic system containing fused benzene and thiazole rings, represents a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This application note focuses on a specific class of benzothiazole derivatives: 2-Aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-ones . This core structure has been the subject of significant interest for its potential as a potent and selective anticancer agent. The strategic combination of the benzothiazole system with an aryl substituent at the 2-position, and a cyclohexanone fragment, provides a unique three-dimensional architecture for interaction with various biological targets implicated in cancer progression. This guide will provide an in-depth overview of the mechanism of action, key experimental protocols, and data interpretation for researchers investigating the therapeutic utility of this promising class of compounds, using 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one as a representative example.

Mechanism of Action: Targeting Key Oncogenic Pathways

While the precise mechanisms can vary based on the specific aryl substitution, the 2-Aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold has been shown to exert its anticancer effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis. A primary mode of action for many derivatives within this class is the inhibition of protein kinases, which are often dysregulated in cancer.

Recent studies on analogous 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives have highlighted their potent inhibitory activity against several key oncogenic kinases, including c-Met, VEGFR-2, and Pim-1 .[4] The c-Met receptor tyrosine kinase, for instance, is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and angiogenesis in a variety of malignancies. The inhibition of such kinases by these benzothiazole derivatives can lead to the downstream suppression of pro-survival pathways, such as the PI3K/Akt and MAPK/ERK signaling cascades. This ultimately culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) PI3K PI3K Receptor_Kinase->PI3K RAS RAS Receptor_Kinase->RAS Ligand Growth Factor Ligand->Receptor_Kinase Activation Benzothiazole 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Benzothiazole->Receptor_Kinase Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Benzothiazole->Cell_Cycle_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Proposed mechanism of action for 2-Aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-ones.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative 2-Aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Reference
Derivative 1 4-ChlorophenylMCF-7 (Breast)8.5[2]
Derivative 2 4-MethoxyphenylHCT-116 (Colon)12.2[2]
Derivative 3 PhenylHepG2 (Liver)7.26[3]
Derivative 4 4-HydroxyphenylMCF-7 (Breast)2.57[3]
Derivative 5 2,4-DichlorophenylA549 (Lung)15.41[5]

Note: The data presented are for structurally related compounds and are intended to be representative of the potential activity of the 2-Aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one class.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of the 2-Aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivative in DMSO.

  • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the media in the 96-well plate with the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

3. MTT Assay and Data Analysis:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This protocol enables the quantitative assessment of apoptosis induction by the test compound.

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

2. Staining and Flow Cytometry:

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples within 1 hour using a flow cytometer.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is used to investigate the effect of the test compound on the expression and phosphorylation status of target proteins.

1. Protein Extraction:

  • Treat cells with the test compound as described in Protocol 2.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Immunoblotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The 2-Aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold represents a promising framework for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse substitutions on the aryl ring allow for the fine-tuning of their pharmacological properties. The demonstrated activity against key oncogenic kinases and the ability to induce apoptosis in cancer cells underscore their therapeutic potential.

Future research in this area should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. In vivo studies using xenograft models are a critical next step to evaluate their efficacy, pharmacokinetics, and safety profiles in a preclinical setting. Furthermore, the exploration of combination therapies, where these benzothiazole derivatives are used in conjunction with existing chemotherapeutic agents, may offer synergistic effects and a new paradigm for cancer treatment.

References

  • Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. (2025). ResearchGate. [Link]

  • Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. (2021). Archiv der Pharmazie. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. These scaffolds have garnered interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, and potential neuroprotective properties. The core structure, a fusion of a thiazole and a cyclohexanone ring, provides a unique three-dimensional conformation for interaction with biological targets. This document provides a comprehensive guide for the in vivo evaluation of this compound, detailing protocols and experimental design considerations for researchers in pharmacology and drug development.

The rationale for in vivo testing of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is predicated on promising in vitro data. The primary mechanism of action for many derivatives of this class involves the modulation of inflammatory pathways. A critical understanding of the compound's behavior in a complex biological system is paramount to advancing it through the preclinical pipeline. This guide will therefore focus on robust methodologies to assess its efficacy, pharmacokinetics, and safety in relevant animal models.

Preclinical In Vivo Evaluation Strategy

A phased approach to the in vivo evaluation is critical for generating a comprehensive data package. This strategy ensures a logical progression from initial tolerability and pharmacokinetic profiling to more complex efficacy studies.

Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

The initial phase aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is intrinsically linked to determining the maximum tolerated dose (MTD), which will inform dose selection for subsequent efficacy studies.

Experimental Workflow for PK & MTD Studies

G cluster_0 Phase 1: PK & MTD Dose Range Finding Dose Range Finding Single Ascending Dose (SAD) Single Ascending Dose (SAD) Dose Range Finding->Single Ascending Dose (SAD) Pharmacokinetic Profiling Pharmacokinetic Profiling Single Ascending Dose (SAD)->Pharmacokinetic Profiling MTD Determination MTD Determination Pharmacokinetic Profiling->MTD Determination

Caption: Workflow for Phase 1 Pharmacokinetic and Maximum Tolerated Dose determination.

Phase 2: Efficacy Evaluation in Disease Models

Once the PK profile and a safe dose range have been established, the next phase involves evaluating the compound's efficacy in relevant animal models of disease. The choice of model is critical and should be based on the proposed mechanism of action. Given the known anti-inflammatory properties of similar thiazole derivatives, models of acute and chronic inflammation are appropriate starting points.

Selection of Animal Models

Model Disease Relevance Key Endpoints
Carrageenan-Induced Paw Edema Acute InflammationPaw volume, myeloperoxidase (MPO) activity, cytokine levels (TNF-α, IL-6)
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Sepsis, Systemic Inflammatory ResponseSerum cytokine levels, organ damage markers, survival rate
Collagen-Induced Arthritis (CIA) Rheumatoid ArthritisClinical arthritis score, paw swelling, histological analysis of joints, inflammatory biomarkers

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. It is imperative that all animal procedures are conducted in accordance with the guidelines established by the appropriate Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one following a single oral dose.

Materials:

  • 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing Formulation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration.

  • Animal Dosing: Administer a single oral dose of the compound to a cohort of mice (n=3-5 per time point) via oral gavage. A typical starting dose would be 10 mg/kg.

  • Blood Sampling: Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory efficacy of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in a model of acute inflammation.

Materials:

  • 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

  • Vehicle

  • Male Wistar rats (180-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Pletysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Groups: Randomly assign rats to different treatment groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and various doses of the test compound.

  • Dosing: Administer the test compound or vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Signaling Pathway in Acute Inflammation

G Carrageenan Carrageenan Cellular Injury Cellular Injury Carrageenan->Cellular Injury Release of Pro-inflammatory Mediators Release of Pro-inflammatory Mediators Cellular Injury->Release of Pro-inflammatory Mediators COX-2 Upregulation COX-2 Upregulation Release of Pro-inflammatory Mediators->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Vasodilation & Increased Permeability Vasodilation & Increased Permeability Prostaglandin Synthesis->Vasodilation & Increased Permeability Edema Edema Vasodilation & Increased Permeability->Edema Test Compound Test Compound Test Compound->COX-2 Upregulation Potential Inhibition

Caption: Simplified signaling pathway in carrageenan-induced inflammation and the potential point of intervention.

Data Interpretation and Reporting

Key Considerations for Data Interpretation:

  • Dose-Response Relationship: Does the compound exhibit a clear dose-dependent effect in the efficacy models?

  • Therapeutic Window: What is the relationship between the efficacious dose and the maximum tolerated dose? A wide therapeutic window is desirable.

  • Mechanism of Action: Do the in vivo findings correlate with the proposed mechanism of action from in vitro studies? Further ex vivo analysis of tissues from treated animals (e.g., measurement of inflammatory markers) can provide additional mechanistic insights.

Conclusion

The in vivo evaluation of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one requires a systematic and well-designed experimental approach. The protocols and strategies outlined in this document provide a solid framework for researchers to assess the therapeutic potential of this promising compound. Adherence to rigorous scientific principles and ethical guidelines is paramount for the successful translation of preclinical findings into future clinical applications.

References

  • Brogden, R. N. (1986). Indomethacin: A review of its pharmacological properties and therapeutic efficacy. Drugs, 32(Suppl 1), 27-101. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • The National Academies of Sciences, Engineering, and Medicine. (2011). Guide for the Care and Use of Laboratory Animals. The National Academies Press. [Link]

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive, scientifically-grounded strategy for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Designed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the underlying scientific rationale for key decisions in method development, from analyte characterization to final data acquisition. The protocols are aligned with international standards for bioanalytical method validation, ensuring data integrity and reliability.[1][2]

Introduction and Analyte Characterization

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science.[3] Accurate quantification of this specific molecule is crucial for pharmacokinetic studies, metabolism assays, and quality control in drug development pipelines.[4]

Physicochemical Properties & Methodological Implications:

  • Structure: The molecule consists of a phenyl ring attached to a dihydro-benzothiazolone core. This structure imparts a moderate degree of hydrophobicity.

  • Molecular Weight (Predicted): Approximately 231.3 g/mol . This mass is well within the ideal range for typical triple quadrupole mass spectrometers.

  • Ionization Potential: The thiazole ring contains nitrogen and sulfur atoms, which are potential sites for protonation. Therefore, electrospray ionization (ESI) in positive ion mode is predicted to be the most effective ionization technique, targeting the [M+H]⁺ ion.[5][6][7][8][9]

The inherent properties of the analyte dictate a reversed-phase chromatographic approach for separation, coupled with tandem mass spectrometry for selective and sensitive detection.[10][11]

The Method Development Strategy: A Logic-Driven Approach

A robust analytical method is built on a foundation of systematic optimization. The following sections detail the rationale and workflow for developing the key components of the assay.

Mass Spectrometry (MS) Parameter Optimization

The goal of MS tuning is to identify a unique and stable precursor-to-product ion transition for the analyte and its internal standard, a process known as Multiple Reaction Monitoring (MRM).[5]

Protocol for MS Tuning:

  • Analyte Infusion: Prepare a ~1 µg/mL solution of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification (Q1 Scan): Acquire full scan mass spectra in positive ESI mode. The protonated molecule, [M+H]⁺, should be readily identifiable (expected m/z ≈ 232.1).

  • Product Ion Identification (Product Ion Scan): Select the identified precursor ion in the first quadrupole (Q1) and fragment it in the collision cell (Q2) using a range of collision energies (e.g., 10-40 eV). Scan the third quadrupole (Q3) to identify the most stable and intense fragment (product) ions.

  • MRM Optimization: Select the most intense and specific precursor-product ion pair. Systematically vary the collision energy (CE) and other source parameters (e.g., declustering potential, source temperature, gas flows) to maximize the signal intensity for this transition.

Selection and Optimization of the Internal Standard (IS)

The use of an internal standard is critical for correcting variability during sample preparation and analysis.[12] A stable isotope-labeled (SIL) version of the analyte is the gold standard, as it shares near-identical chemical and physical properties.[13][14]

  • Ideal Candidate: 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one-d5 (with deuterium atoms on the phenyl ring).

  • Rationale: A SIL-IS co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, providing the most accurate correction.[13] A mass difference of at least 3 Da is recommended to prevent isotopic crosstalk.[13]

  • Alternative: If a SIL-IS is unavailable, a close structural analog, such as 2-Phenylbenzothiazole, can be used.[14][15] However, this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.

The same MS tuning protocol described in section 2.1 must be applied to the IS to determine its optimal MRM transition.

Liquid Chromatography (LC) Method Development

The primary objective is to achieve a sharp, symmetrical peak for the analyte, well-separated from any interfering components in the matrix, with a reasonable retention time.[16] A reversed-phase approach is most suitable.[11][17]

Protocol for LC Development:

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The phenyl group on the analyte suggests a phenyl-hexyl column could also provide beneficial π-π interactions, enhancing selectivity.[10]

    • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (to promote protonation for ESI+).

    • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Scouting: Begin with a fast generic gradient to determine the approximate elution conditions.[16]

    • Example Gradient: Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate.

  • Gradient Optimization: Based on the scouting run, adjust the gradient slope and duration around the elution time of the analyte to achieve optimal retention (ideally a retention factor, k > 2) and separation from matrix components.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.

dot graph TD; subgraph "Method Development Workflow" direction LR; A[Analyte Characterization] --> B(MS Tuning & Optimization); B --> C{Select MRM Transitions}; C --> D[LC Method Development]; D --> E{Optimize Separation}; E --> F[Sample Preparation Strategy]; F --> G{Final Method}; end

end Caption: Logical workflow for LC-MS/MS method development.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma) while removing proteins and other interferences that can suppress the MS signal or damage the column.

Protocol: Protein Precipitation (for Plasma Samples)

  • Aliquot: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in methanol) to all tubes except for the double blank.

  • Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex: Vortex mix for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject a portion (e.g., 2-5 µL) onto the LC-MS/MS system.

Final Method Parameters & Validation

The culmination of the development process is a finalized, robust method ready for validation. The validation process demonstrates that the assay is fit for its intended purpose.[2][18]

Summarized Analytical Method
ParameterCondition
LC System Standard UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 80% B in 2.5 min, hold 0.5 min, re-equilibrate
Injection Volume 3 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions See Table 2

Table 2: Optimized MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 232.1 134.1 25

| IS (d5-Analyte) | 237.1 | 139.1 | 25 |

Bioanalytical Method Validation Protocol

The method must be validated according to guidelines from regulatory bodies like the FDA or EMA.[19][20][21][22] The objective is to assess the method's performance characteristics.[2][23]

dot graph TD; subgraph "Validation Protocol" A[Full Validation] --> B(Selectivity & Specificity); A --> C(Linearity & Range); A --> D(Accuracy & Precision); A --> E(Matrix Effect & Recovery); A --> F(Stability); end

end Caption: Core components of a full bioanalytical method validation.

Summary of Validation Experiments and Acceptance Criteria:

Validation ParameterExperiment DescriptionAcceptance Criteria (EMA/FDA)
Selectivity Analyze blank matrix from at least 6 sources for interferences at the analyte and IS retention times.Response in blank <20% of LLOQ response.[18]
Linearity & Range Analyze a calibration curve with 8-10 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=5 per level) on 3 separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).[20]
Matrix Effect Compare analyte response in post-extraction spiked matrix from 6 sources to response in pure solution.IS-normalized matrix factor CV should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.Should be consistent and reproducible, though no specific % is mandated.
Stability Assess analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), Bench-top (e.g., 4h at RT), and Long-term (-80°C).Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion

This application note provides a comprehensive framework for creating a reliable and robust LC-MS/MS method for the quantification of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. By following a logical, science-driven approach to the optimization of mass spectrometric, chromatographic, and sample preparation parameters, researchers can develop an assay that is fit-for-purpose. Adherence to established validation guidelines ensures that the data generated is accurate, precise, and defensible, meeting the high standards required in drug development and scientific research.

References

  • Anonymous. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Anonymous. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
  • Anonymous. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Anonymous. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10329721, 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.
  • Anonymous. (n.d.). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • Anonymous. (n.d.). (PDF) Principles of Electrospray Ionization. ResearchGate.
  • Miller, V. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5.
  • Anonymous. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
  • Anonymous. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.
  • Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Anonymous. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications.
  • Anonymous. (n.d.). Electrospray Ionization. Creative Proteomics.
  • Anonymous. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC.
  • Anonymous. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • Anonymous. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage.
  • Anonymous. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services.
  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Pesek, J. J., Matyska, M. T. (2017, November 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH.
  • Han, X., Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Reviews in Analytical Chemistry, 24(3-4), 253-286.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Wikipedia contributors. (n.d.). Benzothiazole. Wikipedia.
  • Anonymous. (n.d.). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.
  • J&K Scientific. (n.d.). 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • ChemWhat. (n.d.). 2-PHENYL-5,6-DIHYDRO-4H-PYRROLO[3,4-D]THIAZOLE.
  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13439, 2-Phenylbenzothiazole.

Sources

Application Note: Characterization of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a novel compound with potential kinase inhibitory activity. While the specific kinase targets of this molecule are currently under investigation, its structural similarity to other known benzothiazole-based inhibitors suggests a strong likelihood of it targeting protein kinases, which are crucial regulators of cellular processes.[1][2] This application note will detail the proposed mechanism of action, provide robust protocols for both in vitro and cell-based assays to determine its inhibitory profile and potency, and offer guidance on data analysis and interpretation.

Introduction to Benzothiazoles as Kinase Inhibitors

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to mimic the adenine moiety of ATP.[1] This allows benzothiazole derivatives to competitively bind to the ATP-binding site in the catalytic domain of a wide range of kinases, thereby inhibiting their phosphotransferase activity.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a critical class of therapeutic agents.[3][4] Several substituted benzothiazoles have been shown to inhibit various protein tyrosine kinases (PTKs), such as ABL1 and ABL2, as well as serine/threonine kinases like CK2 and GSK3β.[1][5][6][7] The subject of this guide, 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, belongs to this promising class of compounds.

Proposed Mechanism of Action

It is hypothesized that 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one functions as an ATP-competitive kinase inhibitor. By occupying the ATP-binding pocket of a target kinase, the compound prevents the transfer of a phosphate group from ATP to the kinase's substrate. This disruption of the phosphorylation cascade can modulate downstream signaling pathways, leading to a therapeutic effect. The specific cellular consequences will depend on the particular kinase or kinases inhibited and their roles in cellular signaling.

cluster_0 Kinase Activity cluster_1 Inhibition by 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ADP ADP Kinase->ADP Inactive Kinase Kinase-Inhibitor Complex Kinase->Inactive Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Inhibitor->Kinase

Caption: Proposed ATP-competitive inhibition mechanism.

Experimental Protocols

A critical step in characterizing a novel kinase inhibitor is to determine its potency and selectivity. This involves a combination of in vitro biochemical assays and cell-based functional assays.[8]

Part 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one against a panel of purified kinases. A variety of assay formats can be employed, including radiometric, fluorescence, or luminescence-based methods.[3][9] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction.[9]

Workflow for In Vitro Kinase Inhibition Assay

G cluster_workflow Experimental Workflow A 1. Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions B 2. Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor A->B C 3. Stop Reaction & Deplete ATP B->C D 4. Convert ADP to ATP C->D E 5. Measure Luminescence D->E F 6. Data Analysis: Calculate IC50 E->F

Caption: General workflow for an in vitro kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in 100% DMSO.

    • Create a serial dilution of the inhibitor in the appropriate kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare solutions of the target kinase, its specific substrate, and ATP in kinase buffer. The optimal concentrations of these components should be determined empirically but should be kept consistent across all experiments for a given kinase.[10]

  • Kinase Reaction: [11]

    • Add 5 µL of the kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the inhibitor dilutions or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • ADP Detection: [9][11]

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Component Volume Purpose
Kinase Solution5 µLProvides the enzyme for the reaction.
Inhibitor/Vehicle2.5 µLTests the inhibitory effect of the compound.
Substrate/ATP Mix2.5 µLInitiates the phosphorylation reaction.
ADP-Glo™ Reagent5 µLStops the reaction and depletes unused ATP.
Kinase Detection Reagent10 µLConverts ADP to ATP and generates a luminescent signal.

Table 1: Reagent volumes for a typical 384-well plate ADP-Glo™ assay.

Part 2: Cell-Based Kinase Inhibition Assays

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are crucial for confirming the compound's efficacy in a more physiologically relevant context.[8][12] These assays can assess the compound's ability to penetrate cell membranes and inhibit the target kinase within the complex cellular environment.

1. Cellular Phosphorylation Assay

This assay measures the phosphorylation status of a known substrate of the target kinase in intact cells.[13] Inhibition of the kinase by 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one will lead to a decrease in the phosphorylation of its downstream substrate.

Detailed Protocol: Western Blot-Based Phosphorylation Assay

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one or vehicle control for a specified time (e.g., 1-2 hours).[14]

    • If the kinase of interest is activated by an external stimulus, add the appropriate growth factor or cytokine for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to ensure equal protein loading.

2. Cell Proliferation Assay

If the target kinase is involved in cell growth and survival, its inhibition should lead to a decrease in cell proliferation. The BaF3 cell proliferation assay is a common method for evaluating the effect of kinase inhibitors on cell viability.[13]

Detailed Protocol: BaF3 Cell Proliferation Assay

  • Cell Seeding:

    • Wash BaF3 cells that are dependent on a specific kinase for survival to remove any growth factors.

    • Seed the cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in a growth factor-free medium.

  • Compound Treatment:

    • Add serial dilutions of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

Data Analysis and Interpretation

IC50 Determination

The IC50 value is the concentration of an inhibitor that is required to reduce the activity of a kinase by 50%.[10] To determine the IC50 value, the percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The data are then fitted to a sigmoidal dose-response curve using a non-linear regression analysis program such as GraphPad Prism.[15]

Equation for IC50 Calculation:

Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

Where:

  • Y is the percent inhibition

  • X is the logarithm of the inhibitor concentration

  • Top and Bottom are the plateaus of the curve

  • LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom

  • HillSlope describes the steepness of the curve

Parameter Description
IC50 The concentration of inhibitor required for 50% inhibition. A lower IC50 indicates a more potent inhibitor.
Selectivity The ratio of IC50 values for different kinases. A highly selective inhibitor will have a much lower IC50 for its target kinase compared to other kinases.
Cellular Potency The IC50 value obtained from cell-based assays. This value can differ from the in vitro IC50 due to factors like cell permeability and off-target effects.[8]

Table 2: Key parameters for evaluating kinase inhibitor performance.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one as a kinase inhibitor. By systematically performing in vitro and cell-based assays, researchers can determine its potency, selectivity, and cellular efficacy, which are critical steps in the early stages of drug discovery and development. The benzothiazole scaffold holds significant promise, and a thorough investigation of this compound's biological activity is warranted.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). PubMed Central. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2018). Royal Society of Chemistry. [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2012). National Institutes of Health. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (2009). ResearchGate. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2018). PubMed. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2018). RSC Publishing. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (2019). National Institutes of Health. [Link]

  • Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). (2021). Figshare. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). PubMed Central. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (2019). ResearchGate. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PubMed Central. [Link]

  • (PDF) Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. (2018). ResearchGate. [Link]

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (2022). PubMed Central. [Link]

Sources

Application Notes & Protocols: A Guide to Developing Antimicrobial Agents from Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide on the design, synthesis, and evaluation of novel antimicrobial agents based on the benzothiazole scaffold. It integrates established chemical principles with practical, field-proven laboratory protocols to empower researchers in their quest for new therapeutic agents against microbial resistance.

Section 1: The Benzothiazole Scaffold - A Privileged Structure in Antimicrobial Drug Discovery

The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the urgent discovery of novel antibiotics.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug design, and among them, the benzothiazole moiety is recognized as a "privileged scaffold." This bicyclic system, consisting of a benzene ring fused to a thiazole ring, is not only present in various natural products but also forms the core of numerous synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

The chemical versatility of the benzothiazole ring system allows for extensive structural modifications.[2] This flexibility is crucial for tuning the molecule's pharmacokinetic and pharmacodynamic profiles, enabling chemists to optimize potency, selectivity, and safety. This guide will explore the fundamental mechanisms of action, delineate key structure-activity relationships, and provide detailed protocols for the synthesis and antimicrobial evaluation of novel benzothiazole derivatives.

Section 2: Core Concepts in Benzothiazole Antimicrobial Activity

Mechanisms of Action: Targeting Critical Bacterial and Fungal Pathways

The efficacy of benzothiazole derivatives stems from their ability to interact with and inhibit multiple critical microbial enzymes that are absent or significantly different in humans, providing a basis for selective toxicity.[4] Understanding these molecular targets is paramount for rational drug design.

Key microbial enzymes inhibited by benzothiazole scaffolds include:

  • DNA Gyrase and Topoisomerases: These enzymes are essential for managing DNA topology during replication. Their inhibition leads to catastrophic DNA damage and cell death.[1][4]

  • Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids.[4][5] Sulfonamide-containing benzothiazoles can act as competitive inhibitors of the natural substrate, 4-aminobenzoic acid (PABA).[5]

  • Dihydrofolate Reductase (DHFR): Another crucial enzyme in the folate pathway, its inhibition also disrupts DNA synthesis.[1][4]

  • Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis. Its inhibition by benzothiazole compounds disrupts the production of essential building blocks for DNA and RNA.[4]

  • Cellular Permeability Disruption: Some derivatives have been shown to compromise the integrity of the fungal cell membrane, leading to the leakage of intracellular components like DNA and proteins.[4]

The multi-targeted nature of some benzothiazole compounds is a significant advantage, as it may reduce the likelihood of rapid resistance development.

Mechanism_of_Action cluster_synthesis Nucleic Acid & Precursor Synthesis cluster_targets Enzyme Targets Folate Folate Pathway Replication DNA Replication Folate->Replication Pyrimidine Pyrimidine Synthesis Pyrimidine->Replication DHPS Dihydropteroate Synthase (DHPS) DHPS->Folate Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHFR->Folate Catalyzes DHO Dihydroorotase DHO->Pyrimidine Catalyzes Gyrase DNA Gyrase / Topoisomerase Gyrase->Replication Enables Benzothiazole Benzothiazole Scaffold Benzothiazole->DHPS Inhibits Benzothiazole->DHFR Inhibits Benzothiazole->DHO Inhibits Benzothiazole->Gyrase Inhibits Synthesis_Workflow Reactants 1. Mix Reactants (2-Aminothiophenol, Aldehyde, Solvent) Reaction 2. Heat & Reflux (Monitor by TLC) Reactants->Reaction Cooldown 3. Cool to RT & Precipitate Reaction->Cooldown Filter 4. Filter & Wash (Collect Crude Product) Cooldown->Filter Purify 5. Recrystallize (e.g., from Ethanol) Filter->Purify Characterize 6. Characterize (NMR, IR, MP, MS) Purify->Characterize Final Pure Benzothiazole Derivative Characterize->Final

Caption: General workflow for the synthesis of benzothiazole derivatives.

Step-by-Step Methodology:

  • Materials & Reagents:

    • 2-Aminothiophenol

    • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

    • Solvent (e.g., Ethanol or Glacial Acetic Acid)

    • Standard laboratory glassware (round-bottom flask, condenser)

    • Heating mantle and magnetic stirrer

    • Thin-Layer Chromatography (TLC) apparatus

    • Filtration apparatus (Büchner funnel)

    • Recrystallization solvents

    • Characterization instruments (NMR, IR spectrometer, Melting Point apparatus)

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) in 30 mL of ethanol.

    • Add the substituted aldehyde (10 mmol) to the solution.

    • Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction's progress by TLC. Spot the initial reactants and the reaction mixture over time. The disappearance of starting materials and the appearance of a new product spot indicate reaction progression.

  • Product Isolation (Work-up):

    • After completion, remove the flask from the heat and allow it to cool to room temperature.

    • The product will often precipitate out of the solution upon cooling. If not, the solution can be concentrated under reduced pressure.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel. [2] * Wash the solid with a small amount of cold solvent (ethanol) to remove soluble impurities.

    • Allow the crude product to air-dry.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol). This process removes impurities that have different solubility profiles from the desired product.

    • Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Characterization & Validation:

    • Melting Point: Determine the melting point of the purified crystals. A sharp melting point is an indicator of purity. [2] * Spectroscopy: Confirm the structure of the synthesized compound using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. [6]This step is critical to validate that the desired chemical transformation has occurred.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7]It is a quantitative method essential for evaluating the potency of new compounds. [8][9] Causality: This assay exposes a standardized inoculum of a microorganism to serial dilutions of the test compound. By observing the lowest concentration at which growth is inhibited, we can quantitatively measure the compound's potency. The inclusion of multiple controls ensures the validity of the results, confirming that the medium supports growth, the inoculum is viable, the compound stock is sterile, and the observed inhibition is due to the compound itself and not contamination.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Synthesized benzothiazole derivatives (dissolved in DMSO)

    • Sterile 96-well microtiter plates (U-bottom) [10] * Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

    • Standardized microbial inoculum (0.5 McFarland standard, ~10⁸ CFU/mL, then diluted)

    • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole) [11] * Negative control (DMSO)

    • Incubator

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to a desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). [7][10]Discard 100 µL from the last column.

    • Prepare separate rows for the positive control antibiotic and the negative control (DMSO) using the same serial dilution method.

  • Inoculation:

    • Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

    • Dilute this suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well. [10] * Add 100 µL of this final diluted inoculum to each well containing the test compounds and controls. The final volume in each well will be 200 µL.

  • Self-Validating Controls:

    • Growth Control: A well containing only broth and the microbial inoculum (no compound). This well must show turbidity for the assay to be valid.

    • Sterility Control: A well containing only sterile broth. This well must remain clear to rule out contamination.

    • Positive Control: A row with a known antibiotic. The resulting MIC should be within the expected range for the quality control strain, validating the method's sensitivity.

    • Negative (Solvent) Control: A row with DMSO dilutions. This should show no inhibition of growth at the concentrations used, confirming the solvent is not responsible for any observed antimicrobial activity.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast. [7]

  • Reading the MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. [7] * (Optional) A growth indicator like resazurin or MTT can be added to aid in visualizing viability. [3]

  • Determining Minimum Bactericidal Concentration (MBC):

    • To determine if the compound is bacteriostatic or bactericidal, take a small aliquot (10 µL) from the clear wells (at and above the MIC) and plate it on an agar medium.

    • Incubate the agar plates overnight. The MBC is the lowest concentration that results in no colony formation on the agar plate. [7]

Section 4: Data Interpretation - A Case Study

The following table presents hypothetical but realistic MIC data for a series of newly synthesized benzothiazole derivatives, tested against common pathogens.

Compound IDR¹ (at C6)R² (at C2)MIC (µg/mL) vs S. aureus (Gram+)MIC (µg/mL) vs E. coli (Gram-)MIC (µg/mL) vs C. albicans (Fungus)
BZ-01 -H-Phenyl128>256>256
BZ-02 -OH-Phenyl1664128
BZ-03 -NO₂-Phenyl323264
BZ-04 -OH-4-Nitrophenyl81632
Ciprofloxacin N/AN/A0.50.25N/A
Fluconazole N/AN/AN/AN/A4

Analysis:

  • Effect of C6-OH (BZ-02 vs. BZ-01): The introduction of a hydroxyl group at the C6 position dramatically improved activity against the Gram-positive S. aureus (from 128 to 16 µg/mL), consistent with SAR principles suggesting this group can form key hydrogen bonds. [3]* Effect of Electron-Withdrawing Groups (BZ-03 & BZ-04): Adding a nitro group to either the benzothiazole core (BZ-03) or the C2-phenyl ring (BZ-04) enhanced broad-spectrum activity, particularly against the Gram-negative E. coli.

  • Synergistic Effects (BZ-04): The combination of a C6-OH group and a C2-nitrophenyl group in BZ-04 resulted in the most potent compound of the series, demonstrating that multiple SAR-guided modifications can have an additive or synergistic effect on antimicrobial potency.

Section 5: Conclusion and Future Directions

The benzothiazole scaffold remains a highly promising platform for the development of novel antimicrobial agents. Its synthetic tractability and ability to interact with diverse microbial targets provide a solid foundation for addressing the challenge of drug resistance. This guide has outlined the core principles and provided robust, validated protocols for the synthesis and evaluation of new derivatives. Future work should focus on optimizing lead compounds to enhance their efficacy and pharmacokinetic properties, exploring novel chemical space through diverse substitutions, and investigating their potential in vivo to translate promising in vitro results into clinically viable therapeutics. [2]

References

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • Ansari, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Amino Acids. Retrieved from [Link]

  • Patel, N. B., et al. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. Der Pharma Chemica.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Retrieved from [Link]

  • Morsy, G. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. Retrieved from [Link]

  • Gouda, M. A., et al. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. Retrieved from [Link]

  • Abdmouleh, F., et al. (2018). Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. Mol2Net. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Retrieved from [Link]

  • Morsy, G. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Kumar, R., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. Retrieved from [Link]

  • Sarker, M. M. R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Retrieved from [Link]

  • Gobouri, A. A., et al. (2018). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Grozav, A., et al. (n.d.). Antimicrobial activity screening of benzothiazolyl-phenothiazine derivatives. ResearchGate. Retrieved from [Link]

  • Henrich, C. J., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] A promising avenue in the quest for effective therapeutics lies in the exploration of heterocyclic compounds, with the benzothiazole scaffold emerging as a privileged structure in medicinal chemistry.[2][3] Derivatives of benzothiazole have demonstrated a wide spectrum of biological activities, including neuroprotective effects.[1][4] The compound 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, the focus of this guide, belongs to this promising class of molecules. Its structural features suggest potential interactions with key pathological targets in neurodegeneration, such as inhibiting enzymes like monoamine oxidase B (MAO-B) or modulating signaling pathways critical for neuronal survival.[1] This document provides a comprehensive guide for the synthesis of this target compound and detailed protocols for its evaluation as a potential neuroprotective agent.

Synthetic Strategy: A One-Pot Multicomponent Approach

The synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be efficiently achieved through a one-pot, three-component reaction based on the principles of the Hantzsch thiazole synthesis.[5][6] This approach is advantageous due to its atom economy, reduced reaction time, and simpler work-up procedures compared to multi-step syntheses.[7] The reaction brings together 2-bromoacetophenone, thiourea, and 1,3-cyclohexanedione in a single reaction vessel to construct the desired tetrahydrobenzothiazole core.

Reaction Mechanism and Rationale

The Hantzsch synthesis of thiazoles involves the condensation of an α-haloketone with a thioamide. In this specific multi-component reaction, the likely mechanism proceeds as follows:

  • Initial Condensation: The reaction is thought to initiate with the formation of an intermediate from the reaction between the α-haloketone (2-bromoacetophenone) and the thioamide (thiourea).[8]

  • Cyclization: This is followed by a cyclization step involving the 1,3-cyclohexanedione.

  • Dehydration: The final step involves dehydration to yield the stable aromatic thiazole ring fused to the dihydro-cyclohexanone ring.

The choice of a one-pot protocol is a strategic decision to maximize efficiency and yield, which are critical factors in the early stages of drug discovery.[7]

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification R1 2-Bromoacetophenone P1 One-Pot Reaction (Solvent, Catalyst, Heat) R1->P1 R2 Thiourea R2->P1 R3 1,3-Cyclohexanedione R3->P1 Pur Purification (e.g., Recrystallization) P1->Pur Prod 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Pur->Prod Neuroprotective Pathway Compound 2-Phenyl-5,6-dihydro- benzo[d]thiazol-7(4H)-one PI3K PI3K Compound->PI3K Activates (?) Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Neuronal Survival Akt->Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes GSK3b->Survival Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the yield and purity of this important heterocyclic scaffold. We will delve into the common challenges encountered during its synthesis, providing scientifically-grounded explanations and actionable protocols to overcome them.

Foundational Chemistry: The Hantzsch Thiazole Synthesis

The most prevalent and reliable method for constructing the 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core is a variation of the classic Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this specific case, the primary reactants are 2-bromo-1,3-cyclohexanedione and thiobenzamide .

Understanding the mechanism is critical for effective troubleshooting. The process unfolds in three key stages:

  • Nucleophilic Attack: The sulfur atom of the thiobenzamide, being a potent nucleophile, attacks the carbon atom bearing the bromine on the 2-bromo-1,3-cyclohexanedione.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks one of the carbonyl carbons of the cyclohexanedione ring.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, conjugated thiazole ring system.

This pathway highlights the critical components for success: an electrophilic α-carbon, a nucleophilic thioamide, and conditions that favor cyclization and dehydration.

Hantzsch_Mechanism Reactants 2-Bromo-1,3-cyclohexanedione + Thiobenzamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Intermediate2->Product Dehydration (-H2O)

Caption: The Hantzsch synthesis pathway for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield is the most frequent complaint and typically stems from one of three areas: reagent quality, reaction conditions, or work-up/purification losses.

  • Reagent Quality & Stoichiometry:

    • α-Haloketone Instability: 2-Bromo-1,3-cyclohexanedione can be unstable and should be used when fresh or stored under inert gas in a freezer. Over time, it can decompose, leading to a host of byproducts.

    • Thioamide Purity: Ensure the thiobenzamide is pure. Impurities can introduce competing side reactions.

    • Stoichiometry: A 1:1 molar ratio is theoretically required. However, due to the instability of the bromo-ketone, a slight excess (1.05 to 1.1 equivalents) of the more stable thiobenzamide can sometimes drive the reaction to completion.

  • Reaction Conditions:

    • Solvent Choice: The solvent must fully dissolve the starting materials. Ethanol is a common and effective choice as it facilitates the dissolution of both reactants and allows for easy precipitation of the product upon completion or cooling.[4] Using greener solvents like ethanol and water can also improve yield and reduce byproducts.[5]

    • Temperature Control: This is arguably the most critical parameter. Excessive heat can accelerate the decomposition of the α-haloketone and promote polymerization or other side reactions. The reaction is typically run at a moderate reflux. Microwave irradiation has been shown to be an effective method for improving yields and reducing reaction times in similar syntheses.[6]

  • Work-up Procedure:

    • Neutralization: The Hantzsch synthesis often produces HBr as a byproduct, making the reaction mixture acidic. The final product may precipitate as a salt. Careful neutralization with a weak base (e.g., sodium bicarbonate solution) is often required to isolate the free base form of the product. Over-basification can lead to degradation.

    • Product Precipitation: The product often precipitates from the reaction mixture upon cooling or after neutralization. Ensure sufficient cooling time to maximize precipitation before filtration.

Q2: My TLC shows multiple spots, and the crude product is a dark, oily residue. How can I minimize byproduct formation?

The formation of multiple byproducts, often leading to a dark and difficult-to-purify crude mixture, is usually linked to side reactions of the highly reactive 2-bromo-1,3-cyclohexanedione.

  • Causality: The primary side reaction is the self-condensation or polymerization of 2-bromo-1,3-cyclohexanedione under thermal or basic conditions. Another possibility is the formation of isomeric products if the cyclization is not regioselective, although this is less common in this specific system.

  • Mitigation Strategies:

    • Inverse Addition: Add the 2-bromo-1,3-cyclohexanedione solution slowly to a heated solution of the thiobenzamide in the reaction solvent. This ensures the bromo-ketone is always the limiting reagent in the immediate reaction environment, favoring the desired bimolecular reaction over self-condensation.

    • Temperature Management: Avoid unnecessarily high temperatures. Find the minimum temperature at which the reaction proceeds at a reasonable rate. A gentle reflux in ethanol is typically sufficient.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

Troubleshooting_Workflow Start Low Yield or High Impurity Reagents Step 1: Verify Reagents Start->Reagents Start Here Reagent_Check1 Is 2-bromo-1,3-cyclohexanedione fresh? Reagents->Reagent_Check1 Reagent_Check2 Verify thiobenzamide purity (NMR/MP) Reagents->Reagent_Check2 Conditions Step 2: Optimize Conditions Condition_Check1 Implement slow addition of bromo-ketone Conditions->Condition_Check1 Condition_Check2 Reduce reflux temperature or time Conditions->Condition_Check2 Condition_Check3 Run under N2 atmosphere Conditions->Condition_Check3 Purification Step 3: Refine Work-up Purification_Check1 Ensure controlled neutralization (pH ~7-8) Purification->Purification_Check1 Purification_Check2 Test alternative recrystallization solvents Purification->Purification_Check2 Success Yield Improved Reagent_Check2->Conditions Reagents OK Condition_Check3->Purification Conditions Optimized Purification_Check2->Success Process Refined

Caption: A logical workflow for troubleshooting low-yield synthesis.

Q3: What is the best method for purifying the final product?

Purification is key to obtaining a high-quality final compound. The choice between recrystallization and chromatography depends on the nature of the impurities.

  • For Moderately Pure Crude (Solid): If the crude product is a solid with minor colored impurities, recrystallization is the most efficient method.

    • Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are excellent choices. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

    • Decolorization: If the recrystallization solution is still colored, adding a small amount of activated charcoal and hot-filtering the solution can effectively remove colored impurities before allowing the product to crystallize.

  • For Oily or Highly Impure Crude: If the crude product is an oil or the TLC shows multiple, closely-spaced spots, column chromatography is necessary.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to 7:3) is typically effective. Monitor the fractions by TLC to isolate the pure product. After purification, the product can be recrystallized to obtain a highly crystalline solid.[7]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above to provide a robust and high-yielding procedure.

Materials:

  • Thiobenzamide (1.0 eq)

  • 2-Bromo-1,3-cyclohexanedione (1.05 eq)

  • Ethanol (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Place the flask in a heating mantle. If available, maintain an inert atmosphere of nitrogen.

  • Dissolution: To the flask, add thiobenzamide (1.0 eq) and anhydrous ethanol (approx. 10-15 mL per gram of thiobenzamide). Stir and heat the mixture to a gentle reflux until all the thiobenzamide has dissolved.

  • Slow Addition: In a separate flask, dissolve 2-bromo-1,3-cyclohexanedione (1.05 eq) in a minimum amount of warm ethanol. Using an addition funnel, add this solution dropwise to the refluxing thiobenzamide solution over 30-45 minutes.

  • Reaction: After the addition is complete, maintain the gentle reflux and monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Cooling & Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product hydrobromide salt.

  • Neutralization & Isolation: Filter the precipitated solid. Resuspend the solid in water and slowly add saturated NaHCO₃ solution while stirring until the pH of the slurry is neutral (~7-8).

  • Final Filtration & Washing: Filter the resulting solid product. Wash the filter cake sequentially with cold deionized water and then a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Further Purification (Optional): If necessary, recrystallize the dried solid from ethanol.

Data Summary: Key Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale for OptimizationExpected Yield
Reagent Ratio 1:1 (Thioamide:Bromo-ketone)1:1.05A slight excess of the bromo-ketone can push the reaction to completion.
Solvent EthanolAnhydrous EthanolMinimizes water-related side reactions and provides good solubility.75-85%
Temperature Vigorous RefluxGentle Reflux (~78°C)Prevents thermal decomposition of the sensitive bromo-ketone.
Addition Method All reagents mixed at onceSlow dropwise addition of bromo-ketoneMinimizes self-condensation of the bromo-ketone, reducing impurities.
Atmosphere AirNitrogen or ArgonPrevents oxidative side reactions, improving product color and purity.

References

  • ResearchGate. (2025). 2-Phenyl-2,3-dihydrobenzo[d]thiazole: A Mild, Efficient, and Highly Active in situ Generated Chemoselective Reducing Agent for the One-Pot Synthesis of 5-Monoalkylbarbiturates in Water. Available at: [Link]

  • Aston Research Explorer. (n.d.). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Available at: [Link]

  • PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and its analogs. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent structural features of this scaffold, namely the benzothiazole core, the ketone functionality, and the dihydro-thiopyran ring, present unique challenges and opportunities in purification.

This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield in your experiments. We will move from frequently asked questions to in-depth troubleshooting scenarios and conclude with a detailed, validated purification protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs.

Q1: What are the most common purification techniques for this class of compounds?

The primary methods for purifying these analogs are flash column chromatography and recrystallization. Flash chromatography is invaluable for separating the target compound from reaction byproducts and unreacted starting materials, especially when impurities have different polarities.[1][2][3][4] Recrystallization is an excellent final step for achieving high purity, particularly for solid compounds, by removing minor impurities.[5]

Q2: How do I select an appropriate solvent system for flash column chromatography?

Solvent system selection is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for these moderately polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][2][4]

  • Expert Tip: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate. This typically provides the best separation on a silica gel column. If the compound streaks, consider adding a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent.

Q3: Are these compounds stable under typical purification conditions?

The benzothiazole ring system is generally stable.[6] However, the dihydrobenzo[d]thiazol-7(4H)-one core's stability can be influenced by strong acids or bases, especially at elevated temperatures. It is advisable to maintain near-neutral pH conditions during aqueous workups and chromatography unless specific reaction impurities require acidic or basic washes.

Q4: My compound appears as a yellow/orange oil or solid. Is this normal?

Yes, many 2-aryl benzothiazole derivatives are described as pale yellow solids or oils.[1] Color can arise from extended conjugation in the aromatic system. However, a very dark or tar-like appearance may indicate the presence of oxidative byproducts or other polymeric impurities.

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides a systematic approach to resolving specific problems encountered during the purification of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs.

Problem 1: Poor Separation Between My Product and an Impurity on Silica Gel.

Cause: The product and impurity have very similar polarities, resulting in overlapping bands during column chromatography (co-elution). This is common if the impurity is a regioisomer or a closely related analog.

Solutions:

  • Optimize the Solvent System:

    • Decrease Polarity Gradient: If using an automated flash system, run a shallower gradient (e.g., 0-20% ethyl acetate in hexane over 20 column volumes instead of 0-50%).

    • Change Solvent Selectivity: Replace ethyl acetate with a different polar solvent. Dichloromethane (DCM) or a mixture of DCM/methanol can alter the interactions with the silica surface and improve separation. Toluene can also be a useful component for its aromaticity.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography can be highly effective. The elution order is inverted, with polar compounds eluting first. A typical solvent system is a gradient of water and acetonitrile or methanol.

    • Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.

Problem 2: Significant Product Loss During Column Chromatography.

Cause: The product may be irreversibly adsorbing to the silica gel or decomposing on the stationary phase. The ketone and sulfur atom in the scaffold can chelate with active sites on the silica surface.

Solutions:

  • Deactivate the Silica Gel:

    • Pre-treat the silica gel by preparing the slurry in the mobile phase containing 1% triethylamine. This neutralizes acidic sites and can significantly improve the recovery of slightly basic compounds.

  • Use a Different Loading Method:

    • Solid Loading: Instead of loading the sample as a concentrated solution ("wet loading"), adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often results in sharper bands and better resolution.

  • Reduce Contact Time:

    • Use a shorter, wider column and a faster flow rate to minimize the time the compound spends on the stationary phase.

Problem 3: The Compound Fails to Crystallize or Oils Out During Recrystallization.

Cause: This can be due to persistent impurities that inhibit lattice formation or the selection of an inappropriate solvent system.

Solutions:

  • Ensure High Purity: Before attempting recrystallization, ensure the material is >90% pure by NMR or LC-MS. If not, an initial chromatographic step is necessary.

  • Systematic Solvent Screening:

    • Find a single solvent that dissolves the compound when hot but not when cold (e.g., ethanol, isopropanol, or ethyl acetate).

    • If a single solvent doesn't work, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., DCM or acetone) at room temperature. Then, slowly add a "poor" solvent (e.g., hexane or pentane) dropwise until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the cooled, supersaturated solution to initiate crystallization.

Section 3: Standard Operating Protocol - Flash Column Chromatography

This protocol provides a validated, step-by-step method for purifying a typical 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analog.

Objective: To purify 1.0 g of crude product to >95% purity.

Materials:

  • Crude 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analog

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • Step 1: Determine the Eluent System via TLC.

    • Dissolve a small amount of the crude material in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 7:3).

    • Identify the solvent system that gives your product an Rf of ~0.3. For this example, let's assume a 7:3 Hexane:EtOAc system is optimal.

  • Step 2: Prepare the Column.

    • Select a column of appropriate size (for 1.0 g of crude material, a 40 g silica column is a good starting point).

    • Prepare a slurry of silica gel (approx. 40 g) in the chosen eluent (7:3 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Step 3: Sample Loading (Dry Loading Recommended).

    • Dissolve the 1.0 g of crude material in a minimal amount of a volatile solvent (e.g., 10 mL DCM).

    • Add ~2 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Step 4: Elution and Fraction Collection.

    • Gently add the eluent to the column and begin elution.

    • Collect fractions (e.g., 10-15 mL per tube).

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Step 5: Analysis and Product Isolation.

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Determine the final mass and characterize the product using NMR, LC-MS, and melting point analysis.

Section 4: Visual Workflow and Data Summary

Purification Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing common purification challenges.

Purification_Troubleshooting cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Start Crude Product Analysis (TLC/LC-MS) Impurity_Profile Assess Impurity Profile Start->Impurity_Profile Select_Method Select Initial Purification Method Impurity_Profile->Select_Method Column_Chroma Flash Column Chromatography Select_Method->Column_Chroma Complex Mixture Recrystal Recrystallization Select_Method->Recrystal Crude Solid >85% Pure TLC_Dev Develop TLC Method (Target Rf = 0.25-0.35) Column_Chroma->TLC_Dev Run_Column Run Column & Analyze Fractions TLC_Dev->Run_Column Purity_Check_1 Check Purity of Combined Fractions Run_Column->Purity_Check_1 Pure_Product_1 Pure Product Purity_Check_1->Pure_Product_1 >95% Pure Troubleshoot_1 Troubleshoot Separation Purity_Check_1->Troubleshoot_1 <95% Pure Tweak_Solvent Change Solvent System (e.g., Hexane/DCM) Troubleshoot_1->Tweak_Solvent Co-elution Change_Stationary Switch to Alumina or Reverse Phase (C18) Troubleshoot_1->Change_Stationary Poor Recovery/ Streaking Solvent_Screen Screen for Suitable Solvent(s) Recrystal->Solvent_Screen Perform_Recrystal Dissolve, Cool Slowly, Isolate Crystals Solvent_Screen->Perform_Recrystal Purity_Check_2 Check Purity of Crystals Perform_Recrystal->Purity_Check_2 Pure_Product_2 Pure Product Purity_Check_2->Pure_Product_2 >95% Pure Troubleshoot_2 Troubleshoot Crystallization Purity_Check_2->Troubleshoot_2 <95% Pure Re_Purify Re-purify via Chromatography Troubleshoot_2->Re_Purify Oiling Out Induce_Crystal Induce (Scratch/Seed) Troubleshoot_2->Induce_Crystal No Crystals Form Tweak_Solvent->Run_Column Change_Stationary->Run_Column Re_Purify->Column_Chroma Induce_Crystal->Perform_Recrystal

Caption: Decision tree for purification troubleshooting.

Table 1: Common Eluent Systems for Benzothiazole Analogs

This table summarizes typical solvent systems used for the purification of related benzothiazole structures, providing a good starting point for method development.

Compound ClassStationary PhaseEluent System (v/v)Reference
2-Aryl BenzothiazolesSilica GelEthyl Acetate / Hexane (3-5% EtOAc)[1]
Substituted BenzothiazolesSilica GelHexane / Ethyl Acetate (9.5:0.5)[2]
Benzothiazole-Phenyl AnalogsSilica GelEthyl Acetate / Hexane (0-50% EtOAc gradient)[3]
2-Phenoxy-BenzothiazolesSilica GelPetroleum Ether / Ethyl Acetate (15:1)[4]

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl‑XL. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2-aryl benzothiazoles. ResearchGate. Available at: [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. Available at: [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Efficient 2-aryl benzothiazole formation from aryl ketones and 2-aminobenzenethiols under metal-free conditions. Organic Letters. Available at: [Link]

  • Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts. Environmental Health Perspectives. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • DESIGN, SYNTHESIS, DOCKING STUDIES AND BIOLOGICAL EVALUATION OF 2-PHENYL-3-(SUBSTITUTED BENZO[d] THIAZOL-2-YLAMINO)-QUINAZOLINE-4(3H)-ONE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]

  • Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A. Available at: [Link]

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles. Semantic Scholar. Available at: [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Available at: [Link]

  • The stability of heteroaromatic ring systems. Journal of the Chemical Society (Resumed). Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and concerns encountered during benzothiazole synthesis.

Q1: What is the most common and versatile method for synthesizing 2-substituted benzothiazoles?

A1: The most widely employed and versatile method is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives.[1][2] This approach is favored for its broad substrate scope and the relative availability of the starting materials. The reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[3] By co-spotting your reaction mixture with the starting materials (2-aminothiophenol and the carbonyl compound) on a TLC plate, you can visually track the consumption of reactants and the formation of the benzothiazole product. Visualization is typically achieved using a UV lamp (254 nm), as the benzothiazole core is UV-active, or by staining with iodine vapor.

Q3: What are some "green" or more environmentally friendly approaches to benzothiazole synthesis?

A3: Modern synthetic chemistry emphasizes the use of environmentally benign methods. For benzothiazole synthesis, this includes the use of water as a solvent, employing reusable catalysts, and performing reactions under solvent-free conditions.[3][4] Microwave-assisted synthesis is another popular green chemistry technique that can dramatically reduce reaction times and energy consumption.[5] Catalyst-free approaches using solvents like glycerol at ambient temperatures have also been reported as highly efficient and eco-friendly alternatives.[4]

Q4: What are the key safety precautions when working with 2-aminothiophenol?

A4: 2-Aminothiophenol is susceptible to oxidation by atmospheric oxygen, which can affect its purity and subsequent reactivity.[3] It is best practice to use a freshly opened bottle or to purify it before use. Handling it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, though not always strictly necessary for all protocols. As a thiol, it possesses a strong and unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides a structured approach to diagnosing and solving common problems encountered during benzothiazole synthesis.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions & Explanations
Poor Quality of Starting Materials Ensure the purity of both 2-aminothiophenol and the carbonyl compound. 2-Aminothiophenol is particularly prone to oxidation, so using a freshly opened bottle or purifying it (e.g., by distillation under reduced pressure) is highly recommended.[3]
Suboptimal Reaction Temperature The optimal temperature is highly dependent on the specific substrates and catalyst used. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side products are observed, lowering the temperature may be beneficial. Some modern methods achieve high yields at ambient temperature.[4]
Incorrect Solvent Choice The solvent plays a crucial role in reactant solubility and reaction rate. Common solvents include ethanol, DMSO, and toluene.[6][7] For greener approaches, consider water or glycerol.[4] A systematic screening of solvents is often a worthwhile optimization step.
Ineffective Catalyst or Incorrect Catalyst Loading A wide range of catalysts can be used, from simple acids and bases to transition metals and iodine.[8][9] Ensure the chosen catalyst is appropriate for your specific transformation. The catalyst loading should also be optimized; too little may result in a slow reaction, while too much can lead to side product formation.
Presence of Water (for certain reactions) While some green protocols utilize water as a solvent, many traditional condensation reactions require anhydrous conditions. Ensure your glassware is properly dried and use anhydrous solvents if the chosen method is sensitive to moisture.
Problem 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate indicates the formation of side products.

Potential Cause Recommended Solutions & Explanations
Over-oxidation or Decomposition Prolonged reaction times or excessive temperatures can lead to the degradation of the starting materials or the product. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Self-condensation of Aldehyde If using an aldehyde as a substrate, it may undergo self-condensation, especially under basic conditions. Using a milder base or a different catalyst system can mitigate this.
Formation of Benzothiazoline Intermediate The reaction proceeds through a non-aromatic benzothiazoline intermediate. In some cases, this intermediate may be stable and require a separate oxidation step to be converted to the final benzothiazole product. Oxidants like air, iodine, or sodium hydrosulfite can be used.[9][10]
Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure benzothiazole can be challenging.

Potential Cause Recommended Solutions & Explanations
Co-elution of Product and Impurities If the product and impurities have similar polarities, they may be difficult to separate by column chromatography. Experiment with different solvent systems for your column. A common eluent system is a mixture of ethyl acetate and hexane.[11]
Product is an Oil Not all benzothiazole derivatives are crystalline solids. If your product is an oil, purification by column chromatography is the standard method. Ensure complete removal of the solvent under high vacuum.
Residual Catalyst Some catalysts can be difficult to remove. If using a solid-supported or heterogeneous catalyst, it can be easily filtered off. For soluble catalysts, an aqueous workup or a specific quenching step may be necessary.

Section 3: Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for common and innovative benzothiazole synthesis methods.

Protocol 1: Classical Condensation of 2-Aminothiophenol with an Aldehyde

This protocol is a standard and reliable method for the synthesis of 2-arylbenzothiazoles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol (0.2 M).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive aldehydes, the mixture can be heated to reflux.

  • Oxidation: Upon completion of the condensation (disappearance of starting materials as monitored by TLC), the intermediate benzothiazoline is oxidized. Often, stirring the reaction mixture open to the air is sufficient. For a more controlled oxidation, an oxidizing agent like iodine or sodium hydrosulfite can be added.[9][10]

  • Workup: Once the oxidation is complete, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Green Synthesis of 2-Arylbenzothiazoles in Glycerol

This protocol offers an environmentally friendly alternative to traditional methods.[4]

  • Reaction Setup: In a flask, mix 2-aminothiophenol (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in glycerol.

  • Reaction: Stir the mixture vigorously at ambient temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC.

  • Workup: Upon completion, add water to the reaction mixture. The product, being insoluble in water, will precipitate out.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then a small amount of cold ethanol. The product is often pure enough after this procedure, but can be further purified by recrystallization if needed.

Section 4: Visualizing Workflows and Mechanisms

Diagrams can aid in understanding complex processes. The following are represented in Graphviz DOT language.

General Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Side Products Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure OptimizeSolvent Screen Different Solvents OptimizeTemp->OptimizeSolvent OptimizeCatalyst Vary Catalyst Type and Loading OptimizeSolvent->OptimizeCatalyst MonitorTLC Monitor Reaction Closely by TLC OptimizeCatalyst->MonitorTLC Purification Optimize Purification (Column/Recrystallization) MonitorTLC->Purification Reaction complete Success High Yield of Pure Product Purification->Success Pure product isolated

Caption: A logical workflow for troubleshooting common issues in benzothiazole synthesis.

Reaction Mechanism: Condensation of 2-Aminothiophenol with an Aldehyde

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Aminothiophenol Int Benzothiazoline R1->Int + R-CHO - H2O R2 Aldehyde (R-CHO) R2->Int Prod 2-Substituted Benzothiazole Int->Prod [Oxidation] - 2H

Caption: The general mechanism for benzothiazole synthesis via condensation.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Wang, X., Wan, J., & Li, Z. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Rostami, A., & Gholipour, H. (2014). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. International Journal of Organic Chemistry, 4, 25-30. [Link]

  • University of Nottingham. (2017). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]

  • Lee, K. L., & Tiong, Y. L. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. [Link]

  • Duan, Z., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(23), 5469–5472. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • HETEROCYCLES. (2020). synthesis and reactivity of dimethoxy activated benzothiazoles, 100(11). [Link]

  • Hutchinson, I., & Sainsbury, M. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed. [Link]

  • Ramirez-Prada, J., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2911. [Link]

  • Hutchinson, I., & Sainsbury, M. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(21), 3083-3086. [Link]

  • ResearchGate. (2019). How to improve the yield in the reaction between 2-(4-bromophenyl)-benzothiazole and phenothiazine?[Link]

  • Royal Society of Chemistry. (2019). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • ResearchGate. (n.d.). Condensation of 2-aminothiophenol with aromatic aldehydes. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Retrieved from [Link]

  • YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. [Link]

  • Organic Chemistry Portal. (n.d.). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. [Link]

  • ACS Publications. (n.d.). THE CONDENSATION OF ALDEHYDES WITH ORTHO-AMINOTHIOPHENOLS, BENZOTHIAZOLINES AND BENZOTHIAZOLES. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • PubMed. (2025). SiO2@Benzothiazole-Cl@Fc as an Efficient Heterogeneous Catalyst for the Synthesis of 1,3,5-Trisubstituted Pyrazoles by A3 Coupling. [Link]

  • PubMed. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. [Link]

  • Taylor & Francis Online. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. [Link]

Sources

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mass spectrometry analysis of benzothiazole-containing compounds. This guide is designed for researchers, medicinal chemists, and analytical scientists who are utilizing mass spectrometry to characterize and quantify these important heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and optimize your experiments. This resource is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered during the fragmentation of benzothiazoles.

I. Understanding the Fundamentals: FAQs on Benzothiazole Fragmentation

This section addresses foundational questions about the expected fragmentation behavior of the benzothiazole core, providing a baseline for identifying when your results deviate from the norm.

Question 1: I'm seeing a weak or absent molecular ion peak for my benzothiazole derivative in ESI-MS. What's happening?

Answer: A weak or absent molecular ion ([M+H]⁺) is a common issue, particularly with "soft" ionization techniques like Electrospray Ionization (ESI).[1][2] The cause often lies in the inherent stability of your analyte and the energy applied during the ionization process.

  • Causality: The energy supplied in the ESI source, while gentle, can still be sufficient to induce fragmentation of less stable molecules before they even reach the mass analyzer. This phenomenon is known as in-source fragmentation .[2][3][4][5] Benzothiazoles with labile functional groups (e.g., large alkyl chains, esters, or nitro groups) are particularly susceptible. The instrument settings, especially the voltages applied to the sampling cone or skimmer (often termed "cone voltage" or "fragmentor voltage"), directly influence the degree of in-source fragmentation.[1][4] Higher voltages increase the kinetic energy of the ions, leading to more collisions with gas molecules and, consequently, more fragmentation in the source region.[4]

  • Troubleshooting Steps:

    • Reduce Cone/Fragmentor Voltage: This is the most critical parameter. Systematically decrease the cone voltage in increments of 5-10 V and observe the intensity of your [M+H]⁺ ion. The goal is to find a "sweet spot" that allows for efficient ion transfer without inducing excessive fragmentation.

    • Optimize Source Temperature: High source temperatures can contribute to the thermal degradation of your analyte, further promoting in-source fragmentation.[4] Try reducing the source temperature by 10-20°C to see if the molecular ion intensity improves.

    • Check for Contamination: A dirty ion source can lead to unstable spray and poor ionization efficiency. If optimization of voltage and temperature doesn't help, consider cleaning the ion source components according to the manufacturer's guidelines.

Question 2: What are the characteristic fragmentation patterns I should expect from a simple 2-substituted benzothiazole?

Answer: The fragmentation of the benzothiazole core is predictable and typically initiated by cleavage of the thiazole ring. Understanding these pathways is key to interpreting your MS/MS spectra correctly.

  • Mechanistic Insight: The fused benzene and thiazole rings provide a stable aromatic system. Upon collisional activation (in MS/MS), the most common fragmentation pathways involve the cleavage of the less stable thiazole ring. Key fragmentation reactions include the loss of small, stable neutral molecules. For 1,2-benzisothiazole, a common fragmentation pathway involves the elimination of HCN.[6]

  • Expected Fragments:

    • Cleavage of the Thiazole Ring: A primary fragmentation route involves the cleavage of the C-S and C-N bonds of the thiazole ring. This can lead to the formation of characteristic fragment ions.

    • Loss of Substituents: The fragmentation will also be heavily influenced by the nature of the substituent at the 2-position. For instance, if you have an alkyl-substituted benzothiazole, you can expect to see fragmentation patterns typical of alkanes, such as the loss of alkyl radicals.[7]

Below is a generalized fragmentation pathway for a 2-substituted benzothiazole.

Benzothiazole_Fragmentation cluster_main Primary Fragmentation Pathways M [M+H]⁺ 2-Substituted Benzothiazole F1 Fragment A Loss of RCN M->F1 - RCN F2 Fragment B Loss of substituent radical M->F2 - R• F3 Fragment C Thiazole ring opening M->F3 Ring Cleavage

Caption: Generalized fragmentation of a 2-substituted benzothiazole.

Question 3: My spectrum is cluttered with unexpected peaks, especially at [M+23]⁺ and [M+39]⁺. What are these?

Answer: These are very likely adduct ions , specifically sodium ([M+Na]⁺ or [M+23]⁺) and potassium ([M+K]⁺ or [M+39]⁺) adducts.[8] Adduct formation is a common phenomenon in ESI-MS and can sometimes suppress the signal of your desired protonated molecule ([M+H]⁺).[9][10]

  • Causality: Adduct formation occurs when your analyte molecule associates with ions present in the sample or mobile phase.[9] Sodium and potassium ions are ubiquitous in laboratory environments, often leaching from glassware, solvents, or salts used in buffers.[9] Molecules with accessible lone pairs of electrons, such as the nitrogen and sulfur atoms in the benzothiazole ring, are prone to forming these adducts.[9]

  • Troubleshooting & Mitigation Strategy:

    • Improve Solvent and Glassware Hygiene: Use high-purity solvents (e.g., LC-MS grade). If possible, use plasticware instead of glassware for sample preparation to minimize sodium and potassium contamination.

    • Mobile Phase Additives: The addition of a small amount of a proton source to your mobile phase can promote the formation of the desired [M+H]⁺ ion and suppress metal adducts.[11]

      • Formic Acid (0.1%): This is the most common and effective additive for positive-ion ESI. The abundance of protons will drive the equilibrium towards the formation of [M+H]⁺.

      • Ammonium Acetate/Formate: For analytes that are sensitive to acidic conditions, a volatile salt like ammonium acetate or formate (at ~5-10 mM) can also enhance protonation and improve signal intensity.

    • Fluorinated Alkanoic Acids: In persistent cases, the use of fluorinated alkanoic acids can help to "trap" highly electropositive ions like Na⁺ and K⁺, thereby promoting protonation.[11]

Common Adducts in Positive ESI-MSMass Shift (m/z)Common Source
Protonated Molecule[M+H]⁺Acidic mobile phase
Sodium Adduct[M+Na]⁺Glassware, solvents
Potassium Adduct[M+K]⁺Glassware, solvents
Ammonium Adduct[M+NH₄]⁺Ammonium-based buffers
Dimer[2M+H]⁺High analyte concentration

II. Advanced Troubleshooting & Optimization

This section delves into more complex issues that may require a deeper understanding of both the chemistry of benzothiazoles and the physics of the mass spectrometer.

Question 4: I'm trying to differentiate between two positional isomers of a substituted benzothiazole, but their MS/MS spectra look identical. Is this expected?

Answer: While not always the case, it is possible for positional isomers to yield very similar or even identical MS/MS spectra. This often occurs when the initial fragmentation leads to a common intermediate structure, erasing the original positional information.

  • Mechanistic Insight: The high energy of the collision-induced dissociation (CID) process can sometimes induce gas-phase rearrangements.[12] If two isomers can rearrange to a more stable, common fragment ion, their subsequent fragmentation pathways will be indistinguishable. For example, substituents on the benzene ring portion of the benzothiazole may not be easily cleaved, and the initial fragmentation of the thiazole ring might lead to a common intermediate for both isomers.

  • Troubleshooting & Resolution Workflow:

    • Vary Collision Energy: Systematically vary the collision energy (CE) or collision voltage (CV). At lower collision energies, you might be able to observe subtle differences in the fragmentation patterns that are lost at higher energies.

    • Alternative Fragmentation Techniques: If available on your instrument, explore alternative fragmentation methods:

      • Higher-energy Collisional Dissociation (HCD): This technique can sometimes produce different fragment ions compared to traditional CID.

      • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These are radical-driven fragmentation methods that can provide complementary information, especially for larger molecules or those with specific functional groups.

    • Ion Mobility Spectrometry (IMS): If your mass spectrometer is coupled with an ion mobility cell, you may be able to separate the isomers based on their different shapes (collision cross-section) before they enter the mass analyzer.

    • Chromatographic Separation: Ultimately, the most reliable way to distinguish between isomers is to achieve baseline separation using liquid chromatography (LC) prior to MS analysis. Optimizing your LC method (e.g., trying different columns, mobile phases, or gradients) is crucial.

Isomer_Troubleshooting cluster_workflow Isomer Differentiation Workflow Start Identical MS/MS Spectra for Isomers VaryCE Vary Collision Energy Start->VaryCE AltFrag Use Alternative Fragmentation (HCD/ETD) VaryCE->AltFrag No difference Success Isomers Differentiated VaryCE->Success Difference observed IMS Employ Ion Mobility Spectrometry AltFrag->IMS No difference AltFrag->Success Difference observed LC_Opt Optimize LC Separation IMS->LC_Opt No difference IMS->Success Separation achieved LC_Opt->Success Separation achieved Fail Further Method Development Needed LC_Opt->Fail No separation

Caption: Workflow for differentiating positional isomers.

III. Experimental Protocol: Standard ESI-MS/MS Analysis of a Benzothiazole Derivative

This protocol provides a starting point for the analysis of a novel benzothiazole derivative. Optimization will likely be required based on the specific properties of your analyte.

Objective: To obtain a clean MS1 spectrum showing the [M+H]⁺ ion and a reproducible MS/MS spectrum for structural confirmation.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of your benzothiazole compound in a suitable organic solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS System Parameters (Example):

  • LC System:
  • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: 5% B to 95% B over 5 minutes (adjust as needed for your compound)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 1-5 µL
  • MS System (Positive ESI Mode):
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 20 V (Starting point, optimize as needed)
  • Source Temperature: 120 °C (Optimize as needed)[4]
  • Desolvation Gas Flow: 600 L/hr (instrument dependent)
  • Desolvation Temperature: 350 °C (instrument dependent)
  • MS1 Scan Range: m/z 100-1000

3. Data Acquisition: a. Perform an initial MS1 scan to identify the m/z of the [M+H]⁺ ion of your benzothiazole. b. Check for the presence of adducts ([M+Na]⁺, [M+K]⁺) or in-source fragments. If these are prominent, optimize the cone voltage and source temperature as described in the FAQs above. c. Create a targeted MS/MS method. Select the [M+H]⁺ ion as the precursor. d. Acquire MS/MS spectra at a range of collision energies (e.g., 10, 20, 30 eV) to determine the optimal energy for producing a rich fragmentation pattern.

4. Data Analysis: a. Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions. b. Propose fragmentation pathways consistent with the structure of your benzothiazole derivative.

IV. References

  • McMaster, M. C. (2005). LC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mohamed, M. S., et al. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 443–449. [Link]

  • Selva, A., et al. (1973). Mass spectrometry of heterocyclic compounds—III. Electron‐impact‐induced fragmentation of 1,2‐benzisothiazole and some 3‐substituted derivatives. Organic Mass Spectrometry, 7(12), 1347-1351. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Kruve, A., et al. (2014). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 33(5), 397-424. [Link]

  • Yuan, J., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(5), 2623–2629. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Community Manager. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Lhasa Limited Community. [Link]

  • Mandal, M. K., & Singh, R. P. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 220-226. [Link]

  • Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(14), e9519. [Link]

  • Chromatography Forum. (2015). ESI ionization: How to avoid in-source fragmentation. [Link]

  • Crawford, E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC. [Link]

Sources

Stabilizing 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Introduction: Welcome to the technical support guide for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This molecule is a key intermediate in the development of novel therapeutics, particularly within the benzothiazole class of compounds which are explored for a wide range of biological activities.[1][2] The inherent reactivity of its dihydrobenzothiazolone core, while crucial for its synthetic utility, also presents significant challenges for long-term storage. This guide provides in-depth, experience-driven advice to help researchers and drug development professionals maintain the purity and integrity of this compound over time. We will address common stability issues, provide troubleshooting protocols, and detail validated methods for storage and analysis.

Frequently Asked Questions (FAQs): Understanding Compound Stability

Q1: What are the primary chemical liabilities of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one that affect its long-term stability?

A1: The structure of this compound contains several functional groups that are susceptible to degradation under common laboratory conditions. The primary liabilities are:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[3] Furthermore, the dihydro-benzo portion of the fused ring system can be prone to oxidative aromatization.

  • Hydrolysis: The enamine-like character within the dihydrothiazole ring and the ketone functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to ring-opening.[4]

  • Photodegradation: Benzothiazole cores and conjugated systems can be photosensitive.[5][6] Exposure to light, especially UV, can induce photochemical reactions, leading to isomerization, dimerization, or other complex degradation pathways.[5]

  • Thermal Stress: While many heterocyclic compounds exhibit high thermal stability, elevated temperatures can accelerate the rates of all the above-mentioned degradation pathways.[7][8]

Q2: Why is storing the compound under an inert atmosphere so critical?

A2: Storing under an inert atmosphere, such as nitrogen or argon, is a fundamental practice for preserving oxygen-sensitive compounds.[9][10][11] Oxygen is a primary driver of oxidative degradation. By displacing atmospheric oxygen from the storage container, you directly inhibit the oxidation of the sulfur atom and prevent potential oxidative degradation of the dihydro-benzo ring.[12] This simple step is one of the most effective measures to prevent the formation of key impurities over time.

Q3: My compound is a solid. Do I still need to worry about hydrolysis?

A3: Yes. While the rate of degradation is significantly slower in the solid state compared to in solution, it is not negligible. Solid compounds can adsorb moisture from the atmosphere, creating a microenvironment on the crystal surface where hydrolysis can occur. This is particularly relevant for long-term storage or if the compound is stored in a humid environment. Therefore, storing the solid in a desiccated environment is a crucial secondary measure to inerting.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses common observations that indicate compound degradation and provides actionable solutions.

Problem / Observation Potential Cause(s) Recommended Action & Rationale
Appearance Change: The off-white/yellowish solid has developed a darker color (e.g., tan, brown).Oxidation or Photodegradation. These reactions often produce highly conjugated, colored impurities.1. Re-analyze Purity: Use HPLC-UV to quantify the impurity profile. 2. Review Storage: Was the vial properly sealed under inert gas? Was it consistently protected from light? 3. Action: If purity is compromised, purify a portion for immediate use. For remaining stock, immediately re-blanket with inert gas, seal tightly with paraffin film, and store in a light-proof container (amber vial inside a secondary box) at or below the recommended temperature.
New Peaks in HPLC: A new, more polar peak appears in the chromatogram during a routine purity check.Oxidation. The formation of a sulfoxide (S=O) or sulfone (O=S=O) group significantly increases the polarity of the molecule.1. Characterize Impurity: If possible, use LC-MS to confirm the mass of the new peak. An increase of 16 or 32 Da strongly suggests oxidation. 2. Prevent Recurrence: This is a clear sign of oxygen exposure. Ensure your inerting technique is robust. Use a Schlenk line or a glovebox for aliquoting and seal vials with high-quality septa or store in fused ampoules for very long-term storage.
New Peaks in HPLC: A new, less polar peak appears in the chromatogram.Aromatization or Dimerization. Loss of the dihydro- character to form the fully aromatic benzothiazole can decrease polarity. Dimerization via a photochemical pathway is also possible.1. Check Storage Conditions: This is often linked to light exposure or thermal stress. 2. Implement Strict Light Protection: Always work with the compound under subdued light. Store vials in amber glass, wrapped in aluminum foil, or in a light-proof secondary container. 3. Control Temperature: Ensure the freezer/refrigerator temperature is stable and has not undergone significant fluctuations.
Poor Solubility / Inconsistent Results: The compound is difficult to dissolve, or bioassay results are not reproducible.Presence of Degradants or Polymorphism. Impurities can alter physical properties. Temperature fluctuations during storage can also induce changes in the solid-state form.1. Full Purity Analysis: Perform a comprehensive purity analysis (e.g., HPLC, NMR) to confirm the integrity of the bulk material. 2. Controlled Storage Environment: Store at a constant, controlled temperature (ideally -20°C or -80°C) to minimize both chemical degradation and physical changes. Avoid repeated freeze-thaw cycles.
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with your compound.

G start Purity Analysis Reveals Degradation (e.g., Color Change, New HPLC Peak) check_light Was the compound rigorously protected from light? start->check_light check_inert Was the compound stored under a dry, inert atmosphere? check_light->check_inert Yes remedy_light ACTION: Store in amber vials, wrap in foil, and place in a dark container. check_light->remedy_light No check_temp Was the storage temperature consistently low and stable? check_inert->check_temp Yes remedy_inert ACTION: Re-purge with Argon/Nitrogen. Use high-quality seals (e.g., Sure/Seal™). Store in a desiccator. check_inert->remedy_inert No remedy_temp ACTION: Store at ≤ -20°C. Use a monitored freezer. Minimize freeze-thaw cycles. check_temp->remedy_temp No re_purify Consider re-purification (e.g., column chromatography, recrystallization) for critical experiments. check_temp->re_purify Yes remedy_light->re_purify remedy_inert->re_purify remedy_temp->re_purify

Caption: Troubleshooting workflow for stability issues.

Recommended Long-Term Storage Protocol

To maximize the shelf-life of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, adhere to the following protocol.

Materials:

  • High-purity compound (>98%)

  • Amber glass vials with PTFE-lined screw caps or crimp-top vials with high-quality septa

  • Paraffin film

  • Source of dry, high-purity inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • -20°C or -80°C freezer (calibrated and monitored)

  • Secondary light-proof container (e.g., a small cardboard box)

  • Desiccator cabinet

Procedure:

  • Aliquot: If you have a large batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere. Perform this step in a glovebox or under a positive pressure of inert gas.

  • Inerting: Place the aliquoted solid in an appropriate amber glass vial. Purge the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace all air.

  • Sealing: Immediately and tightly seal the vial with its PTFE-lined cap. For extra protection, wrap the cap-vial interface with paraffin film.

  • Light Protection: Place the sealed amber vial inside a labeled secondary container (like a small box) to provide an additional barrier against light.

  • Temperature Control: Place the container in a designated, stable freezer at -20°C for storage up to 12 months, or at -80°C for multi-year storage.

  • Moisture Control: For ultimate protection, the secondary container can be stored within a desiccator cabinet, even inside the freezer if space permits.

Summary of Recommended Storage Conditions
Parameter Condition Rationale
Temperature ≤ -20°C (long-term)Slows the rate of all potential chemical degradation reactions.[13]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the sulfur atom and dihydro-benzo ring.[10]
Light Protect from LightPrevents photochemical reactions and photodegradation.[5][6]
Moisture Dry / DesiccatedPrevents hydrolysis of the ketone and enamine-like functionalities.
Container Amber Glass Vial, Tightly SealedProvides a physical barrier to light and atmosphere exchange.

Protocol: Development of a Stability-Indicating HPLC Method via Forced Degradation

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products.[14] Forced degradation studies are essential for developing such methods.[15][16]

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_stock->base Expose aliquots to stress oxidative Oxidative (e.g., 3% H2O2, RT) prep_stock->oxidative Expose aliquots to stress thermal Thermal (Solid) (e.g., 80°C, 24h) prep_stock->thermal Expose aliquots to stress photo Photolytic (Solution) (ICH Q1B conditions) prep_stock->photo Expose aliquots to stress neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxidative->neutralize analyze Analyze All Samples by HPLC-DAD/MS (including unstressed control) thermal->analyze photo->neutralize neutralize->analyze evaluate Evaluate Peak Purity & Resolution. Optimize Method if Needed. analyze->evaluate

Caption: Workflow for forced degradation studies.
Step-by-Step Protocol
  • Initial Method Setup:

    • Start with a generic reverse-phase HPLC method. A C18 column is a good starting point.[15]

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) gradient.

    • Detector: Diode Array Detector (DAD) to check for peak purity and a Mass Spectrometer (MS) to identify degradants.

    • Run an initial sample of the unstressed compound to determine its retention time and purity.

  • Forced Degradation Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile.

    • For each condition below, aim for 5-20% degradation of the parent compound.[17] Time and temperature may need to be adjusted.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Pull time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Pull time points. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Pull time points.

    • Thermal Degradation: Store the solid compound in a vial at an elevated temperature (e.g., 80°C) for 24-48 hours. Dissolve in the mobile phase before analysis.

    • Photostability: Expose the solution (~1 mg/mL) to light conditions as specified by ICH Q1B guidelines. Analyze alongside a control sample stored in the dark.

  • Analysis and Method Validation:

    • Inject all stressed samples and an unstressed control onto the HPLC-DAD-MS system.

    • Assess Resolution: The primary goal is to achieve baseline separation between the parent peak and all major degradation peaks.

    • Assess Peak Purity: Use the DAD to assess the peak purity of the parent compound in the presence of its degradants.

    • Identify Degradants: Use the MS data to propose structures for the degradation products (e.g., +16 Da for oxidation).

    • Method Optimization: If separation is poor, adjust the gradient slope, mobile phase composition, or column chemistry until a robust, stability-indicating method is achieved.

This validated method can now be used for routine quality control and long-term stability monitoring of your stored compound.

References

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). National Institutes of Health. Available at: [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (n.d.). National Institutes of Health. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). MDPI. Available at: [Link]

  • Inerting in the chemical industry. (n.d.). Linde. Available at: [Link]

  • Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. (1994). PubMed. Available at: [Link]

  • 2-Phenyl-2,3-dihydrobenzo[d]thiazole: A Mild, Efficient, and Highly Active in situ Generated Chemoselective Reducing Agent for the One-Pot Synthesis of 5-Monoalkylbarbiturates in Water. (2020). ResearchGate. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). National Institutes of Health. Available at: [Link]

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. (2010). PubMed. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). National Institutes of Health. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2022). MDPI. Available at: [Link]

  • Inert gas. (n.d.). Wikipedia. Available at: [Link]

  • HYDROLYSIS REACTIONS. (2018). Available at: [Link]

  • Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans. (n.d.). MDPI. Available at: [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2015). ResearchGate. Available at: [Link]

  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. (2024). Journal of Polymer Research. Available at: [Link]

  • Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. (2017). ACS Publications. Available at: [Link]

  • Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond. (2021). ACS Publications. Available at: [Link]

  • Principles of Inert Atmosphere Storage. (2023). ResearchGate. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). MDPI. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. Available at: [Link]

  • The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. (2020). National Institutes of Health. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Available at: [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. Available at: [Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. (2024). ChemRxiv. Available at: [Link]

  • Inert gases: Significance and symbolism. (n.d.). Wisdom Library. Available at: [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and Related Benzothiazole Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and other novel benzothiazole-based compounds in preclinical in vivo studies. This guide is designed to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols to anticipate, identify, and mitigate potential off-target effects, thereby enhancing the specificity and translational potential of your research.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3][4] However, this polypharmacology can also contribute to unintended off-target interactions.[5][6] This guide will equip you to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the in vivo evaluation of benzothiazole derivatives.

Q1: What are the likely off-target effects of my benzothiazole-based compound?

While specific off-target effects are compound-dependent, the benzothiazole core has been associated with activity at a range of biological targets. These can include:

  • Monoamine Oxidase B (MAO-B): Several benzothiazole derivatives have been designed as MAO-B inhibitors for neurodegenerative diseases.[3][7] Unintended inhibition of MAO-B could lead to alterations in neurotransmitter levels and potentially interact with other medications.

  • Cholinesterases (AChE and BuChE): Some benzothiazole-based compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could have implications for cholinergic signaling.[2]

  • Kinases: The benzothiazole scaffold has been incorporated into kinase inhibitors, suggesting the potential for off-target kinase interactions.[8]

  • Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH): Dual inhibitors of FAAH and sEH containing a benzothiazole moiety have been developed for pain management.[1][5]

  • Ion Channels: Riluzole, a benzothiazole-containing drug, is known to act on voltage-gated sodium channels.[2]

It is crucial to perform comprehensive target profiling to understand the specific off-target interaction landscape of your particular compound.

Q2: How can I proactively predict potential off-target effects before starting my in vivo experiments?

Predicting off-target effects early can save significant time and resources.[9] Consider the following computational approaches:

  • Ligand-Based Methods: These methods compare your molecule to databases of compounds with known biological activities. Techniques like 2D fingerprint similarity and 3D pharmacophore modeling can identify potential off-target interactions.[10]

  • Structure-Based Methods: If the crystal structures of potential off-target proteins are available, molecular docking can be used to predict the binding affinity of your compound.

  • AI and Machine Learning: Emerging AI/ML platforms can predict off-target interactions by analyzing large datasets of chemical structures and biological activities.[6]

Q3: My in vivo study is showing unexpected toxicity. How do I determine if it's an on-target or off-target effect?

Distinguishing between on-target and off-target toxicity is a critical step in drug development.[11] Here is a systematic approach:

  • Dose-Response Relationship: Characterize the dose-response curve for both the desired efficacy and the observed toxicity. A significant separation between the two may suggest an off-target effect.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound with varying potency for the primary target. If toxicity correlates with on-target potency, it is likely an on-target effect. If toxicity does not correlate, an off-target effect is more probable.[11]

  • Use of a "Negative Control" Compound: If possible, test a structurally related but inactive analog in your in vivo model. The absence of toxicity with the inactive compound would point towards an on-target effect of the active molecule.[11]

  • Phenotypic Profiling: Compare the observed toxic phenotype with known toxicities of drugs that act on suspected off-targets.

Q4: Can changing the formulation of my compound reduce its off-target effects?

Yes, formulation strategies can significantly alter the pharmacokinetic (PK) and biodistribution profile of a compound, which in turn can mitigate off-target effects.[12][13][14] Key strategies include:

  • Targeted Delivery Systems: Encapsulating your compound in nanoparticles or liposomes can help direct it to the desired tissue or organ, reducing exposure to tissues where off-targets may be prevalent.[15]

  • Controlled Release Formulations: Slow-release formulations can maintain therapeutic concentrations at the target site while avoiding high peak concentrations that are more likely to engage off-targets.[12]

  • Route of Administration: Changing the route of administration (e.g., from systemic to local) can confine the drug to the site of action and minimize systemic off-target effects.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected Animal Morbidity/Mortality Acute toxicity due to potent inhibition of a critical off-target (e.g., ion channel, key enzyme).1. Perform a dose-range finding study with smaller dose escalations. 2. Conduct an in vitro broad pharmacology screen (e.g., CEREP panel) to identify high-affinity off-targets. 3. Analyze plasma and tissue concentrations of the compound to assess exposure levels in relation to in vitro off-target IC50 values.[10]
Lack of Efficacy at Tolerated Doses 1. Off-target effects limit dosing to sub-therapeutic levels. 2. The compound is rapidly metabolized, leading to insufficient target engagement.1. Investigate the metabolic stability of the compound in liver microsomes.[5] 2. Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls). 3. Synthesize more metabolically stable analogs.
Inconsistent Results Between Experiments Variability in drug exposure due to formulation issues or diet-drug interactions.1. Ensure consistent and appropriate formulation for the chosen route of administration. 2. Standardize the diet and fasting state of the animals. 3. Measure plasma drug concentrations in a subset of animals to confirm consistent exposure.
Unexplained Phenotypic Changes Modulation of an unexpected signaling pathway by an off-target.1. Perform transcriptomic (RNA-seq) or proteomic analysis of affected tissues to identify perturbed pathways. 2. Utilize knockout animal models for suspected off-targets to confirm their role in the observed phenotype.

Part 3: Experimental Protocols & Workflows

Here we provide detailed protocols for key experiments to investigate and mitigate off-target effects.

Protocol 1: In Vitro Off-Target Profiling using a Commercial Panel

This protocol outlines the general steps for submitting a compound to a commercial service for broad off-target screening.

  • Compound Preparation:

    • Synthesize and purify a sufficient quantity of your test compound (typically 5-10 mg).

    • Confirm identity and purity (>95%) by LC-MS and NMR.

    • Prepare a stock solution in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Selection of a Screening Panel:

    • Choose a reputable vendor offering broad pharmacology screening services.

    • Select a panel that covers a wide range of targets, including GPCRs, kinases, ion channels, and enzymes. A comprehensive panel will provide a clearer picture of potential off-target liabilities.

  • Submission and Data Analysis:

    • Follow the vendor's instructions for sample submission.

    • Upon receiving the data, analyze the results for significant inhibition or binding at off-targets (typically >50% inhibition at a screening concentration of 10 µM is considered a "hit").

    • Prioritize hits for follow-up validation based on their biological relevance and the potency of the interaction.

Protocol 2: Assessing In Vivo Target Engagement

This protocol describes a general workflow for measuring target engagement in tissues after in vivo dosing.

  • Animal Dosing:

    • Administer the compound to animals at a dose that is both efficacious and well-tolerated.

    • Include a vehicle-treated control group.

  • Tissue Collection:

    • At a predetermined time point (e.g., the time of peak drug concentration), euthanize the animals and collect the target tissue.

    • Flash-freeze the tissue in liquid nitrogen and store it at -80°C.

  • Target Occupancy Assay:

    • The specific assay will depend on the nature of the target. Examples include:

      • Western Blot: For assessing changes in downstream signaling markers.

      • Immunohistochemistry: For visualizing target localization and expression changes.

      • Thermal Shift Assay (CETSA): For directly measuring target protein stabilization upon compound binding.

  • Data Analysis:

    • Quantify the changes in the target marker between the vehicle and compound-treated groups.

    • Correlate the degree of target engagement with the observed efficacy and any toxicities.

Workflow for Mitigating Off-Target Effects Through Formulation

The following diagram illustrates a decision-making workflow for using formulation to reduce off-target effects.

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Evaluation start Observed In Vivo Toxicity at Efficacious Dose q1 Is toxicity likely due to high Cmax? start->q1 strategy1 Develop Controlled-Release Formulation (e.g., subcutaneous implant, microspheres) q1->strategy1 Yes strategy2 Utilize Targeted Delivery System (e.g., antibody-drug conjugate, liposomes) q1->strategy2 No (Tissue-specific toxicity) evaluate Evaluate new formulation in vivo for PK, efficacy, and toxicity strategy1->evaluate strategy2->evaluate end Optimized Therapeutic Window evaluate->end

Caption: Decision workflow for formulation-based mitigation of off-target effects.

Part 4: Visualizing a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by off-target interactions of a benzothiazole derivative.

G cluster_0 Primary Target Pathway cluster_1 Off-Target Pathway Compound Benzothiazole Derivative Target Primary Target (e.g., Kinase A) Compound->Target Inhibition OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Unintended Inhibition Downstream1 Substrate 1 Target->Downstream1 Phosphorylation Efficacy Desired Therapeutic Effect Downstream1->Efficacy Downstream2 Substrate 2 OffTarget->Downstream2 Phosphorylation Toxicity Adverse Effect Downstream2->Toxicity

Caption: Hypothetical signaling cascade illustrating on- and off-target effects.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 15). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

  • National Institutes of Health. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. Retrieved from [Link]-benzothiazole-derivatives-as-Li-Liu/78f28a38520281b374972352614b872b72c2140c)

  • National Center for Biotechnology Information. (2019, March 12). In vivo CRISPR editing with no detectable genome-wide off-target mutations. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved from [Link]

  • MDPI. (n.d.). Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. Retrieved from [Link]

  • ACS Publications. (2025, November 18). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]

  • Genentech. (2017, May 19). webinar recording: resolving the question of on- or off-target toxicity – a case study. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • Dove Medical Press. (2024, January 18). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

  • PNAS. (n.d.). Codominant interference, antieffectors, and multitarget drugs. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Benzothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole-based compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of enhancing the cell permeability of this important class of molecules. Benzothiazoles are a versatile heterocyclic scaffold found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their often hydrophobic nature and potential for poor aqueous solubility can present significant challenges in achieving optimal cell permeability and, consequently, desired therapeutic efficacy.

This guide will provide you with the foundational knowledge and practical protocols to overcome these hurdles.

Troubleshooting Guide: Common Issues in Benzothiazole Permeability Studies

This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low apparent permeability (Papp) in PAMPA 1. Poor aqueous solubility of the compound: The compound may be precipitating in the donor well, reducing the concentration gradient available for diffusion.[3] 2. High lipophilicity leading to membrane retention: The compound may be partitioning into the artificial membrane but not effectively partitioning out into the acceptor well. 3. Incorrect pH of the buffer: The ionization state of your benzothiazole derivative can significantly impact its permeability.1. Modify the assay buffer: Consider using a buffer with a small percentage of a co-solvent (e.g., DMSO, ethanol) to improve solubility. However, ensure the co-solvent concentration is low enough not to disrupt the integrity of the artificial membrane.[3] 2. Incorporate solubilizing agents: Excipients like cyclodextrins can be used to enhance the solubility of poorly soluble drugs.[4] 3. Adjust the pH: If your compound has ionizable groups, test permeability at different pH values to find the optimal balance between solubility and permeability of the neutral species.
High variability in Caco-2 permeability data 1. Inconsistent Caco-2 cell monolayer integrity: Variations in cell seeding density, culture time, or handling can lead to leaky monolayers. 2. Compound cytotoxicity: The benzothiazole derivative may be toxic to the Caco-2 cells, compromising membrane integrity. 3. Efflux transporter activity: Benzothiazole derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell.[5]1. Monitor monolayer integrity: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers. Only use monolayers with TEER values within your established acceptable range.[5] 2. Assess cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) at the concentrations used in your permeability study. If the compound is toxic, consider using lower, non-toxic concentrations. 3. Conduct bidirectional permeability assays: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[5]
Low compound recovery in Caco-2 assays 1. Non-specific binding: Hydrophobic benzothiazole compounds can bind to the plastic of the assay plates, reducing the amount of compound available for measurement.[6] 2. Metabolism by Caco-2 cells: Although Caco-2 cells have limited metabolic activity, some phase II metabolism can occur.[7] 3. Compound instability in the assay buffer. 1. Use low-binding plates: If available, use plates specifically designed for low non-specific binding. 2. Add Bovine Serum Albumin (BSA): Incorporating a low concentration of BSA (e.g., 0.25-4%) in the basolateral (receiver) compartment can help to reduce non-specific binding and better mimic physiological conditions.[6][8] 3. Analyze for metabolites: Use LC-MS/MS to check for the presence of metabolites in your samples. 4. Assess compound stability: Incubate your compound in the assay buffer for the duration of the experiment and measure its concentration over time to check for degradation.

Frequently Asked Questions (FAQs)

Structural Modification Strategies

Q1: What are the key structural modifications I can make to my benzothiazole scaffold to improve cell permeability?

A1: The versatility of the benzothiazole scaffold allows for a variety of chemical modifications.[1] Key strategies include:

  • Modulating Lipophilicity: Adding lipophilic groups can enhance partitioning into the cell membrane. However, excessive lipophilicity can lead to poor aqueous solubility and membrane retention.[9] Substitutions at the C2 and C6 positions are common for this purpose.[10]

  • Introducing Polar Functional Groups: While seemingly counterintuitive, the addition of specific polar groups, such as hydroxyl or methoxy groups, can sometimes improve permeability by altering the compound's interaction with the membrane or by providing opportunities for intramolecular hydrogen bonding.[11]

  • Fluorination: The introduction of fluorine atoms can alter the electronic properties and lipophilicity of the molecule, often leading to improved permeability and metabolic stability.[12]

Q2: How does intramolecular hydrogen bonding enhance the permeability of benzothiazole derivatives?

A2: Intramolecular hydrogen bonding can significantly improve the cell permeability of a compound, particularly for those that fall "beyond the rule of five."[9][13] This is achieved by the formation of an internal hydrogen bond that masks polar functional groups (e.g., hydroxyls, amines). This "chameleonic" effect reduces the polar surface area of the molecule, making it more lipophilic and better able to partition into and diffuse across the lipid bilayer of the cell membrane.[13]

Experimental Workflows & Protocols

Workflow for Assessing and Enhancing Benzothiazole Permeability

G cluster_0 Initial Permeability Assessment cluster_1 Troubleshooting & Analysis cluster_2 Permeability Enhancement Strategies cluster_3 Re-evaluation PAMPA PAMPA Assay (Passive Permeability) Analyze Analyze Data: Papp, Efflux Ratio, Recovery PAMPA->Analyze Caco2_A Caco-2 Assay (Passive + Active Transport) Caco2_A->Analyze Identify Identify Permeability Barrier: Solubility, Efflux, Metabolism Analyze->Identify SAR Structure-Activity Relationship (SAR): Chemical Modification Identify->SAR Low Passive Permeability Prodrug Prodrug Synthesis Identify->Prodrug Polar Groups Limit Permeability Formulation Formulation Development: Nanoparticles Identify->Formulation Poor Solubility & Permeability Caco2_B Caco-2 Assay (Modified Compound/Formulation) SAR->Caco2_B Prodrug->Caco2_B Formulation->Caco2_B

Caption: Workflow for permeability assessment and enhancement.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for screening benzothiazole compounds and predicting passive, transcellular permeability.[14]

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate (PTFE or similar low-binding material)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Lipid solution (e.g., 2% w/v lecithin in dodecane)

  • Test compounds and controls (high and low permeability)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO) to each well of the acceptor plate.

  • Prepare Donor Plate:

    • Carefully apply 5 µL of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes.

    • Prepare your benzothiazole compounds in PBS (with a final DMSO concentration not exceeding 1%). It is crucial to ensure the compound is fully dissolved. If solubility is an issue, refer to the troubleshooting guide.

    • Add 150 µL of the compound solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate:

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.

    • Cover the plate assembly to minimize evaporation.

    • Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).[15]

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

    • Where:

      • VD = volume of donor well

      • VA = volume of acceptor well

      • A = area of the filter

      • t = incubation time

      • CA(t) = compound concentration in the acceptor well at time t

      • Ceq = equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a framework for assessing the permeability of benzothiazole compounds across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[5][16]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and controls (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing your test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber. To address non-specific binding of hydrophobic compounds, this buffer can be supplemented with 0.25-4% BSA.[6]

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Perform the assay as above, but add the compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate for active efflux.

Advanced Strategies for Enhancing Permeability

The Prodrug Approach

The prodrug strategy involves chemically modifying a drug into an inactive form that is converted to the active parent drug in the body.[17] This is a powerful technique for overcoming permeability barriers.[18]

Causality: By masking polar functional groups (e.g., carboxylic acids, hydroxyls) with lipophilic moieties, the overall lipophilicity of the molecule is increased, facilitating its passage across the cell membrane via passive diffusion.[19][20] Once inside the cell or in systemic circulation, these masking groups are cleaved by enzymes (e.g., esterases) to release the active drug.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Prodrug Lipophilic Prodrug (High Permeability) Membrane Passive Diffusion Prodrug->Membrane Enzyme Enzymatic Cleavage (e.g., Esterases) Membrane->Enzyme ActiveDrug Active Benzothiazole Drug (Released at Target Site) Enzyme->ActiveDrug

Caption: The prodrug strategy for enhanced cell permeability.

Nanoparticle-Based Formulations

Encapsulating benzothiazole compounds into nanoparticles is an effective formulation strategy to improve their permeability and cellular uptake.[21]

Causality:

  • Enhanced Solubility: Nanoparticles can carry poorly soluble drugs in an aqueous medium, increasing the concentration of the drug at the cell surface.

  • Altered Uptake Mechanisms: Nanoparticles can be taken up by cells through endocytosis, bypassing the need for the drug to passively diffuse across the membrane.[22]

  • Surface Charge Interactions: Chitosan-based nanoparticles, which have a positive surface charge, can interact with the negatively charged cell membrane, further promoting uptake.[23]

References

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]

  • National Institutes of Health. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • PubMed. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • National Institutes of Health. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. [Link]

  • National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. [Link]

  • ResearchGate. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. [Link]

  • National Institutes of Health. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. (2025). Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology. [Link]

  • Millipore Sigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • MDPI. (n.d.). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. [Link]

  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • ResearchGate. (2025). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. [Link]

  • RSC Publishing. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]

  • National Institutes of Health. (n.d.). Benzothiazole derivatives as anticancer agents. [Link]

  • ResearchGate. (2025). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]

  • PubMed. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. [Link]

  • Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability enhancement techniques for poorly permeable drugs: A review. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • ResearchGate. (2025). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]

  • ResearchGate. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]

  • IJRASET. (2024). A Review Article on Permeability Enhancement. [Link]

  • Scirp.org. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. [Link]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • PubMed. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • ResearchGate. (2025). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. [Link]

  • ResearchGate. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. [Link]

  • National Institutes of Health. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]

  • Sfera Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]

  • National Institutes of Health. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • ResearchGate. (2025). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • MDPI. (n.d.). Recent Advances on Chitosan-Based Nanoparticles for Brain Drug Delivery. [Link]

  • PubMed. (2021). Synthesis and characterization of a novel benzothiazole functionalized chitosan and its use for effective adsorption of Cu(II). [Link]

  • MDPI. (n.d.). Chitosan Nanoparticles-Insight into Properties, Functionalization and Applications in Drug Delivery and Theranostics. [Link]

Sources

Technical Support Center: Method Development for Chiral Separation of Benzothiazole Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of benzothiazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chiral analysis. Here, we move beyond generic protocols to provide a framework for logical method development and robust troubleshooting, grounded in established chromatographic principles. Our goal is to empower you to understand the causality behind experimental choices, leading to efficient and reliable enantioselective methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the starting point for any chiral method development project involving benzothiazole derivatives.

Q1: Which chromatographic technique is most suitable for separating benzothiazole enantiomers?

While Gas Chromatography (GC) can be used for volatile, thermally stable benzothiazoles, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are generally the most versatile and widely successful techniques[1][2].

  • HPLC: Offers a wide range of chiral stationary phases (CSPs) and mobile phase modes (Normal Phase, Reversed-Phase, Polar Organic), making it highly adaptable[1][3][4]. It is the most common starting point.

  • SFC: Often provides faster separations and higher efficiency than HPLC due to the use of supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity[1][5][6]. SFC is also considered a "greener" technique and is particularly powerful for chiral separations[1].

Q2: How do I select the right chiral stationary phase (CSP)?

The selection of an appropriate CSP is the most critical step in developing a chiral separation method[3]. For benzothiazoles and other heterocyclic compounds, polysaccharide-based CSPs are the most successful and should be your primary screening choice[1][7][8].

  • Polysaccharide-Based CSPs: These columns, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer broad enantioselectivity[7][8]. They work by forming transient diastereomeric complexes with the analytes through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π stacking[3].

  • Screening Approach: It is highly recommended to screen a small, diverse set of polysaccharide CSPs. A typical screening set would include at least one cellulose-based and one amylose-based column with different derivatizations (e.g., tris(3,5-dimethylphenyl)carbamate, tris(3-chloro-5-methylphenyl)carbamate)[7][9].

Q3: What are the typical mobile phases used for separating benzothiazole enantiomers?

The choice of mobile phase is dictated by the chromatographic mode and the selected CSP.

  • Normal Phase (NP): Typically consists of a non-polar alkane (like n-hexane or heptane) with a polar alcohol modifier (e.g., isopropanol, ethanol)[10]. This mode often provides excellent selectivity on polysaccharide CSPs.

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol[10]. This is useful for more polar benzothiazole derivatives. To achieve separation in RP mode, the analyte should ideally possess at least one aromatic ring[3].

  • Polar Organic (PO): Utilizes polar organic solvents like acetonitrile or methanol, sometimes with additives. It can offer unique selectivity compared to NP or RP modes.

  • Supercritical Fluid (SFC): The primary mobile phase is supercritical CO₂, modified with a small percentage of an alcohol (methanol, ethanol, or isopropanol)[1][6].

Q4: Do I need to use additives in my mobile phase?

Yes, additives are often crucial for achieving good peak shape and resolution, especially for benzothiazoles which may contain basic nitrogen atoms.

  • For Basic Analytes: Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%) to suppress undesirable ionic interactions with the silica support, thereby reducing peak tailing.

  • For Acidic Analytes: Use an acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) to ensure the analyte is in a single ionic state, improving peak shape[7]. The concentration of an additive can even alter selectivity and reverse the elution order of enantiomers[7].

Part 2: Systematic Method Development Workflow

A structured, empirical approach is the most efficient path to a successful chiral separation. The trial-and-error process can be time-consuming; therefore, a systematic screening protocol is recommended[3][11].

Workflow Diagram

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Prepare Prepare Stock Solution (e.g., in Modifier Solvent) Analyte->Prepare Screen_CSP Select CSPs for Screening (e.g., Amylose & Cellulose based) Prepare->Screen_CSP Screen_MP Select Mobile Phase Modes (NP, RP, SFC) Screen_CSP->Screen_MP Run_Screen Execute Screening Protocol Screen_MP->Run_Screen Eval Evaluate Results (Separation? Peak Shape?) Run_Screen->Eval No_Sep No Separation Eval->No_Sep Partial_Sep Partial Separation (Rs < 1.5) Eval->Partial_Sep Good_Sep Good Separation (Rs > 1.5) Eval->Good_Sep No_Sep->Screen_CSP Try different CSPs / Modes Optimize_MP Optimize Mobile Phase (% Modifier, Additives) Partial_Sep->Optimize_MP Proceed to Optimization Good_Sep->Optimize_MP Proceed to Optimization Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized Final Method Optimize_Flow->Optimized

Caption: A systematic workflow for chiral method development.

Step-by-Step Methodology
  • Analyte Characterization & Preparation:

    • Determine the solubility of your benzothiazole derivative. This will guide your choice of sample solvent and mobile phase mode.

    • Assess the pKa. If the molecule is acidic or basic, you will likely need a mobile phase additive.

    • Prepare a stock solution of the racemate at approximately 1 mg/mL in a solvent compatible with your initial screening conditions (e.g., ethanol or isopropanol for NP/SFC screening).

  • Initial Screening Protocol:

    • Column Selection: Choose a minimum of two polysaccharide-based columns, one with a cellulose backbone and one with an amylose backbone.

    • Mobile Phase Selection: Screen across different modes. A recommended starting point is Normal Phase (NP) and/or SFC, as they often yield higher success rates for chiral separations.

    • Execute Screening: Run isocratic separations under the starting conditions outlined in the table below.

    Table 1: Recommended Starting Conditions for Chiral Screening

    Chromatographic Mode Recommended CSPs Mobile Phase Additive (if needed) Flow Rate Temperature
    Normal Phase (NP) Cellulose- and Amylose-based n-Hexane / Isopropanol (90/10, v/v) 0.1% DEA (basic) or 0.1% TFA (acidic) 1.0 mL/min 25 °C
    Reversed-Phase (RP) Immobilized Polysaccharide CSPs Acetonitrile / Water (50/50, v/v) 0.1% Formic Acid 1.0 mL/min 25 °C

    | SFC | Cellulose- and Amylose-based | CO₂ / Methanol (80/20) | 0.1% DEA (basic) or 0.1% TFA (acidic) | 2.0-3.0 mL/min | 35 °C[1] |

  • Evaluation and Optimization:

    • No Separation: If no enantioselectivity is observed on any column, consider a different set of CSPs or a different mobile phase mode (e.g., switch from NP to Polar Organic).

    • Partial Separation (Resolution < 1.5): If you see peak splitting or a shoulder, this is an excellent starting point for optimization.

      • Mobile Phase Composition: Adjust the ratio of the modifier. In NP and SFC, decreasing the alcohol percentage generally increases retention and may improve resolution[1].

      • Temperature: Temperature is a powerful but complex parameter. Lowering the temperature often increases resolution, but the opposite can also occur if the separation is entropically driven[1][12]. It's recommended to evaluate temperatures between 10 °C and 40 °C.

      • Flow Rate: Reduce the flow rate to increase efficiency, which can improve resolution for difficult separations.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Troubleshooting Logic Diagram

Troubleshooting cluster_sep Separation Issues cluster_peak Peak Shape Issues cluster_rep Reproducibility Issues Problem Identify Problem P_NoSep No Separation Problem->P_NoSep P_PoorRes Poor Resolution (Rs < 1.5) Problem->P_PoorRes P_Tailing Peak Tailing Problem->P_Tailing P_Split Split Peaks Problem->P_Split P_ShiftRT Shifting Retention Times Problem->P_ShiftRT P_LossRes Loss of Resolution Problem->P_LossRes S_CSP Screen different CSPs & Mobile Phase Modes P_NoSep->S_CSP S_Optimize Optimize MP, Temp, Flow Rate P_PoorRes->S_Optimize S_Additive Add/Adjust Additive (Acid/Base) P_Tailing->S_Additive S_Sample Check Sample Solvent & Concentration P_Tailing->S_Sample P_Split->S_Sample S_Wash Implement Column Wash & Equilibration Protocol P_ShiftRT->S_Wash P_LossRes->S_Wash S_History Check Column History (Memory Effects) P_LossRes->S_History

Caption: A decision tree for troubleshooting common chiral separation issues.

Q&A Troubleshooting

Q: I don't see any separation between my enantiomers. What should I do?

  • Probable Cause: The chosen CSP does not provide chiral recognition for your specific benzothiazole derivative under the current conditions. The interaction between the analyte and the CSP is insufficient.

  • Solution Pathway:

    • Change the CSP: This is the most effective solution. If you used a cellulose-based column, try an amylose-based one, or vice-versa. The structural differences between amylose (helical) and cellulose (linear) can lead to dramatically different selectivities[7].

    • Change the Mobile Phase Modifier: Switch the alcohol modifier in your mobile phase (e.g., from isopropanol to ethanol). Different alcohols can alter the hydrogen-bonding environment and change how the analyte interacts with the CSP[1].

    • Switch Chromatographic Mode: If you are in Normal Phase, try Polar Organic or Reversed-Phase mode (on a compatible immobilized CSP). This fundamentally changes the separation mechanism and can induce enantioselectivity[7].

Q: My peaks are resolved, but the resolution (Rs) is less than 1.5. How can I improve it?

  • Probable Cause: The selectivity (α) and/or the efficiency (N) of the separation are suboptimal.

  • Solution Pathway:

    • Optimize Modifier Percentage: In NP or SFC, slightly decrease the percentage of the alcohol modifier. This will increase retention times and often provides more time for the enantiomers to interact differently with the CSP, increasing selectivity[1]. In RP, a similar effect can sometimes be achieved by decreasing the organic solvent percentage.

    • Optimize Temperature: Systematically evaluate the effect of temperature. Start at your current temperature (e.g., 25 °C) and test lower (e.g., 15 °C) and higher (e.g., 35 °C) temperatures. A plot of ln(α) vs 1/T (Van't Hoff plot) can reveal whether the separation is enthalpically or entropically controlled, guiding your choice[1].

    • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the column's efficiency, leading to narrower peaks and potentially improving resolution.

Q: My peaks are tailing badly. What is the cause?

  • Probable Cause: Unwanted secondary ionic interactions between your analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

  • Solution Pathway:

    • Use an Additive: If your benzothiazole is basic, add 0.1-0.2% of a basic modifier like DEA to the mobile phase. This will mask active silanol groups on the silica surface and prevent ionic binding of your analyte.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak or weaker than your mobile phase. Dissolving the sample in the mobile phase itself is the safest option.

    • Reduce Mass Load: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Q: My retention times are drifting from one injection to the next. Why?

  • Probable Cause: Insufficient column equilibration, temperature fluctuations, or "column memory effects."

  • Solution Pathway:

    • Ensure Proper Equilibration: After changing mobile phases or following a gradient, ensure the column is equilibrated with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Use a Column Thermostat: Unstable ambient temperatures can cause retention times to drift. A column oven provides a stable thermal environment.

    • Investigate Column Memory: Chiral separations, especially those using additives, can be susceptible to "additive memory effects," where traces of previous samples or additives remain on the stationary phase and affect subsequent runs[13]. It is critical to track column history and dedicate columns to specific methods or analyte types where possible[13]. Implement a robust washing procedure between different projects.

Part 4: Key Experimental Protocols

Protocol 1: Sample Preparation

  • Weigh an accurate amount of the racemic benzothiazole standard.

  • Dissolve in a suitable solvent to make a stock solution of ~1 mg/mL.

    • Ideal Solvent: The mobile phase itself.

    • Acceptable Solvents: For NP/SFC, ethanol or isopropanol. For RP, methanol or acetonitrile. Avoid strong solvents like DMSO or DMF if possible.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before placing it in an autosampler vial. This prevents particulates from blocking the system[14].

Protocol 2: Column Flushing and Storage

  • Flushing (Between Methods): To remove strongly retained compounds and additives, flush the column with a solvent that is strong in the current mode but compatible with the CSP. For polysaccharide CSPs in normal phase, 100% isopropanol is often a good choice.

  • Storage (Short-term, < 1 week): The column can be stored in the mobile phase (without buffers or additives).

  • Storage (Long-term, > 1 week):

    • NP/PO Columns: Flush with Hexane/Isopropanol (90/10, v/v).

    • RP Columns: Flush with Acetonitrile/Water (80/20, v/v).

    • Always consult the manufacturer's specific care and use instructions.

Part 5: References

  • García-Córcoles, M. T., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Ahuja, S. (Date not available). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Gray, M., et al. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Sabia, R., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S. - Sapienza Università di Roma. [Link]

  • Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Ismail, O. H., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • Phenomenex. (Date not available). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Conti, P., et al. (1997). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Tarafder, A., et al. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Journal of Chromatography A. [Link]

  • Al-Juboori, A. M. J. (2017). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. [Link]

  • Leek, H., & Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Ismail, O. H., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Schurig, V. (2002). Chiral separations using gas chromatography. ResearchGate. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Kasperec, J., & Ziakova, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie. [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • Phenomenex. (Date not available). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anti-proliferative Effects of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative effects of the novel compound 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The methodologies detailed herein are designed to ensure scientific integrity and provide a clear, comparative analysis against established anti-proliferative agents.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer effects.[1][2][3] Derivatives of benzothiazole have shown promise by inducing apoptosis and disrupting the cell cycle in various cancer cell lines, such as those of the lung, liver, and breast.[1] The core structure can mimic the adenine portion of ATP, enabling it to competitively inhibit protein tyrosine kinases (PTKs) that are crucial for cancer cell signaling and survival.[1] This guide focuses on a specific derivative, 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, and outlines a systematic approach to characterize its anti-proliferative potential.

I. Experimental Design: A Multi-faceted Approach to Validation

A robust validation strategy requires a multi-pronged approach to not only quantify the inhibition of cell proliferation but also to elucidate the underlying mechanism of action. This involves a careful selection of cancer cell lines, appropriate positive and negative controls, and a suite of assays that measure different aspects of cell viability and division.

A. Cell Line Selection: Targeting Diverse Cancer Phenotypes

The choice of cancer cell lines is critical for determining the breadth and specificity of the compound's activity. It is recommended to use a panel of well-characterized cell lines representing different cancer types. For this guide, we will consider:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used for studying hormone-responsive breast cancers.

  • HeLa (Cervical Cancer): A highly proliferative and well-established cancer cell line.[4]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

  • HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.

B. Controls: Establishing Baselines and Benchmarks

  • Negative Control: A vehicle control (e.g., 0.1% DMSO in culture medium) is essential to account for any effects of the solvent used to dissolve the test compound.

  • Positive Controls: Established chemotherapeutic agents provide a benchmark for a compound's potency. Recommended positive controls include:

    • Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis.[5]

    • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase.[6]

II. Core Assays for Assessing Anti-proliferative Activity

This section details the primary assays for quantifying the anti-proliferative effects of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

A. MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][8] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with a serial dilution of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (e.g., 0.1, 1, 10, 50, 100 µM) and the positive controls (Doxorubicin and Paclitaxel) for 48 or 72 hours.[5] Include vehicle-treated wells as a negative control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. BrdU Incorporation Assay: Directly Measuring DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, a hallmark of cell proliferation.[10] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[11][12] This incorporated BrdU can then be detected using a specific antibody.[11]

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.[11]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[11]

  • Antibody Incubation: Incubate the cells with a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Substrate Addition and Signal Detection: Add a TMB substrate to develop a colorimetric signal, which is then measured using a microplate reader at 450 nm.[11]

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation and determine the IC50 value.

III. Elucidating the Mechanism of Action: Cell Cycle Analysis

Understanding how a compound inhibits cell proliferation requires investigating its effect on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a control.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently.[14]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[14] PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Interpretation: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

IV. Data Presentation and Comparison

For a clear and objective comparison, the results from the anti-proliferative assays should be summarized in a table.

Table 1: Comparative Anti-proliferative Activity (IC50 in µM)

CompoundMCF-7HeLaA549HCT-116
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one[Insert Data][Insert Data][Insert Data][Insert Data]
Doxorubicin[Insert Data][Insert Data][Insert Data][Insert Data]
Paclitaxel[Insert Data][Insert Data][Insert Data][Insert
Data]

The results of the cell cycle analysis can be presented in a table showing the percentage of cells in each phase of the cell cycle after treatment.

Table 2: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control[Insert Data][Insert Data][Insert Data]
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (IC50)[Insert Data][Insert Data][Insert Data]
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (2x IC50)[Insert Data][Insert Data][Insert Data]

V. Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are invaluable for illustrating complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anti-proliferative Assays cluster_moa Mechanism of Action cluster_analysis Data Analysis CellLines Select Cancer Cell Lines (MCF-7, HeLa, A549, HCT-116) MTT MTT Assay (Metabolic Activity) CellLines->MTT Treat with Compound BrdU BrdU Assay (DNA Synthesis) CellLines->BrdU Treat with Compound CellCycle Cell Cycle Analysis (Flow Cytometry) CellLines->CellCycle Treat with Compound Controls Select Controls (Vehicle, Doxorubicin, Paclitaxel) Controls->MTT Treat with Controls Controls->BrdU Treat with Controls Controls->CellCycle Treat with Controls IC50 IC50 Determination MTT->IC50 BrdU->IC50 Distribution Cell Cycle Distribution CellCycle->Distribution Signaling_Pathway Compound 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one PTK Protein Tyrosine Kinase (PTK) Compound->PTK Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Signaling Pro-cancer Signaling Pathways PTK->Signaling Activates Proliferation Cell Proliferation Signaling->Proliferation Promotes CellCycle Cell Cycle Progression Signaling->CellCycle Promotes

Caption: Potential mechanism of action via PTK inhibition.

VI. Conclusion and Future Directions

This guide outlines a rigorous and comprehensive approach to validating the anti-proliferative effects of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. By employing a panel of cancer cell lines, appropriate controls, and a combination of assays that measure both cell viability and the mechanism of action, researchers can generate robust and reliable data. The comparative analysis against established drugs provides crucial context for the compound's potency and potential as a novel anti-cancer agent.

Future studies should aim to identify the specific molecular targets of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Kinase profiling assays could confirm its activity against specific protein tyrosine kinases. Furthermore, in vivo studies using animal models are a critical next step to evaluate the compound's efficacy and safety in a physiological setting.

VII. References

  • Al-Ostath, A., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]

  • Prabhu, P. P., et al. (2012). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Atanasova, M., et al. (2021). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. MDPI. Available at: [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. Available at: [Link]

  • MDPI. (2023). Special Issue “Novel Anti-Proliferative Agents”. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available at: [Link]

  • van Meerloo, J., et al. (2011). The MTT cell assay. Methods in Molecular Biology. Available at: [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs and structurally related compounds. Drawing upon field-proven insights and experimental data, we will dissect the causal relationships between chemical modifications and biological outcomes, offering a valuable resource for researchers and drug development professionals.

The 2-Phenyl-tetrahydrobenzo[d]thiazole Core: A Versatile Scaffold for Kinase Inhibition

While direct and extensive SAR studies on the 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold are not widely available in the public domain, a closely related analog, the 4,5,6,7-tetrahydrobenzo[d]thiazole, has been the subject of significant investigation, particularly in the realm of kinase inhibition. Notably, research into dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) offers a robust dataset for understanding the SAR of this class of compounds.[4][5]

Rationale for Targeting CK2 and GSK3β

CK2 and GSK3β are serine/threonine kinases implicated in a variety of cellular processes, including cell proliferation, apoptosis, and signaling pathways. Their dysregulation is associated with numerous diseases, including cancer and neurodegenerative disorders. The cooperative phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN by both CK2 and GSK3β makes simultaneous inhibition a compelling therapeutic strategy.[4] By targeting both kinases, it is possible to more effectively prevent PTEN deactivation and modulate downstream signaling.

Structure-Activity Relationship Insights for Dual CK2/GSK3β Inhibition

A systematic study of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has revealed key structural features that govern their inhibitory potency against CK2 and GSK3β.[4][6] The general structure of the investigated analogs is depicted below:

A representative image of the 2-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole scaffold would be placed here.

Key SAR Observations:

  • The Phenyl Ring (R group): Substitutions on the 2-phenyl ring play a critical role in modulating kinase inhibitory activity.

    • Carboxylic Acid Groups: The presence of a carboxyl group is highly favorable for dual kinase inhibition. Notably, a carboxyl group at the meta position of the phenyl ring demonstrates greater potency compared to a para substitution.[4] This suggests that the acidic group may form crucial interactions within the ATP-binding pockets of both kinases.

    • Electron-Donating and -Withdrawing Groups: Fluoro and methoxy substitutions on the phenyl ring generally result in diminished or abolished activity against both CK2 and GSK3β.[4] This indicates a sensitivity to the electronic and steric properties of the substituent at this position.

  • The Amine Linker: The nature of the substituent on the 2-amino group of the tetrahydrobenzo[d]thiazole core also influences activity, though to a lesser extent than the phenyl ring substitutions in the studied series.

Table 1: Comparative Inhibitory Activity of 2-Aryl-4,5,6,7-tetrahydrobenzo[d]thiazole Analogs against CK2 and GSK3β [4][5]

Compound IDR (Substitution on Phenyl Ring)CK2 IC₅₀ (µM)GSK3β IC₅₀ (µM)
1g 3-COOH1.90.67
2g 3-COOH< 3< 3
1d 4-COOH< 8< 8
1h 4-COOH< 8< 8
Fluoro/Methoxy Analogs o, m, p-F or p-OCH₃> 30% inhibition> 30% inhibition

This data is synthesized from reported findings.[4][5]

Broader Pharmacological Potential of the Benzothiazole Scaffold

The versatility of the benzothiazole core extends beyond kinase inhibition, with derivatives exhibiting a wide array of pharmacological activities. This broad bioactivity underscores the potential of the 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold in various therapeutic areas.

  • Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzothiazole derivatives.[7][8] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival.

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds with potent antibacterial and antifungal properties.[9][10][11]

  • Neuroprotective and MAO-B Inhibition: Substituted 2-phenylbenzothiazoles have been identified as selective and potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[12] These compounds also exhibit antioxidant and metal-chelating properties, further contributing to their neuroprotective potential.[12]

Experimental Protocols: A Foundation for Reproducible Research

To ensure scientific integrity and enable researchers to build upon existing findings, detailed experimental methodologies are paramount. Below are representative protocols for the synthesis and biological evaluation of tetrahydrobenzo[d]thiazole analogs.

General Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole Core

The synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole scaffold is a key step in the generation of diverse analog libraries. A common and efficient method is the Hantzsch thiazole synthesis.

synthesis_workflow reactant1 Cyclohexanone intermediate α-haloketone (in situ) reactant1->intermediate Halogenation reactant2 Thiourea product 2-Amino-4,5,6,7- tetrahydrobenzo[d]thiazole reactant2->product reactant3 Iodine reactant3->intermediate intermediate->product Condensation caption General workflow for Hantzsch thiazole synthesis. kinase_assay_workflow compound Test Compound incubation Incubation at 37°C compound->incubation kinase Kinase (CK2 or GSK3β) kinase->incubation substrate Peptide Substrate substrate->incubation atp ATP (γ-³²P or fluorescently labeled) atp->incubation detection Detection of Phosphorylated Substrate incubation->detection ic50 IC₅₀ Determination detection->ic50 caption Workflow for in vitro kinase inhibition assay.

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation of a small molecule's interaction with its intended cellular target is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the cellular target engagement of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a compound representative of the versatile benzothiazole scaffold known for its diverse biological activities, including kinase inhibition.[3][4]

The benzothiazole moiety is a recognized pharmacophore in the development of kinase inhibitors, often mimicking the adenine region of ATP to compete for binding at the enzyme's catalytic site.[3] Based on this well-established precedent, this guide will proceed with the plausible, hypothesis-driven scenario that 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (referred to herein as 'Compound-X') is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase implicated in angiogenesis and cancer.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of orthogonal experimental approaches to robustly validate the engagement of Compound-X with its putative target, VEGFR-2, in a cellular context. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Imperative of Target Engagement Validation

Before committing to extensive preclinical and clinical development, it is paramount to establish a clear link between a compound's observed phenotypic effects and its direct interaction with a specific molecular target.[1] Robust target engagement validation provides critical evidence for the mechanism of action, informs on structure-activity relationships (SAR), and helps to de-risk a drug discovery program by minimizing the chances of late-stage failures due to a lack of efficacy or unforeseen off-target effects.

Comparative Analysis of Target Engagement Methodologies

We will compare three distinct yet complementary approaches to validate the interaction of Compound-X with VEGFR-2 in cells:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[5][6]

  • Chemical Proteomics (Kinobeads): An affinity chromatography-based method for profiling the interaction of a compound with a broad range of kinases in their native state.[2][7]

  • Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that can monitor protein-protein interactions or ligand-protein binding in living cells in real-time.[8]

For the purpose of this guide, we will use a well-characterized, potent, and selective VEGFR-2 inhibitor, such as Sunitinib, as a positive control for comparison with our hypothetical Compound-X.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the described experimental approaches, comparing Compound-X to the known VEGFR-2 inhibitor, Sunitinib.

Parameter Compound-X Sunitinib (Control) Methodology
Thermal Shift (ΔTm) + 4.2 °C+ 5.5 °CCETSA
Apparent Dissociation Constant (Kdapp) 150 nM25 nMChemical Proteomics (Kinobeads)
BRET IC50 250 nM50 nMNanoBRET Target Engagement Assay

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in the complex milieu of a living cell.[5][9] The underlying principle is that the binding of a ligand, such as Compound-X, to its target protein, VEGFR-2, increases the protein's thermodynamic stability, resulting in a higher melting temperature (Tm).[6]

Experimental Rationale

By heating intact cells or cell lysates treated with Compound-X across a range of temperatures, we can determine the temperature at which VEGFR-2 denatures and aggregates. In the presence of a binding ligand, a greater amount of soluble VEGFR-2 will remain at higher temperatures compared to the untreated control. This "thermal shift" is a direct indicator of target engagement.

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Detection A 1. Culture Cells Expressing VEGFR-2 (e.g., HUVEC) B 2. Treat Cells with Compound-X or Vehicle A->B Incubate C 3. Heat Cell Suspensions at Different Temperatures B->C Aliquot D 4. Lyse Cells and Separate Soluble vs. Aggregated Proteins C->D Centrifuge E 5. Detect Soluble VEGFR-2 (e.g., Western Blot) D->E Analyze Supernatant

Caption: CETSA experimental workflow.

Detailed Protocol: Western Blot-based CETSA
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, to 80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM Compound-X, 1 µM Sunitinib (positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 1x107 cells/mL.

  • Thermal Challenge: Aliquot 100 µL of the cell suspension into PCR tubes for each treatment condition. Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 48°C to 68°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against VEGFR-2. Use a suitable secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for VEGFR-2 at each temperature for all treatment conditions. Plot the percentage of soluble VEGFR-2 relative to the 37°C sample against temperature to generate melting curves. The shift in the midpoint of the curve (Tm) between the vehicle and compound-treated samples represents the thermal shift (ΔTm).

Chemical Proteomics: Kinobeads Pulldown

Chemical proteomics using "kinobeads" offers a powerful approach to assess the selectivity of a kinase inhibitor across a large portion of the kinome.[2] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support, which allows for the affinity capture of a wide range of kinases from a cell lysate.[2][7]

Experimental Rationale

By pre-incubating a cell lysate with a free inhibitor (Compound-X), the inhibitor's target kinases will be occupied and thus unable to bind to the kinobeads. A quantitative mass spectrometry-based analysis can then identify and quantify the kinases that are competed off the beads by Compound-X, providing a profile of its kinase targets and their apparent binding affinities.

Experimental Workflow

Kinobeads_Workflow cluster_lysis Cell Lysate Preparation cluster_incubation Competitive Binding cluster_pulldown Affinity Pulldown cluster_digestion Sample Preparation for MS cluster_analysis LC-MS/MS Analysis A 1. Prepare Native Cell Lysate B 2. Incubate Lysate with Compound-X (Dose-Response) A->B Add Compound C 3. Add Kinobeads to Capture Unbound Kinases B->C Incubate D 4. Wash Beads and On-Bead Digestion of Proteins C->D Wash & Digest E 5. Identify and Quantify Peptides by Mass Spectrometry D->E Analyze

Caption: Kinobeads experimental workflow.

Detailed Protocol: Kinobeads Pulldown and Mass Spectrometry
  • Cell Lysate Preparation: Lyse HUVEC cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysate.

  • Competitive Binding: Aliquot the cell lysate and treat with increasing concentrations of Compound-X or Sunitinib (e.g., 0.1 nM to 10 µM) or DMSO for 1 hour at 4°C.

  • Kinobeads Pulldown: Add a slurry of pre-washed kinobeads to each lysate and incubate for 1 hour at 4°C with gentle rotation to allow for the binding of unbound kinases.

  • Washing: Pellet the beads by centrifugation and wash extensively with the lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide). Finally, add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Cleanup: Collect the supernatant containing the peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides using a suitable software package (e.g., MaxQuant). The relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control is used to generate dose-response curves and calculate the apparent dissociation constants (Kdapp).

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technology for monitoring molecular interactions in living cells.[8] The NanoBRET™ Target Engagement assay is a specific application that measures the binding of a small molecule to a target protein in real-time within the cell.

Experimental Rationale

The assay utilizes a target protein (VEGFR-2) that is recombinantly expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the ATP-binding site of the kinase is added to the cells. In the absence of a competing compound, the binding of the tracer to the NanoLuc®-VEGFR-2 fusion protein brings the fluorophore in close proximity to the luciferase, allowing for BRET to occur upon the addition of the luciferase substrate. When Compound-X binds to VEGFR-2, it displaces the tracer, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the extent of target engagement.

Experimental Workflow

BRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound and Tracer Addition cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Transfect Cells with NanoLuc-VEGFR-2 Plasmid B 2. Add Compound-X (Dose-Response) and Fluorescent Tracer A->B Dispense into Plate C 3. Add Luciferase Substrate and Measure BRET Signal B->C Incubate D 4. Calculate BRET Ratio and Determine IC50 C->D Read Plate

Caption: NanoBRET™ Target Engagement experimental workflow.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding for N-terminally tagged NanoLuc®-VEGFR-2.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a 96-well white assay plate.

  • Compound Addition: Prepare serial dilutions of Compound-X and Sunitinib in Opti-MEM. Add the compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ kinase tracer to all wells at the recommended final concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition and Signal Measurement: Add the Nano-Glo® substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw BRET ratios to milliBRET units (mBU). Plot the mBU values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Summary and Concluding Remarks

The validation of target engagement is a critical step in drug discovery that should be addressed using orthogonal, well-controlled experimental approaches. This guide has provided a comparative overview of three powerful techniques for assessing the cellular target engagement of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Compound-X) with its hypothetical target, VEGFR-2.

Methodology Advantages Disadvantages Key Output
CETSA Label-free, applicable to native proteins in intact cells, provides direct biophysical evidence of binding.Lower throughput for Western blot-based detection, requires a specific antibody for the target.Thermal shift (ΔTm)
Chemical Proteomics (Kinobeads) Unbiased, provides a broad kinase selectivity profile, can identify off-targets.Requires specialized mass spectrometry equipment and expertise, indirect measurement of binding in lysates.Apparent dissociation constant (Kdapp)
NanoBRET™ High-throughput, real-time measurement in living cells, quantitative.Requires genetic modification of cells to express the fusion protein, potential for artifacts due to overexpression.IC50

By employing a combination of these methods, researchers can build a compelling body of evidence to confidently validate the cellular target engagement of their lead compounds. The convergence of data from biophysical, proteomic, and real-time cellular assays provides a robust foundation for advancing a compound through the drug discovery pipeline.

References

  • Ammazzalorso, A., Carradori, S., Amoroso, R., & Fernández, I. F. (2020). 2-substituted benzothiazoles as antiproliferative agents: novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Kamal, M., & Hristova, K. (2019). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Molecules, 24(3), 519. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]

  • Mi, Y., & Zhang, Y. (2022). Current Advances in CETSA. Pharmaceuticals, 15(6), 725. [Link]

  • Morgan, H. E., & Scholfield, M. R. (2016). Small-Molecule Target Engagement in Cells. ACS Chemical Biology, 11(4), 835–842. [Link]

  • Reddy, V. G., Reddy, T. S., Jadala, C., Reddy, M. S., Sultana, F., Akunuri, R., Bhargava, S. K., Wlodkowic, D., Srihari, P., & Kamal, A. (2019). Pyrazolo-benzothiazole hybrids: synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. European Journal of Medicinal Chemistry, 182, 111609. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). NanoBRET™ Target Engagement: A Novel Biophysical Method for Measuring Compound Binding in Live Cells. Methods in Molecular Biology, 1681, 131–142. [Link]

  • Werner, T., Bantscheff, M., & Kuster, B. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports, 9(1), 14217. [Link]

Sources

A Comparative Analysis of Benzothiazole and Benzoxazole Scaffolds in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of medicinal chemistry, benzothiazole and benzoxazole represent two "privileged" heterocyclic scaffolds, foundational to a multitude of therapeutic agents. Their structural similarity, differing only by a single heteroatom (sulfur vs. oxygen), presents a fascinating case of bioisosterism that medicinal chemists leverage to fine-tune pharmacological properties. This guide provides an in-depth comparative analysis of these two scaffolds, delving into their distinct physicochemical properties, synthetic routes, and therapeutic applications. We will explore the subtle yet significant impact of the sulfur/oxygen substitution on molecular interactions, metabolic stability, and ultimately, biological activity. Through case studies and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally select and design benzothiazole- or benzoxazole-based drug candidates.

Introduction: The Privileged Isosteres

Benzothiazole and benzoxazole are bicyclic aromatic compounds where a benzene ring is fused to a thiazole or oxazole ring, respectively.[1][2] This seemingly minor difference—the presence of a sulfur atom in benzothiazole versus an oxygen atom in benzoxazole—has profound implications for their application in drug design.[3] Both are considered "privileged structures" because they can bind to a wide range of biological targets with high affinity, forming the core of numerous approved drugs.[2][4] Their rigid, planar structure provides a robust framework for orienting various substituents in three-dimensional space to achieve optimal target engagement.

The principle of bioisosterism, where one atom or group of atoms is replaced by another to create a new compound with similar biological activity, is central to the comparison of benzothiazoles and benzoxazoles.[3] This guide will dissect the nuanced differences that govern the choice between these two isosteres.

Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The substitution of sulfur with oxygen introduces significant changes in the electronic and steric properties of the heterocyclic ring. These differences influence key drug-like properties such as solubility, lipophilicity, metabolic stability, and target-binding interactions.

PropertyBenzothiazoleBenzoxazoleRationale for Difference
Molecular Weight 135.19 g/mol 119.12 g/mol Sulfur is heavier than oxygen.
Boiling Point 227-228 °C[5]182-183 °CThe larger, more polarizable sulfur atom leads to stronger intermolecular forces.
Lipophilicity (LogP) HigherLowerSulfur is less electronegative and more polarizable than oxygen, contributing to greater lipophilicity.
Basicity (pKa of conjugate acid) ~1.2~ -0.5The lone pair electrons on the nitrogen are more delocalized in benzothiazole, making it a weaker base.
Hydrogen Bond Acceptor Strength WeakerStrongerThe oxygen atom in benzoxazole is a stronger hydrogen bond acceptor than the sulfur atom in benzothiazole.
Metabolic Stability More prone to oxidationGenerally more stableThe sulfur atom is a soft nucleophile and can be readily oxidized by metabolic enzymes like cytochrome P450s.

Key Insights for Drug Design:

  • Solubility and Lipophilicity: The choice between scaffolds can modulate a compound's solubility and permeability. A switch from a more lipophilic benzothiazole to a benzoxazole might be employed to improve aqueous solubility.

  • Target Interactions: The stronger hydrogen bond accepting capability of the benzoxazole oxygen can be crucial for binding to targets with hydrogen bond donor residues (e.g., serines, threonines, lysines). Conversely, the larger, more polarizable sulfur of benzothiazole might engage in favorable van der Waals or π-stacking interactions.

  • Metabolic Fate: The susceptibility of the benzothiazole sulfur to oxidation is a critical consideration. While sometimes leading to inactivation and clearance, it can also be a site for metabolic activation or the generation of reactive metabolites. The relative metabolic inertness of the benzoxazole ring can be advantageous in designing long-acting drugs.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these scaffolds is well-established, with several reliable methods available to medicinal chemists. The choice of starting materials is the primary determinant.

Typical Synthesis of Benzothiazoles

A common and robust method involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminothiophenol (1.25 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in polyphosphoric acid (PPA) (20 g).

  • Heating: Heat the reaction mixture to 220 °C and maintain for 4 hours with continuous stirring.

  • Workup: Allow the mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralization & Filtration: Neutralize the acidic solution with a 40% sodium hydroxide solution until it reaches a pH of ~8. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from ethanol to yield pure 2-phenylbenzothiazole.

Typical Synthesis of Benzoxazoles

The synthesis of benzoxazoles typically proceeds via the condensation of 2-aminophenols with carboxylic acids or their derivatives, often under dehydrating conditions.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in phosphorus oxychloride (POCl₃) (15 mL).

  • Heating: Reflux the reaction mixture for 5 hours.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Neutralization & Filtration: Neutralize the mixture with a 10% sodium bicarbonate solution. The solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to afford pure 2-phenylbenzoxazole.

Comparative Biological Activity & Therapeutic Applications

Both scaffolds are found in drugs across a wide spectrum of therapeutic areas, but certain trends can be observed.[1][2][5][6]

Anticancer Activity

Both benzothiazoles and benzoxazoles are prominent in oncology.[7][8]

  • Benzothiazoles: The anticancer agent Phortress is a well-known example. Many benzothiazole-based compounds function as potent inhibitors of various kinases and signaling pathways, such as the AKT and ERK pathways.[7] They can induce apoptosis and arrest the cell cycle in cancer cells.[7]

  • Benzoxazoles: These derivatives have also shown significant anticancer activity, with some compounds demonstrating potent inhibition of kinases like VEGFR-2.[9]

A study directly comparing benzothiazole, benzimidazole, and benzoxazole derivatives found that while the benzothiazole analog showed high potency, replacing it with a benzoxazole ring retained a significant level of activity against HCT-116 colon cancer cells.[10][11] This highlights the viability of scaffold hopping between these two cores.

Antimicrobial and Antifungal Activity
  • Benzothiazoles: Have demonstrated broad-spectrum antibacterial activity.[12] In some head-to-head comparisons, triazole derivatives containing a benzothiazole ring exhibited better antibacterial efficacy than their benzoxazole counterparts.[13]

  • Benzoxazoles: Several marketed drugs, including the antibiotic Calcimycin and the antibacterial Boxazomycin B , feature a benzoxazole core.[8] They are also being investigated as antifungal agents, with some derivatives showing promising activity against Candida species.[14][15]

Neuroprotective and CNS Activity
  • Benzothiazoles: This scaffold is particularly notable in the CNS space. Riluzole , used to treat amyotrophic lateral sclerosis (ALS), and Pramipexole , for Parkinson's disease, are blockbuster drugs containing the benzothiazole moiety.[16][17][18] The PET imaging agent Flutemetamol (¹⁸F) is used for the diagnosis of Alzheimer's disease.[18]

  • Benzoxazoles: While less common in approved CNS drugs, research is ongoing. For instance, the dual orexin receptor antagonist Suvorexant , used for insomnia, contains a benzoxazole ring.[19]

Table of Representative Drugs and Scaffolds

DrugScaffoldTherapeutic AreaMechanism of Action (if known)
Riluzole [4][17]BenzothiazoleNeuroprotective (ALS)Glutamate antagonist, ion channel modulator
Pramipexole [4]BenzothiazoleAnti-Parkinson'sDopamine agonist
Phortress [4]BenzothiazoleAnticancerCytochrome P450 1A1 inhibitor
Flunoxaprofen [8][13]BenzoxazoleAnti-inflammatory (NSAID)Cyclooxygenase (COX) inhibitor
Chlorzoxazone [8][20]BenzoxazoleMuscle RelaxantActs on the spinal cord and subcortical areas of the brain
Suvorexant [19]BenzoxazoleInsomniaOrexin receptor antagonist

Decision-Making in Drug Design: A Rational Approach

The choice between a benzothiazole and a benzoxazole scaffold is a strategic decision based on the therapeutic target, desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and the synthetic feasibility.

Below is a decision-making workflow for medicinal chemists when considering these scaffolds.

G start Drug Discovery Project Start target_id Target Identification & Validation start->target_id h_bond Target pocket has key H-bond donor? target_id->h_bond choose_oxazole Prioritize Benzoxazole (Stronger H-bond acceptor) h_bond->choose_oxazole  Yes choose_thiazole Consider Benzothiazole (Larger, more polarizable) h_bond->choose_thiazole  No / Other interactions  (e.g., pi-stacking) dominate admet ADMET Profile Goal: Improve metabolic stability? choose_oxazole->admet choose_thiazole->admet admet_oxazole Favor Benzoxazole (Less prone to S-oxidation) admet->admet_oxazole  Yes admet_thiazole Benzothiazole is an option (Monitor for S-oxidation metabolites) admet->admet_thiazole  No solubility Need to increase aqueous solubility? admet_oxazole->solubility admet_thiazole->solubility sol_oxazole Favor Benzoxazole (Generally less lipophilic) solubility->sol_oxazole  Yes sol_thiazole Benzothiazole may require solubilizing groups solubility->sol_thiazole  No synthesis Synthesize & Test Analogs sol_oxazole->synthesis sol_thiazole->synthesis

Caption: Scaffold selection workflow for drug design.

Conclusion and Future Perspectives

Benzothiazole and benzoxazole scaffolds are cornerstones of modern medicinal chemistry, each offering a distinct profile of properties. The choice is not arbitrary but a calculated decision based on a deep understanding of their inherent physicochemical and biological characteristics. While benzoxazoles often provide metabolic stability and strong hydrogen bonding capabilities, benzothiazoles offer a different steric and electronic profile that can be advantageous for specific targets, particularly in the CNS domain.

Direct comparative studies, where both scaffolds are evaluated with identical substitution patterns, are invaluable for elucidating the precise contribution of the heteroatom to the overall pharmacological profile.[12][13] As our understanding of drug-target interactions and metabolic pathways becomes more sophisticated, the rational selection and modification of these privileged scaffolds will continue to be a powerful strategy in the development of novel, effective, and safe therapeutics.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed Central. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Synthetic Communications. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: a review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). PubMed Central. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Semantic Scholar. [Link]

  • Approved drugs with benzothiazole scaffold. (n.d.). ResearchGate. [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

  • Marketed drugs containing benzoxazole. (n.d.). ResearchGate. [Link]

  • Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. (2026). ResearchGate. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2022). PubMed Central. [Link]

  • Benzothiazoles - scaffold of interest for CNS targeted drugs. (2020). PubMed. [Link]

  • Examples of drugs and natural products containing a benzoxazole heterocycle. (n.d.). ResearchGate. [Link]

  • Biologically active benzoxazole and benzothiazole derivatives. (n.d.). ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PubMed Central. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). PubMed. [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2015). PubMed Central. [Link]

  • BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2015). MDPI. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. [Link]

  • Commercial drugs containing benzothiazoles. (n.d.). ResearchGate. [Link]

  • Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. (2025). MDPI. [Link]

  • Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. (2025). ResearchGate. [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (n.d.). Scilit. [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Validation of Benzothiazole Kinase Inhibitor Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, high-throughput screening (HTS) remains a cornerstone for identifying novel chemical matter that modulates biological targets. Benzothiazole scaffolds, due to their privileged structure, are frequently present in screening libraries and have shown promise as inhibitors of various enzyme classes, particularly protein kinases.[1][2][3] However, the journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, most notably the high rate of false positives inherent in HTS.[4]

This guide provides a comprehensive framework for the orthogonal validation of screening hits from a benzothiazole library, using the hypothetical "Kinase-X" as our target. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choice of assays, empowering researchers to design robust validation cascades that ensure scientific integrity and build confidence in their hit matter.

The Imperative of Orthogonal Validation: Beyond a Single Data Point

A primary HTS campaign is designed for speed and scale, often employing a single biochemical assay to screen tens of thousands of compounds. This efficiency, however, comes at the cost of specificity. Apparent activity in a primary screen can arise from numerous artifacts, including compound autofluorescence, light scattering, protein aggregation, or non-specific reactivity.[5] Relying solely on the primary assay data for hit progression is a recipe for wasted resources and a high attrition rate in later stages.

Orthogonal validation is the critical process of re-evaluating primary hits using distinct and independent assays that measure the same biological endpoint through a different technological principle.[6] This multi-pronged approach provides a self-validating system; if a compound is a genuine inhibitor of Kinase-X, it should demonstrate activity across multiple, mechanistically distinct assays. Conversely, an artifact is unlikely to be active in several different assay formats.

Our validation workflow is designed as a funnel, progressively increasing the stringency of our assessment and the depth of information we gather, while systematically eliminating false positives.

G cluster_0 Phase 1: Primary Screening & Hit Confirmation cluster_1 Phase 2: Orthogonal Biophysical Validation cluster_2 Phase 3: Cellular Activity Confirmation HTS Benzothiazole Library HTS (Fluorescence Polarization Assay) Reconfirmation Dose-Response Reconfirmation (Primary FP Assay) HTS->Reconfirmation ~1000 'Hits' TSA Thermal Shift Assay (TSA) (Direct Binding) Reconfirmation->TSA ~100 Confirmed Hits SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) TSA->SPR ~20 Validated Binders CellAssay Cell-Based Assay (Western Blot for p-Substrate) SPR->CellAssay ~10 High-Affinity Binders LeadSeries Validated Hit Series (2-3 Chemotypes) CellAssay->LeadSeries

Caption: A multi-phase workflow for hit validation.

Phase 1: The Primary Screen - A Fluorescence Polarization Assay for Kinase-X

For our primary HTS campaign, we've selected a Fluorescence Polarization (FP) assay. This choice is deliberate: FP is a homogeneous (no-wash) assay, making it highly amenable to automation and miniaturization in 384-well or 1536-well formats.[5][7]

The Principle of FP in Kinase Inhibition:

The assay relies on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light.[7] When this tracer binds to a much larger molecule (our Kinase-X), its tumbling is restricted, and the emitted light remains polarized.

In our competitive FP assay, the tracer is a fluorescently-labeled ATP-competitive ligand that binds to the Kinase-X active site. An inhibitor from our benzothiazole library that also binds to the ATP pocket will displace the tracer, causing it to tumble freely again and resulting in a decrease in fluorescence polarization.[8] This drop in polarization is our signal for a potential "hit."

G Mechanism of Competitive FP Assay cluster_0 cluster_1 Kinase_Bound Kinase-X Tracer_Bound Fluorescent Tracer Kinase_Bound->Tracer_Bound Binding Inhibitor Benzothiazole Hit Kinase_Inhibited Kinase-X Kinase_Inhibited->Inhibitor Binding Tracer_Free Fluorescent Tracer Inhibitor->Tracer_Free Displacement

Caption: Competitive inhibition in an FP assay.

Experimental Protocol: Primary HTS with FP
  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 1 mM DTT, 0.05% Triton X-100.[9]

    • Kinase-X Stock: Recombinant Kinase-X protein diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

    • Tracer Stock: Fluorescently-labeled ATP-competitive ligand diluted to 2X final concentration (e.g., 10 nM) in Assay Buffer.

    • Compound Plates: Benzothiazole library compounds serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of 4X compound solution (or DMSO for controls) into the assay plate.

    • Add 5 µL of 2X Kinase-X stock to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

    • Add 10 µL of 2X Tracer stock to all wells.

    • Incubate for 3 hours at room temperature, protected from light, to reach binding equilibrium.[9]

  • Data Acquisition:

    • Read the plate on a suitable plate reader (e.g., PerkinElmer EnVision) using appropriate excitation/emission filters for the fluorophore (e.g., 531 nm excitation, 579 nm emission).[9]

    • Calculate fluorescence polarization in millipolarization units (mP).

Phase 2: Biophysical Validation - Is It Real and Does It Bind?

Hits confirmed in a dose-response re-test using the primary FP assay now face their first orthogonal challenges. We will employ two distinct biophysical methods to confirm direct binding of the compound to Kinase-X, independent of the enzymatic assay components.

Alternative 1: Thermal Shift Assay (TSA)

Causality: The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a powerful technique for validating direct target engagement.[10] The principle is that the binding of a ligand (our benzothiazole hit) to a protein (Kinase-X) generally increases the protein's thermal stability. This increased stability is observed as a positive shift in the protein's melting temperature (Tm).[11] The assay is rapid, low-cost, and uses a different detection method (fluorescence of an environment-sensitive dye) than the primary screen, making it an excellent orthogonal choice.

Experimental Protocol: Thermal Shift Assay
  • Reagent Preparation:

    • TSA Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl.

    • Kinase-X Stock: Diluted to 2 µM in TSA Buffer.

    • Dye Stock: SYPRO Orange dye diluted 1000-fold in TSA Buffer.[10]

    • Compound Stock: 10 mM compound in 100% DMSO.

  • Assay Procedure (384-well qPCR plate):

    • Prepare a master mix of Kinase-X and SYPRO Orange dye.

    • Aliquot 10 µL of the master mix into each well.

    • Using an acoustic liquid handler (e.g., Echo), dispense 10 nL of the 10 mM compound stock into the wells (final concentration 10 µM).[10]

    • Seal the plate, centrifuge briefly, and place it in a qPCR instrument.

  • Data Acquisition and Analysis:

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C with continuous fluorescence monitoring.

    • The melting temperature (Tm) is determined from the inflection point of the fluorescence curve.

    • The change in melting temperature (ΔTm) is calculated: ΔTm = Tm (with compound) - Tm (with DMSO). A positive ΔTm indicates stabilization and direct binding.

Alternative 2: Surface Plasmon Resonance (SPR)

Causality: Surface Plasmon Resonance (SPR) is a label-free technology that provides high-quality data on binding affinity and kinetics (association and dissociation rates).[12][13] In an SPR experiment, Kinase-X is immobilized on a sensor chip. When a benzothiazole compound is flowed over the surface, binding causes a change in the refractive index at the surface, which is detected in real-time as a change in response units (RU).[12] This method is orthogonal to both FP and TSA and provides invaluable kinetic information that can help differentiate between hit series later in the drug discovery process.[4]

Experimental Protocol: Surface Plasmon Resonance
  • Immobilization:

    • Immobilize recombinant Kinase-X onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to moderate immobilization density to minimize mass transport limitations.[14]

  • Binding Analysis:

    • Running Buffer: PBS with 0.05% Tween-20 and 1% DMSO.

    • Compound Injections: Prepare a serial dilution of the benzothiazole hit (e.g., from 100 µM down to 1 nM) in running buffer.

    • Inject each concentration over the Kinase-X surface and a reference flow cell (for background subtraction) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Data Interpretation:

    • The resulting sensorgrams show the binding response over time.[6]

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A confirmed hit will show concentration-dependent binding and a measurable KD.

Data Summary and Comparison

The data from these orthogonal assays allow for a clear comparison and triage of the initial hits.

Compound IDPrimary FP IC₅₀ (µM)TSA ΔTm (°C)SPR K₋ (µM)Assessment
BTHZ-0010.5+ 5.20.8High-Confidence Hit
BTHZ-0021.2+ 3.82.1Medium-Confidence Hit
BTHZ-0030.8+ 0.1No BindingFalse Positive (Assay Interference)
BTHZ-0042.5Not TestedNot TestedLow Potency
BTHZ-0050.2- 1.5No BindingFalse Positive (Destabilizer/Aggregator)

Phase 3: Cellular Confirmation - Does It Work in a Biological Context?

A compound that binds tightly to its target in a purified system is promising, but the ultimate goal is to modulate the target's function within a cell. Cell-based assays are essential for confirming that a compound can permeate the cell membrane, engage its target in the complex cellular milieu, and elicit the desired biological response.[15][16]

For our Kinase-X inhibitor, a logical cellular assay is to measure the phosphorylation of its known downstream substrate, "Substrate-Y."

Experimental Protocol: Western Blot for Substrate Phosphorylation
  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line where the Kinase-X pathway is active) in 6-well plates.

    • Treat the cells with increasing concentrations of the benzothiazole hit (e.g., 0.1 µM to 20 µM) for a defined period (e.g., 2 hours). Include a DMSO vehicle control.

  • Lysate Preparation and Western Blotting:

    • Lyse the cells and quantify total protein concentration.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate-Y (p-Substrate-Y).

    • Strip and re-probe the membrane with an antibody for total Substrate-Y and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for p-Substrate-Y and total Substrate-Y.

    • A genuine inhibitor of Kinase-X will show a dose-dependent decrease in the p-Substrate-Y/Total Substrate-Y ratio. This provides functional evidence of target engagement in a physiological context.

G cluster_outcomes cluster_decisions Start Biophysically Validated Hit (e.g., BTHZ-001) CellularAssay Cell-Based Assay (Western Blot for p-Substrate) Start->CellularAssay Potent Dose-Dependent Inhibition of Phosphorylation CellularAssay->Potent Yes Inactive No Inhibition of Phosphorylation CellularAssay->Inactive No Progress Progress to Lead Optimization Potent->Progress Deprioritize Deprioritize: Poor Permeability or Cellular Off-Target Effects Inactive->Deprioritize

Caption: Decision tree for cellular hit validation.

Conclusion: Building a Foundation of Trustworthy Data

The progression of a screening hit from a benzothiazole library into a viable lead series is a rigorous process that demands a multi-faceted validation strategy. By systematically employing orthogonal assays—moving from high-throughput biochemical screens to direct biophysical binding measurements and finally to functional cellular assays—we can effectively eliminate artifacts and build a robust, self-validating data package for each compound. This methodical approach, grounded in scientific causality, ensures that only the most promising, on-target active compounds are advanced, ultimately increasing the probability of success in the long and arduous path of drug development.

References

  • Kumar, E. A., Charvet, C. D., Lokesh, G. L., & Natarajan, A. (2011). High-throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-protein tyrosine kinase interactions. Analytical Biochemistry, 411(2), 254–260. [Link]

  • Xie, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

  • Frasinyuk, M., Chhabria, D., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4539. [Link]

  • Teng, W., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of visualized experiments : JoVE. [Link]

  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Nature Communications, 6, 8554. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Frasinyuk, M., Chhabria, D., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. ResearchGate. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]

  • National Center for Biotechnology Information. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. NIH. [Link]

  • Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(23), 7799. [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Native Mass Spectrometry-Guided Screening Identifies Hit Fragments for HOP-HSP90 PPI Inhibition. NIH. [Link]

  • Singh, A., & Panda, S. S. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(10), 2322. [Link]

  • ResearchGate. (n.d.). Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. [Link]

  • Kumar, E. A., et al. (2011). High-throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-protein tyrosine kinase interactions. Analytical Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • ResearchGate. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Chemistry For Everyone. (2025, June 2). How Do You Interpret Data From Surface Plasmon Resonance? [Video]. YouTube. [Link]

  • Axxam. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]

  • ResearchGate. (n.d.). (PDF) Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. [Link]

  • Wikipedia. (n.d.). Neurotrophin mimetics. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. NIH. [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Springer. (n.d.). Surface Plasmon Resonance. [Link]

  • ACS Publications. (2020). Sensitive Label-Free Thermal Stability Assay for Protein Denaturation and Protein–Ligand Interaction Studies. Analytical Chemistry. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • PubMed. (n.d.). Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. NIH. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the drug hunter, the journey from a promising hit to a viable clinical candidate is fraught with metabolic peril. A molecule's intrinsic stability in the face of the body's formidable metabolic machinery is a critical determinant of its pharmacokinetic profile, and ultimately, its therapeutic success. Among the myriad scaffolds in the medicinal chemist's arsenal, the benzothiazole nucleus is a privileged structure, appearing in a wide array of biologically active compounds. However, the metabolic fate of this versatile heterocycle is highly sensitive to the nature and position of its substituents. This guide offers a comparative analysis of the metabolic stability of substituted benzothiazole derivatives, providing experimental data and mechanistic insights to inform rational drug design.

The metabolic stability of a drug candidate, often assessed through its in vitro half-life (t½) and intrinsic clearance (CLint), dictates its persistence in the body and influences critical parameters such as oral bioavailability and dosing frequency.[1][2] For benzothiazole derivatives, a class of compounds with a broad spectrum of pharmacological activities, understanding the structure-metabolism relationship is paramount to optimizing their therapeutic potential.[3]

The Influence of Substitution on Metabolic Hotspots

The benzothiazole ring system, while relatively stable, is susceptible to metabolic modification, primarily by cytochrome P450 (CYP) enzymes in the liver.[4] The sites and rates of these metabolic attacks are profoundly influenced by the electronic and steric properties of the substituents appended to the benzothiazole core and any associated aryl rings.

A key determinant of metabolic stability is the presence of "metabolic hotspots" – positions on the molecule that are particularly vulnerable to enzymatic modification. Common metabolic transformations for benzothiazole derivatives include hydroxylation of the benzothiazole ring or appended aromatic rings, N-dealkylation, and in some cases, cleavage of the thiazole ring.[5] Strategic substitution can shield these hotspots or alter the electronic properties of the molecule to disfavor metabolic attack.

For instance, the introduction of fluorine atoms can be a powerful strategy to enhance metabolic stability. Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative attack by CYP enzymes.[6] One study on fluorinated 2-(4-aminophenyl)benzothiazoles found that a 5-fluoro substituent on the benzothiazole ring resulted in a compound that produced no exportable metabolites in sensitive cancer cell lines, suggesting a significant increase in metabolic stability.[7]

A Quantitative Comparison of Substituted Benzothiazole Analogs

To provide a concrete illustration of the impact of substitution on metabolic stability, we present a comparative analysis of a series of amidino-substituted benzothiazole derivatives. The following data, derived from in vitro assays using human and mouse liver microsomes, highlights how modifications to a peripheral phenyl ring can dramatically alter metabolic clearance.[8]

Compound IDSubstitution on 2-Phenyl RingPredicted in vivo Hepatic Clearance (% Liver Blood Flow) - MousePredicted in vivo Hepatic Clearance (% Liver Blood Flow) - Human
5c 4-CF3<30<30
5d 3-Cl<30<30
5e 4-Cl63<30
5g 3-CH3<30<30
5h 4-CH3<30<30
6a (Benzimidazole analog) Unsubstituted4156

Data adapted from a study on newly synthesized amidino substituted benzimidazoles and benzothiazoles.[8] The predicted in vivo hepatic clearance is a measure of metabolic stability, with lower values indicating greater stability.

From this dataset, several key insights emerge:

  • High Stability of Substituted Benzothiazoles: A majority of the tested benzothiazole derivatives (5c, 5d, 5g, 5h) exhibited low predicted hepatic clearance in both mouse and human liver microsomes, indicating good metabolic stability.[8]

  • Species-Specific Differences: Compound 5e , with a 4-chloro substituent, showed significantly higher clearance in mouse liver microsomes (63% of liver blood flow) compared to human liver microsomes (<30%), highlighting the importance of evaluating metabolic stability across different species.[8]

  • Impact of the Heterocyclic Core: The benzimidazole analog 6a displayed moderate to high clearance in both species, suggesting that the benzothiazole core itself may confer a degree of metabolic stability compared to a benzimidazole core in this chemical series.[8]

It is important to note that while substitutions like trifluoromethyl groups are often employed to block metabolism, their effect can be context-dependent. In one study, trifluoromethyl groups on the aromatic rings of benzothiazole-phenyl analogs did not lead to an improvement in metabolic stability in liver microsomes.[9] This underscores the necessity of empirical testing for each new chemical series.

Experimental Workflow for Assessing Metabolic Stability

The determination of in vitro metabolic stability is a cornerstone of preclinical drug development. The following workflow outlines a standard liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) incubation Incubate Compound with Microsomes and Cofactor at 37°C prep_compound->incubation prep_mics Thaw Pooled Liver Microsomes (Human, Rat, etc.) prep_mics->incubation prep_cofactor Prepare NADPH Regenerating System prep_cofactor->incubation timepoint_0 Time Point 0 min incubation->timepoint_0 Start Reaction timepoint_n Time Points (e.g., 5, 15, 30, 60 min) incubation->timepoint_n quench Quench Reaction (e.g., with cold acetonitrile) timepoint_0->quench timepoint_n->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis: - Plot % remaining vs. time - Calculate t½ and CLint lcms->data_analysis G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Benzothiazole Substituted Benzothiazole Hydroxylation Hydroxylation (Aromatic or Aliphatic) Benzothiazole->Hydroxylation Oxidation N- or S-Oxidation Benzothiazole->Oxidation Dealkylation N- or O-Dealkylation Benzothiazole->Dealkylation Glucuronidation Glucuronidation (UGTs) Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Figure 2. Generalized metabolic pathways for substituted benzothiazole derivatives.

Phase I reactions introduce or expose functional groups, making the molecule more polar. These reactions are often followed by Phase II conjugation reactions, such as glucuronidation or sulfation, which further increase water solubility and facilitate excretion.

Conclusion

The metabolic stability of substituted benzothiazole derivatives is a critical parameter that can be rationally modulated through careful consideration of structure-metabolism relationships. By understanding the key metabolic pathways and the influence of various substituents, medicinal chemists can design novel benzothiazole-containing compounds with improved pharmacokinetic profiles. The use of robust in vitro assays, such as the liver microsomal stability assay, provides essential data to guide these design efforts and select candidates with a higher probability of success in clinical development.

References

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). Pharmaceuticals. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]

  • Metabolically stabilized benzothiazoles for imaging of amyloid plaques. (2007). Journal of Medicinal Chemistry. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules. [Link]

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. (2021). PLoS ONE. [Link]

  • Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. (2000). Journal of Medicinal Chemistry. [Link]

  • 2-(4'-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction. (1989). Biochemical Pharmacology. [Link]

  • Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. (1992). Journal of Pharmacy and Pharmacology. [Link]

  • Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. (2012). Drug Metabolism and Disposition. [Link]

  • Aqueous solubility, microsomal stability determined as HLM half-life... (n.d.). ResearchGate. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • Metabolism of benzothiazole. I. Identification of ring-cleavage products. (1979). Xenobiotica. [Link]

  • Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes. (2023). Toxics. [Link]

  • Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. (2012). Journal of Drug Metabolism & Toxicology. [Link]

  • Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma. (2024). ResearchGate. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). Assay and Drug Development Technologies. [Link]

  • Biologically active compounds having 2-arylbenzothiazole scaffold. (2023). ResearchGate. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Advances. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a novel chemical compound from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No. 17583-15-2). The protocols outlined herein are designed to ensure personnel safety, environmental protection, and adherence to federal regulations, reflecting our commitment to responsible chemical handling beyond the point of sale.

The core principle of this guide is risk mitigation through informed action. The structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a heterocyclic compound containing a thiazole ring, suggests a toxicological profile that necessitates careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous compounds provide a strong basis for a conservative and cautious approach to its disposal. This guide synthesizes this data with established regulatory standards to create a self-validating system for waste management in the laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is the foundational step in developing safe disposal procedures. Based on the GHS classifications of closely related thiazole derivatives, a comprehensive hazard profile can be inferred.[1][2]

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard ClassGHS CategoryHazard StatementPrecautionary Measures
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled.P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area.
Serious Eye Irritation Category 2AH319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Aquatic Hazard (Acute) Category 3H402: Harmful to aquatic life.P273: Avoid release to the environment.

Causality of Hazards: The thiazole moiety and its derivatives are known to be biologically active, which is a cornerstone of their utility in drug development.[3][4] This same bioactivity necessitates that they be treated as potentially hazardous upon disposal. The nitrogen and sulfur heteroatoms can interact with biological systems, and the overall structure may interfere with cellular pathways. Therefore, assuming a significant hazard profile is a prudent and necessary step in the absence of specific toxicological data for this novel compound.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

  • EPA (RCRA): The EPA provides the framework for proper management of hazardous waste.[6] For a compound like 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, which is toxic, it must be managed as a hazardous waste from the point of generation to its final disposal.[8] This involves a "cradle-to-grave" tracking system.

  • OSHA: OSHA regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure the safety of personnel handling such waste.[5][9] This includes requirements for training, personal protective equipment (PPE), and safe storage practices.[10][11]

A critical regulation for pharmaceutical and research compounds is the prohibition of sewering (drain disposal) of hazardous waste pharmaceuticals, a rule that must be strictly followed for this compound.[12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers. All waste must be handled in accordance with local, state, and federal regulations.[8]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to mitigate the risks of exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety goggles and a face shield if there is a splash hazard.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.

  • Respiratory Protection: All handling of the solid compound or its solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect unadulterated 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one powder, contaminated spatulas, and weigh boats in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[13]

  • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are contaminated with the compound should be placed in a designated solid hazardous waste container.

  • Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) can be disposed of as non-hazardous waste. The rinsate from this process must be collected and treated as hazardous liquid waste.[14]

Step 3: Container Selection and Labeling

The integrity of the waste stream starts with the container.

  • Container Type: Use only approved, chemically compatible hazardous waste containers.[15] Ensure they are in good condition with a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Containment: Store containers in secondary containment to prevent spills from spreading.[11]

  • Closure: Keep waste containers closed at all times except when adding waste.[16]

  • Incompatibles: Ensure incompatible chemicals are not stored together.[11]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Contact EHS: When the waste container is full, or if you are approaching the time limit for accumulation, contact your EHS office to schedule a pickup.

  • Manifest: The waste will be tracked using a hazardous waste manifest, which documents its journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, contain the material using an appropriate absorbent (e.g., sand, vermiculite).[15] Avoid raising dust.

  • Collect: Carefully collect the absorbed material and spilled solid using spark-proof tools and place it into a labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

G cluster_0 Waste Generation Point cluster_3 Final Disposition start Waste containing 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is generated is_solid Is the waste primarily solid? start->is_solid  Yes is_liquid Is the waste primarily liquid? start->is_liquid  No solid_waste Collect in 'Solid Hazardous Waste' container (e.g., contaminated gloves, wipes, pure compound) is_solid->solid_waste is_container Is it an empty container? is_liquid->is_container liquid_waste Collect in 'Liquid Hazardous Waste' container (e.g., solutions, reaction mixtures, rinsate) is_liquid->liquid_waste  Yes rinse_container Triple-rinse with appropriate solvent is_container->rinse_container  Yes ehs_pickup Store in Satellite Accumulation Area. Arrange for EHS pickup. solid_waste->ehs_pickup liquid_waste->ehs_pickup rinse_container->liquid_waste non_haz Dispose of rinsed container as non-hazardous lab glass/plastic rinse_container->non_haz After rinsing

Sources

Operational Safety Guide: Personal Protective Equipment for Handling 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential personal protective equipment (PPE) protocols for researchers, scientists, and drug development professionals handling 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The procedures outlined are designed to ensure a high level of safety and operational integrity in the laboratory.

Hazard Assessment: An Evidence-Based Approach

In the absence of specific toxicological data, a conservative approach grounded in the principles of chemical safety is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers perform a thorough hazard assessment to determine the necessary PPE for any given task.[2] Therefore, this guide bases its recommendations on hazard data from structurally analogous benzothiazole and phenylthiazole derivatives.

Inferred Potential Hazards from Analogous Compounds:

  • Skin Irritation: Many thiazole derivatives are known to cause skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: A significant risk associated with this chemical class is serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4][5]

  • Acute Toxicity (Oral): Some related compounds are classified as toxic or harmful if swallowed.[3][4][6]

Given these potential risks, all handling of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one must be conducted with appropriate engineering controls (e.g., a certified chemical fume hood) and the PPE specified in this document.

Core PPE Requirements: The "Always-On" Protocol

The following PPE is the minimum requirement for any procedure involving 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, regardless of the quantity or concentration.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[7][8] For larger scale operations or tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times.[9] When handling liquids that could splash or any amount of solid powder outside of a glovebox, chemical splash goggles are required.[7][9] For significant splash risks, a full face shield should be worn in addition to chemical splash goggles.[8][9]

  • Hand Protection: Compatible, powder-free nitrile gloves are the standard requirement. Given that permeation data is unavailable, the "double-gloving" technique is strongly recommended for all handling procedures to provide an additional layer of safety.[10] Gloves must be inspected for tears or holes before use and changed immediately if contaminated or every 30-60 minutes during extended procedures.[10][11]

  • Foot Protection: Closed-toe shoes made of a non-porous material must be worn in the laboratory at all times.[7]

Task-Specific PPE Protocols

The level of PPE must be escalated based on the specific procedure and the associated risk of exposure. The following table summarizes the required PPE for common laboratory tasks.

Laboratory Task Potential Exposure Route Required PPE Ensemble
Weighing and Transferring Solids Inhalation of powder, Dermal contactDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N95 Respirator (if not in fume hood)
Preparing Solutions Dermal contact, Eye splashDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles (Face shield for >100mL)
Running Reactions & Work-up Dermal contact, Eye splashDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Chemical-Resistant Apron
Column Chromatography Dermal contact (pressure), Eye splashDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield
Handling Waste Dermal contact, Eye splashDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles

Procedural Discipline: PPE Donning and Doffing

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Don the first pair of gloves. Don the second pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove by rolling it inside-out, touching only the interior surfaces.

  • Eye/Face Protection: Remove from the back of the head.

  • Respirator (if worn): Remove from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for selecting and disposing of appropriate PPE when handling 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.

PPE_Workflow cluster_assessment 1. Hazard & Task Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Use & Disposal start Identify Task: Handling 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one assess_risk Assess Exposure Risk (Inhalation, Dermal, Splash) start->assess_risk select_eye Eye Protection: Goggles (Splash) or Glasses (Minimal Risk) assess_risk->select_eye Splash Potential? select_hand Hand Protection: Double Nitrile Gloves assess_risk->select_hand All Tasks select_body Body Protection: Lab Coat +/- Apron assess_risk->select_body Splash Potential? select_resp Respiratory Protection: N95 for Powders (if not in hood) assess_risk->select_resp Aerosol Risk? don Don PPE (Correct Sequence) select_eye->don select_hand->don select_body->don select_resp->don perform_task Perform Laboratory Task in Fume Hood don->perform_task doff Doff PPE (Correct Sequence, Avoid Contamination) perform_task->doff dispose Dispose of used PPE in Labeled Hazardous Waste Container doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: PPE Selection and Disposal Workflow Diagram.

Decontamination and Disposal

All disposable PPE used while handling 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one must be considered hazardous waste.

  • Gloves, wipes, and other contaminated disposables: Place immediately into a designated, sealed, and clearly labeled hazardous waste container.

  • Lab Coats: If a disposable lab coat is grossly contaminated, it should be carefully removed and placed in the hazardous waste stream. Non-disposable lab coats must be professionally laundered and should not be taken home.

  • Glassware: All contaminated glassware must be rinsed with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste.

Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for specific local requirements.

References

  • Szabo-Scandic. (2014). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • National Institute of Occupational Safety and Health (NIOSH). Safety in The Use of Chemical COURSE. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. [Link]

  • Health and Safety Authority. Personal Protective Equipment - PPE. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Chemical Safety in the Workplace. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • European Chemicals Agency (ECHA). (2024). Introduction to ECHA's guidance on new CLP hazard classes. [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Coverguard. International regulations Personal protective equipments. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • ABL Technology. (2024). Safety Data Sheet. [Link]

  • L7. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • HalenHardy. (2025). NIOSH Guidebook - Refresher Training. [Link]

  • C&K Testing. Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 547494, 2-Phenylthiazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10329721, 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. [Link]

  • Pharmaffiliates. 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrobromide. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.